molecular formula C6H6N2O2 B124571 2-Methyl-3-nitropyridine CAS No. 18699-87-1

2-Methyl-3-nitropyridine

Cat. No.: B124571
CAS No.: 18699-87-1
M. Wt: 138.12 g/mol
InChI Key: CCFGTKQIRWHYTB-UHFFFAOYSA-N
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Description

2-Methyl-3-nitropyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 311455. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-nitropyridine
Source PubChem
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InChI

InChI=1S/C6H6N2O2/c1-5-6(8(9)10)3-2-4-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFGTKQIRWHYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10317136
Record name 2-Methyl-3-nitropyridine
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18699-87-1
Record name 18699-87-1
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Record name 2-Methyl-3-nitropyridine
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Record name 2-Methyl-3-nitropyridine
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Foundational & Exploratory

synthesis of 2-Methyl-3-nitropyridine from 2-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-nitropyridine from 2-chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the established synthetic route for preparing this compound, a valuable building block in medicinal chemistry, starting from 2-chloro-3-nitropyridine. The primary and most reliably documented method proceeds through a two-step sequence involving a malonic ester intermediate. This process leverages the high reactivity of 2-chloro-3-nitropyridine towards nucleophilic aromatic substitution.[1]

Synthesis Pathway Overview

The synthesis is a two-step process:

  • Nucleophilic Aromatic Substitution: 2-chloro-3-nitropyridine is reacted with a carbanion generated from diethyl malonate. This displaces the chloride to form diethyl (3-nitropyridin-2-yl)malonate.

  • Hydrolysis and Decarboxylation: The resulting diester is then subjected to acidic hydrolysis to yield a dicarboxylic acid, which readily undergoes decarboxylation upon heating to afford the final product, this compound.[1][2]

Below is a visualization of the experimental workflow.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis & Decarboxylation Start 2-Chloro-3-nitropyridine + Diethyl Malonate + Base Intermediate Diethyl (3-nitropyridin-2-yl)malonate Start->Intermediate Nucleophilic Aromatic Substitution Product This compound Intermediate->Product Heat Acid Aqueous Acid (e.g., H₂SO₄ or HCl) Acid->Intermediate

Figure 1: General workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data for two common protocols for the synthesis of this compound.

ParameterProtocol AProtocol B
Starting Material 2-chloro-3-nitropyridine (15.6 g, 0.1 mol)2-chloro-3-nitropyridine
Reagent (Step 1) Diethyl malonate (80 ml, 0.5 mol)Diethyl malonate
Base (Step 1) Sodium (2.53 g, 0.11 mol)Potassium Carbonate (K₂CO₃)
Solvent (Step 1) TolueneAnhydrous THF
Temperature (Step 1) 90°C -> 120°C -> RT -> 110°CNot specified (reaction proceeds smoothly)
Reaction Time (Step 1) ~18 hoursNot specified
Reagent (Step 2) 6N Hydrochloric Acid (100 ml)Aqueous Sulfuric Acid
Temperature (Step 2) RefluxNot specified
Reaction Time (Step 2) 3.5 hoursNot specified
Overall Yield 92% (molar yield)Moderate to good yields

Experimental Protocols

Two detailed experimental protocols are provided below, based on established literature.

Protocol A: Synthesis using Sodium and Diethyl Malonate in Toluene

This protocol is adapted from a patented procedure and uses sodium metal to generate the malonic ester anion.[2]

Step 1: Condensation

  • In a suitable reaction vessel equipped for heating and stirring, prepare a mixture of diethyl malonate (80 ml, 0.5 mol) and sodium metal (2.53 g, 0.11 mol).

  • Heat the mixture in an oil bath to 90°C and stir for 1 hour.

  • Increase the temperature to 120°C and continue stirring for an additional 45 minutes.

  • Cool the mixture to room temperature.

  • Add a solution of 2-chloro-3-nitropyridine (15.6 g, 0.1 mol) in toluene dropwise.

  • After the addition is complete, heat the reaction solution to 110°C for 1.5 hours.

  • Cool the mixture to room temperature and stir for 15 hours.

Step 2: Hydrolysis and Decarboxylation

  • Remove the toluene under reduced pressure.

  • Add 100 ml of 6N hydrochloric acid to the residue.

  • Heat the mixture to reflux for 3.5 hours.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution by adjusting the pH to alkaline with a saturated sodium carbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate to obtain this compound.

Protocol B: Optimized Synthesis using Potassium Carbonate in Tetrahydrofuran (THF)

This modified procedure avoids the use of more hazardous bases like sodium metal or sodium hydride by employing potassium carbonate.[1][3]

Step 1: Condensation

  • In a reaction vessel, generate the malonic ester anion in situ by reacting diethyl malonate with potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF).

  • To this mixture, add 2-chloro-3-nitropyridine. The reaction should proceed smoothly.

  • The resulting substituted malonic ester can be used in the next step without purification.

Step 2: Hydrolysis and Decarboxylation

  • Subject the crude substituted malonic ester from Step 1 directly to hydrolysis and decarboxylation using aqueous sulfuric acid.

  • Isolate the this compound product, which is expected to be of high purity.[1]

Mandatory Visualization

The following diagram illustrates the chemical pathway for the .

chemical_reaction start 2-Chloro-3-nitropyridine intermediate Diethyl (3-nitropyridin-2-yl)malonate start->intermediate + Diethyl Malonate, Base (e.g., Na or K₂CO₃) final This compound intermediate->final + H₃O⁺, Heat (Hydrolysis & Decarboxylation)

Figure 2: Reaction scheme for the synthesis of this compound.

Conclusion

The is reliably achieved through a two-step process involving an initial nucleophilic aromatic substitution with diethyl malonate, followed by acidic hydrolysis and decarboxylation. While variations in the choice of base for the initial condensation exist, with potassium carbonate offering a milder alternative to sodium metal, the overall pathway remains consistent and provides good yields of the desired product. This method is a robust and well-documented procedure suitable for laboratory and potentially larger-scale synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural features, a pyridine ring functionalized with a methyl and a nitro group, confer specific physicochemical properties that are crucial for its behavior in biological systems. The pyridine core is a common motif in many pharmaceuticals, and the electron-withdrawing nitro group, along with the methyl group, significantly influences the molecule's reactivity, basicity, and lipophilicity. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing novel bioactive molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential metabolic fate.

Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below, providing a quantitative basis for its molecular profile.

PropertyValueReference
CAS Number 18699-87-1[1][2]
Molecular Formula C₆H₆N₂O₂[2][3]
Molecular Weight 138.12 g/mol [3]
Appearance Yellow liquid or crystals[3]
Melting Point 32-33 °C[3][4]
Boiling Point 86 °C at 5 mmHg[3][4]
Density 1.246 ± 0.06 g/cm³ (Predicted)[3][4]
pKa 1.92 ± 0.10 (Predicted)[4]
logP 1.1 (Predicted)[3]
Solubility Soluble in Methanol[4]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[4]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are generalized protocols that can be adapted for this compound.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of a 2-chloro-3-nitropyridine with a methylating agent. One established method utilizes diethyl malonate.[5][6]

Procedure:

  • Preparation of the Malonic Ester Anion: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of a suitable base like potassium carbonate (K₂CO₃) is made in an anhydrous solvent such as tetrahydrofuran (THF). Diethyl malonate is then added dropwise to this suspension to generate the malonic ester anion in situ.[5][6]

  • Nucleophilic Aromatic Substitution: A solution of 2-chloro-3-nitropyridine in anhydrous THF is added to the reaction mixture. The reaction proceeds via nucleophilic aromatic substitution, where the malonic ester anion displaces the chloride ion. The reaction is typically stirred at room temperature or with gentle heating to ensure completion.[5][6]

  • Hydrolysis and Decarboxylation: After the substitution reaction is complete, the resulting intermediate is not isolated. The reaction mixture is subjected to acidic hydrolysis and decarboxylation by adding an aqueous acid, such as sulfuric acid, and heating. This process removes the ester groups and one of the carboxyl groups, yielding the desired this compound.[5]

  • Work-up and Purification: The reaction mixture is cooled, and the pH is adjusted to be neutral or slightly basic. The product is then extracted with an organic solvent. The combined organic layers are dried and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by techniques such as column chromatography or distillation.

Determination of pKa (Potentiometric Titration)

The pKa, a measure of the acidity of the pyridinium ion, can be determined by potentiometric titration.

Procedure:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the compound is protonated, which corresponds to the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method is a classical approach for its determination.

Procedure:

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.

  • Sample Addition: A known amount of this compound is dissolved in the aqueous or organic phase.

  • Partitioning: The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow for the partitioning of the compound between the two immiscible liquids. The funnel is then left to stand to allow for complete phase separation.

  • Concentration Measurement: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.

Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)

Aqueous solubility is a fundamental property influencing bioavailability.

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of water or a relevant buffer in a sealed container.

  • Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid any solid particles in the saturated solution.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method like HPLC or UV-Vis spectroscopy. This concentration represents the aqueous solubility of the compound.

Reactivity and Stability

This compound exhibits reactivity characteristic of a pyridine ring bearing an electron-withdrawing nitro group. The nitro group deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNA_r_), particularly at positions ortho and para to the nitro group. The methyl group at the 2-position can also influence reactivity, for instance, by undergoing condensation reactions. The compound is generally stable under standard laboratory conditions but should be stored under an inert atmosphere to prevent potential degradation.[4][5]

Potential Metabolic Pathways

A potential metabolic pathway for this compound could involve the following steps:

  • Nitroreduction: The nitro group can be reduced by nitroreductases to a nitroso, hydroxylamino, and ultimately an amino group. This is a common metabolic pathway for nitroaromatic compounds and can lead to the formation of reactive intermediates.[7]

  • Ring Hydroxylation: The pyridine ring can undergo hydroxylation, catalyzed by cytochrome P450 enzymes. The position of hydroxylation can be influenced by the existing substituents.

  • Oxidation of the Methyl Group: The methyl group can be oxidized to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.

  • Conjugation: The resulting hydroxylated or amino metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion.

The microbial metabolism of pyridine derivatives is known to proceed through various pathways, often initiated by hydroxylation of the ring.[8][9]

Visualizations

Physicochemical_Property_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Analysis cluster_data Data Interpretation Start Starting Materials (e.g., 2-chloro-3-nitropyridine) Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification PureCompound Pure this compound Purification->PureCompound pKa pKa Determination (Potentiometric Titration) PureCompound->pKa logP logP Determination (Shake-Flask Method) PureCompound->logP Solubility Solubility Determination (Equilibrium Method) PureCompound->Solubility Characterization Structural & Purity (NMR, MS, etc.) PureCompound->Characterization Data Physicochemical Profile pKa->Data logP->Data Solubility->Data Characterization->Data

Caption: Workflow for the assessment of physicochemical properties.

Potential_Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Nitroreduction Nitroreduction (Nitroreductases) Parent->Nitroreduction Hydroxylation Ring Hydroxylation (CYP450) Parent->Hydroxylation Oxidation Methyl Oxidation (CYP450) Parent->Oxidation Nitroso 2-Methyl-3-nitrosopyridine Nitroreduction->Nitroso Step 1 HydroxylatedMetabolite Hydroxylated Metabolite Hydroxylation->HydroxylatedMetabolite CarboxylicAcid 3-Nitro-pyridine-2-carboxylic acid Oxidation->CarboxylicAcid Hydroxylamino 2-Methyl-3-hydroxylaminopyridine Nitroso->Hydroxylamino Step 2 Amino 2-Methyl-3-aminopyridine Hydroxylamino->Amino Step 3 Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Amino->Conjugation HydroxylatedMetabolite->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Potential metabolic pathway of this compound.

References

An In-depth Technical Guide to 2-Methyl-3-nitropyridine (CAS: 18699-87-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-nitropyridine (CAS: 18699-87-1), a key heterocyclic intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides established synthesis protocols, and explores its reactivity. Safety and handling information are also included. While direct biological activity and specific signaling pathway involvement for the title compound are not extensively documented in publicly available literature, its role as a versatile building block for bioactive molecules is well-established. This guide aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Chemical and Physical Properties

This compound is a pale yellow liquid or crystalline solid at room temperature.[1] It is characterized by the presence of a pyridine ring substituted with a methyl group at the 2-position and a nitro group at the 3-position. These functional groups are pivotal to its chemical reactivity and utility as a synthetic intermediate.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 18699-87-1[1][2]
Molecular Formula C₆H₆N₂O₂[1][2]
Molecular Weight 138.13 g/mol [1]
Appearance Pale yellow liquid or powder to lump[1][3]
Melting Point 30-35 °C[1]
Boiling Point 86 °C @ 5 mmHg[3]
Purity ≥ 98% (HPLC)[1]
Solubility Soluble in Methanol[3]
Storage Temperature 0-8 °C, under inert gas (Nitrogen or Argon)[1][3]

Spectral Data

Table 2: Predicted Spectral Data for this compound

Spectroscopy Expected Peaks/Signals
¹H NMR Signals corresponding to the methyl protons and three aromatic protons on the pyridine ring. The electron-withdrawing nitro group would likely shift the adjacent protons downfield.
¹³C NMR Six distinct signals for the six carbon atoms, including the methyl carbon and the five carbons of the pyridine ring. The carbon bearing the nitro group would be significantly deshielded.
IR Spectroscopy Characteristic peaks for C-H stretching of the aromatic ring and methyl group, C=C and C=N stretching of the pyridine ring, and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ respectively).[4]
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight (138.13). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially the methyl group (CH₃).

Synthesis Protocols

The most commonly reported synthesis of this compound involves the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine.[5][6]

Synthesis from 2-Chloro-3-nitropyridine via Malonic Ester

This two-step method utilizes the high reactivity of 2-chloro-3-nitropyridine towards nucleophiles.[5][6]

Experimental Protocol:

  • Formation of the Malonic Ester Adduct: In a suitable reaction vessel, 2-chloro-3-nitropyridine is reacted with a malonic ester anion. The anion is typically generated in situ from diethyl malonate and a base such as potassium carbonate in an anhydrous solvent like tetrahydrofuran (THF).[5][6] The reaction proceeds smoothly to yield the substituted malonic ester.

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then subjected to acidic hydrolysis and decarboxylation without prior purification. This is typically achieved by heating in aqueous sulfuric acid.[5] Following the reaction, the mixture is neutralized and the product, this compound, is extracted and purified.

A variation of this protocol using sodium metal and diethyl malonate in toluene has also been reported.[7]

Synthesis_from_2_Chloro_3_nitropyridine 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Intermediate Malonic Ester Intermediate Malonic Ester 2-Chloro-3-nitropyridine->Intermediate Malonic Ester 1. Nucleophilic Substitution Diethyl malonate + K2CO3 Diethyl malonate + K2CO3 Diethyl malonate + K2CO3->Intermediate Malonic Ester This compound This compound Intermediate Malonic Ester->this compound 2. Hydrolysis & Decarboxylation Aqueous H2SO4, Heat Aqueous H2SO4, Heat Aqueous H2SO4, Heat->this compound

Synthesis of this compound from 2-Chloro-3-nitropyridine.

Reactivity and Potential Applications

This compound is a versatile building block in organic synthesis, primarily due to the reactivity conferred by the nitro and methyl groups on the electron-deficient pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 3-position activates the pyridine ring for nucleophilic aromatic substitution. The nitro group itself can act as a leaving group in reactions with strong nucleophiles, such as thiolates.[8][9] This reactivity allows for the introduction of various functional groups at the 3-position, a key strategy in the synthesis of diverse heterocyclic compounds.

Reactivity_SNAr This compound This compound Substituted Pyridine Substituted Pyridine This compound->Substituted Pyridine SNAr Reaction Nitrite Ion (NO2-) Nitrite Ion (NO2-) This compound->Nitrite Ion (NO2-) Leaving Group Thiolate Anion (e.g., R-S-) Thiolate Anion (e.g., R-S-) Thiolate Anion (e.g., R-S-)->Substituted Pyridine

Nucleophilic Aromatic Substitution on this compound.

Condensation Reactions

The methyl group at the 2-position is activated by the adjacent ring nitrogen and the nitro group, making its protons acidic. This allows for condensation reactions with aldehydes to form 2-styryl-3-nitropyridine derivatives.[5] These vinylpyridines are valuable intermediates for further functionalization.

Applications in Drug Discovery and Agrochemicals

Biological Activity

There is a lack of specific data on the biological activity of this compound itself in the reviewed literature. Its primary role is as a synthetic intermediate for the creation of more complex molecules with potential biological activities.[1][10] The broader class of nitropyridine derivatives has been investigated for various therapeutic applications, but this activity is highly dependent on the other substituents on the pyridine ring.

Signaling Pathways

No information regarding the direct interaction of this compound with specific signaling pathways has been found in the surveyed scientific literature. Its utility in drug development stems from its ability to be chemically modified to create a diverse range of compounds that may target various biological pathways.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.

Table 3: Hazard and Precautionary Information

CategoryInformationReference
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[11]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, and appropriate respiratory protection should be worn.[12]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
Incompatible Materials Strong oxidizing agents.[12]

Conclusion

This compound (CAS: 18699-87-1) is a valuable and versatile intermediate in organic synthesis with significant applications in the development of pharmaceuticals and agrochemicals. Its well-defined synthesis routes and predictable reactivity make it an important tool for medicinal and synthetic chemists. While direct biological data for the title compound is limited, its utility as a scaffold for generating diverse and potentially bioactive molecules is clear. Researchers using this compound should adhere to strict safety protocols due to its hazardous nature. This guide provides a foundational understanding of this compound to support its effective and safe use in research and development.

References

Spectroscopic Profile of 2-Methyl-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Methyl-3-nitropyridine. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed analysis based on predicted data derived from analogous compounds and fundamental spectroscopic principles. This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are based on the analysis of closely related compounds, including substituted pyridines and nitroaromatics, as well as established empirical rules and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-4~8.2 - 8.4ddJ(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5
H-5~7.4 - 7.6ddJ(H5-H4) ≈ 8.0, J(H5-H6) ≈ 4.5
H-6~8.6 - 8.8ddJ(H6-H5) ≈ 4.5, J(H6-H4) ≈ 1.5
2-CH₃~2.6 - 2.8s-

Note: Predicted values are for a standard deuterated solvent such as CDCl₃ and are referenced to TMS at 0.00 ppm. Actual experimental values may vary based on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~158 - 162
C-3~148 - 152
C-4~135 - 138
C-5~123 - 126
C-6~150 - 153
2-CH₃~23 - 26

Note: Predicted values are for a standard deuterated solvent such as CDCl₃.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000C-H stretch (aromatic)Medium
2980 - 2850C-H stretch (methyl)Medium
1600 - 1570C=C stretch (aromatic ring)Medium-Strong
1540 - 1500Asymmetric NO₂ stretchStrong
1480 - 1440C=C stretch (aromatic ring)Medium-Strong
1360 - 1340Symmetric NO₂ stretchStrong
850 - 750C-H out-of-plane bend (aromatic)Strong
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system.

  • π → π transitions:* Strong absorption bands are anticipated in the range of 200-280 nm.

  • n → π transition:* A weaker absorption band, characteristic of the nitro group, is expected at a longer wavelength, likely in the 300-350 nm region.

The exact position and intensity of these bands will be influenced by the solvent used for the analysis.

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

  • Spectral Width: 12-15 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Data Acquisition:

  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 200-220 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Temperature: 298 K (25 °C).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption line shapes.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking to determine the chemical shifts of all signals.

IR Spectroscopy Protocol (ATR Method)

The Attenuated Total Reflectance (ATR) method is a convenient technique for solid samples.

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of solid this compound onto the center of the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • After analysis, clean the crystal thoroughly.

UV-Vis Spectroscopy Protocol
  • Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration. From this, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance is within the linear range of the spectrophotometer (generally below 1.5).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer.

    • Record the spectrum over a suitable wavelength range (e.g., 200-600 nm).

    • Identify the wavelength of maximum absorbance (λmax) for each peak.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR UVVis UV-Vis Spectroscopy Sample->UVVis NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data UVVis_Data Electronic Transitions (π → π, n → π) UVVis->UVVis_Data

Caption: General workflow for the spectroscopic analysis of this compound.

NMR_Workflow Start Weigh Sample Dissolve Dissolve in Deuterated Solvent Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire FID (¹H & ¹³C) Transfer->Acquire Process Fourier Transform & Phasing Acquire->Process Calibrate Calibrate to TMS Process->Calibrate Analyze Analyze Spectrum (Shifts, Couplings) Calibrate->Analyze

Caption: Experimental workflow for NMR spectroscopy.

IR_ATR_Workflow Clean Clean ATR Crystal Background Record Background Clean->Background Place_Sample Place Solid Sample on Crystal Background->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Acquire IR Spectrum Apply_Pressure->Acquire_Spectrum Analyze Analyze Peaks (Functional Groups) Acquire_Spectrum->Analyze

Caption: Experimental workflow for FT-IR spectroscopy using the ATR method.

Crystal Structure of 2-Methyl-3-nitropyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Methyl-3-nitropyridine derivatives, a class of compounds of significant interest in pharmaceutical and materials science. This document outlines the crystallographic parameters of representative derivatives, details the experimental protocols for their synthesis and structural determination, and explores their potential biological significance through the lens of a key signaling pathway.

Introduction

This compound derivatives are a versatile class of heterocyclic compounds built upon a pyridine core. The presence of both a methyl and a nitro group on the pyridine ring creates a unique electronic and steric environment, making these compounds valuable precursors and active agents in various fields. In medicinal chemistry, nitropyridine derivatives are recognized as important intermediates in the synthesis of bioactive molecules, including potential kinase inhibitors for cancer therapy. Their structural characteristics, particularly the planarity and intermolecular interactions, are crucial for their biological activity and material properties. This guide focuses on the detailed crystal structure analysis of these derivatives to provide a foundational understanding for researchers in drug discovery and materials science.

Crystallographic Data of this compound Derivatives

The following tables summarize the crystallographic data for two representative this compound derivatives: 2-N-phenylamino-3-nitro-4-methylpyridine and 2-N-phenylamino-3-nitro-6-methylpyridine.[1]

Table 1: Crystallographic Data for 2-N-phenylamino-3-nitro-4-methylpyridine [1]

ParameterValue
Chemical FormulaC₁₂H₁₁N₃O₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.245(2)
b (Å)8.623(3)
c (Å)9.324(3)
α (°)81.12(3)
β (°)79.23(3)
γ (°)72.34(3)
Volume (ų)540.3(3)
Z2
Molecules per unit cellTwo

Molecular Geometry Description: The conformation of the 2-N-phenylamino-3-nitro-4-methylpyridine molecule is not planar. The nitro group is slightly twisted in relation to the plane of the pyridine ring, and there is a dihedral angle between the pyridine and phenyl rings.[1]

Table 2: Crystallographic Data for 2-N-phenylamino-3-nitro-6-methylpyridine [1]

ParameterValue
Chemical FormulaC₁₂H₁₁N₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.432(2)
b (Å)14.567(4)
c (Å)10.432(3)
β (°)106.34(3)
Volume (ų)1084.2(5)
Z4
Molecules per unit cellFour

Molecular Geometry Description: Similar to its isomer, the 2-N-phenylamino-3-nitro-6-methylpyridine molecule is also non-planar. The nitro group is twisted relative to the pyridine ring, and a dihedral angle exists between the pyridine and phenyl rings.[1]

Experimental Protocols

Synthesis of 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine Derivatives

The synthesis of 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine derivatives can be achieved through a multi-step process starting from the corresponding 2-amino-methylpyridine. The general procedure involves nitration, conversion to a 2-chloro derivative, and subsequent reaction with an appropriate amine.

Materials:

  • 2-amino-4-methylpyridine or 2-amino-6-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Phosphorus Oxychloride (POCl₃)

  • Phenylamine

  • Appropriate solvents (e.g., dichloromethane, ethanol)

  • Sodium Hydroxide (NaOH) solution

  • Crushed Ice

  • Distilled Water

Procedure:

  • Nitration: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the acid to 0°C using an ice bath. Slowly add the starting 2-amino-methylpyridine portion-wise, ensuring the temperature remains below 5°C. A mixture of concentrated nitric and sulfuric acids is then added dropwise while maintaining the low temperature. The reaction is allowed to proceed for a specified time before being quenched by pouring it onto crushed ice.

  • Chlorination: The nitrated intermediate is then converted to the 2-chloro derivative. This is typically achieved by reacting the 2-hydroxy-methyl-nitropyridine with a chlorinating agent like phosphorus oxychloride (POCl₃). The reaction mixture is heated to reflux for several hours. After completion, the excess POCl₃ is removed, and the residue is carefully quenched with ice water.

  • Amination: The final step involves the nucleophilic substitution of the chlorine atom with an amine. The 2-chloro-methyl-nitropyridine derivative is reacted with phenylamine in a suitable solvent. The reaction mixture is heated, and upon completion, the product is isolated by extraction and purified by recrystallization.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture (e.g., hexane/methylene chloride).

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Instrumentation:

  • A four-circle single-crystal X-ray diffractometer equipped with a CCD area detector.

  • Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

Procedure:

  • Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. The diffractometer collects a series of diffraction images by rotating the crystal through a range of angles.

  • Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. An absorption correction is also applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement includes checking for and, if necessary, modeling any disorder.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis start Starting Material (2-Amino-methylpyridine) nitration Nitration (H₂SO₄/HNO₃) start->nitration chlorination Chlorination (POCl₃) nitration->chlorination amination Amination (Phenylamine) chlorination->amination purification Purification (Recrystallization) amination->purification crystals Single Crystals purification->crystals xrd Single-Crystal X-ray Diffraction crystals->xrd Analysis data_collection Data Collection xrd->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: General workflow for the synthesis and structural analysis.

Potential Signaling Pathway: JAK-STAT Inhibition

This compound derivatives are being investigated as kinase inhibitors. One of the key signaling pathways implicated in various diseases, including cancer and inflammatory disorders, is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. Certain nitropyridine derivatives have shown potential to inhibit JAK2, a critical enzyme in this pathway.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak2 JAK2 receptor->jak2 Activates stat STAT jak2->stat Phosphorylates p_stat p-STAT stat_dimer STAT Dimer p_stat->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates & Binds transcription Gene Transcription (Inflammation, Proliferation) dna->transcription Initiates inhibitor This compound Derivative (Inhibitor) inhibitor->jak2 Inhibits

Caption: The JAK-STAT signaling pathway and potential inhibition.

Conclusion

The crystal structures of 2-N-phenylamino-3-nitro-4-methylpyridine and 2-N-phenylamino-3-nitro-6-methylpyridine reveal key structural features that are fundamental to understanding their chemical and physical properties. The non-planar conformations and intermolecular interactions observed in the solid state are critical for their potential applications. The detailed experimental protocols provided in this guide offer a reproducible methodology for the synthesis and structural characterization of these and similar derivatives. Furthermore, the exploration of their potential role as inhibitors of the JAK-STAT signaling pathway highlights their relevance in drug discovery and development. This comprehensive guide serves as a valuable resource for researchers working with this compound derivatives, providing the necessary structural and methodological information to advance their research.

References

Theoretical and Computational Insights into 2-Methyl-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Methyl-3-nitropyridine, a significant heterocyclic compound with applications in pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the molecule's structural, spectroscopic, and electronic properties.

Molecular Structure and Synthesis

This compound is a derivative of pyridine, an important heterocyclic motif found in numerous natural products and medicinal compounds.[2] The introduction of a nitro group into the pyridine ring enhances its functionalization capabilities, making it a versatile intermediate in organic synthesis.[2]

Synthesis: The synthesis of this compound can be achieved through various routes. A common method involves the reaction of 2-chloro-3-nitropyridines with diethyl malonate, followed by acidic hydrolysis and decarboxylation.[2] Another approach utilizes the nitration of substituted pyridine rings through electrophilic aromatic substitution.[1]

A generalized workflow for the synthesis and subsequent computational analysis is depicted below.

G Synthesis and Analysis Workflow for this compound cluster_synthesis Synthesis cluster_analysis Computational & Spectroscopic Analysis A 2-Chloro-3-nitropyridine C Reaction & Hydrolysis/ Decarboxylation A->C B Diethyl Malonate B->C D This compound C->D E DFT Optimization (e.g., B3LYP/6-311++G(d,p)) D->E Input Structure F Spectroscopic Analysis (FT-IR, FT-Raman, NMR, UV-Vis) D->F Experimental Sample G Electronic Property Analysis (HOMO-LUMO, MEP, NBO) E->G Optimized Geometry H NLO Property Calculation E->H F->E Comparison

A generalized workflow for the synthesis and computational analysis.

Computational and Experimental Protocols

Detailed theoretical and experimental studies are crucial for understanding the properties of this compound. The following protocols are based on methodologies reported for similar pyridine derivatives.

Computational Methodology

Quantum chemical calculations are typically performed using Density Functional Theory (DFT), which has been shown to provide reliable results for molecular properties.[3]

  • Software: Gaussian 09 or similar quantum chemistry software packages are commonly used.[3][4]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for its balance of accuracy and computational cost.[3][4]

  • Basis Set: Pople-style basis sets such as 6-311G(d,p) or 6-311++G(d,p) are standard for geometry optimization and vibrational frequency calculations, providing a good description of electron distribution.[4][5]

  • Geometry Optimization: The molecular geometry is optimized to find the minimum energy conformation. The absence of imaginary frequencies in the vibrational analysis confirms that a true minimum has been reached.[4]

  • NBO Analysis: Natural Bond Orbital (NBO) analysis is performed to investigate intramolecular charge transfer and hyperconjugative interactions.[4]

  • TD-DFT: Time-Dependent DFT (TD-DFT) is used to simulate the UV-Visible absorption spectrum and study electronic transitions.[4]

Experimental Spectroscopy
  • FT-IR and FT-Raman Spectroscopy: Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra are recorded to identify the vibrational modes of the molecule. FT-IR spectra are often measured in the 4000-400 cm⁻¹ range, while FT-Raman spectra are typically recorded between 4000-100 cm⁻¹.[4]

  • NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra are used to elucidate the chemical environment of the hydrogen and carbon atoms. The Gauge-Including Atomic Orbital (GIAO) method is often used for theoretical chemical shift calculations.[5]

  • UV-Vis Spectroscopy: UV-Visible absorption spectroscopy is conducted to study the electronic transitions. The spectra are typically recorded in a suitable solvent like ethanol.[4]

Spectroscopic Analysis

The vibrational frequencies of this compound and related compounds have been investigated both experimentally and theoretically. The assignments are based on the potential energy distribution (PED).

Table 1: Selected Vibrational Frequencies (cm⁻¹) for Methyl-Nitropyridine Derivatives

Vibrational Mode2-Amino-3-methyl-5-nitropyridine (Experimental FT-IR)[4]2-Amino-3-methyl-5-nitropyridine (Calculated, B3LYP/cc-pVTZ)[4]2-Hydroxy-5-methyl-3-nitropyridine (Calculated, B3LYP/6-311G(3d,2p))[3]
N-H Stretching (Amino)3428, 33183557, 3444-
C-H Stretching (Aromatic)31003107-3068~3100
C-H Stretching (Methyl)2975, 29213001, 29452932-2935 (Symmetric), 2981-3005 (Asymmetric)[6]
NO₂ Asymmetric Stretching15721577~1570
NO₂ Symmetric Stretching13481350~1350
C-N Stretching12981300-
C-NO₂ Stretching835838~840

Note: Data for this compound is supplemented with data from closely related structures due to the limited availability of comprehensive studies on the exact target molecule.

Electronic Properties

The electronic properties of this compound are crucial for understanding its reactivity and potential applications. These properties are often investigated using computational methods.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and chemical reactivity.[7] A smaller energy gap suggests that the molecule is more reactive.[8]

The logical relationship for determining molecular reactivity based on the HOMO-LUMO gap is illustrated below.

G HOMO HOMO Energy (EHOMO) EnergyGap Energy Gap (ΔE = ELUMO - EHOMO) HOMO->EnergyGap LUMO LUMO Energy (ELUMO) LUMO->EnergyGap SmallGap Small ΔE EnergyGap->SmallGap is LargeGap Large ΔE EnergyGap->LargeGap is HighReactivity High Reactivity Low Kinetic Stability SmallGap->HighReactivity LowReactivity Low Reactivity High Kinetic Stability LargeGap->LowReactivity

Relationship between HOMO-LUMO gap and molecular reactivity.

Table 2: Calculated Electronic Properties of Related Nitropyridine Derivatives

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
2-Amino-3-methyl-5-nitropyridine[4]B3LYP/cc-pVTZ-6.34-2.453.89
Quinoline (Benzo[b]pyridine)[9]B3LYP/6-31+G(d,p)-6.646-1.8164.83
2-Amino-3-nitropyridine[5]B3LYP/6-311++G(d,p)-6.91-2.534.38
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. The different colors on the MEP surface represent different electrostatic potential values. Red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular interactions, such as charge delocalization and hyperconjugation. The stabilization energies (E²) associated with the interaction between donor (i) and acceptor (j) orbitals are calculated. A higher E² value indicates a stronger interaction. For nitropyridine derivatives, significant interactions often involve the lone pairs of the nitrogen and oxygen atoms and the π* orbitals of the aromatic ring.

Non-Linear Optical (NLO) Properties

Organic molecules with large hyperpolarizabilities are of interest for their potential applications in non-linear optics.[10] The first-order hyperpolarizability (β₀) is a key parameter for NLO activity. Computational studies can predict these properties. Pyridine derivatives with electron-donating and electron-withdrawing groups can exhibit significant NLO responses. The nitro group (electron-withdrawing) and the methyl group (weakly electron-donating) in this compound suggest it may possess NLO properties.

Conclusion

The theoretical and computational study of this compound provides valuable insights into its molecular structure, vibrational signatures, electronic properties, and potential for NLO applications. DFT calculations, in conjunction with experimental spectroscopic data, offer a powerful approach to characterizing this important molecule. This guide summarizes the key methodologies and findings that are essential for researchers working with this compound and its derivatives in the fields of medicinal chemistry and materials science. Further dedicated studies on this compound are warranted to fully elucidate its properties and potential applications.

References

A Technical Guide to the Solubility and Stability of 2-Methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-nitropyridine is a key heterocyclic building block utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its efficacy in synthesis, formulation, and biological activity is fundamentally linked to its solubility and stability. This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound. While quantitative data in the public domain is limited, this document consolidates available information, outlines detailed experimental protocols for its determination, and presents logical frameworks for understanding its chemical behavior.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is essential for predicting its behavior. The presence of a polar nitro group and a basic pyridine nitrogen, combined with a nonpolar methyl group, governs its interactions in various systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 18699-87-1[1]
Molecular Formula C₆H₆N₂O₂[1]
Molecular Weight 138.12 g/mol [2]
Appearance Light yellow to brown powder or lump[3][4]
Melting Point 32-35 °C[1][3]
Boiling Point 86 °C / 5 mmHg[2]
Predicted pKa 1.92 ± 0.10[3]
Storage Under inert gas (Nitrogen or Argon) at 2-8 °C[3]

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis, purification, and formulation.

Qualitative and Predicted Solubility

Direct quantitative solubility data is sparse in published literature. However, based on its chemical structure and available qualitative information, a solubility profile can be predicted.

  • Known Solubility : The compound is reported to be soluble in Methanol .[3]

  • Predicted Solubility :

    • Polar Protic Solvents (e.g., Ethanol, Isopropanol) : Good solubility is expected due to the potential for hydrogen bonding with the nitrogen atoms of the pyridine ring and the nitro group.

    • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO) : Good solubility is anticipated due to dipole-dipole interactions.

    • Non-Polar Solvents (e.g., Toluene, Hexane) : Lower solubility is expected. While the pyridine ring offers some aromatic interaction, the highly polar nitro group will limit solubility in non-polar media.

    • Aqueous Solubility : Due to the basicity of the pyridine nitrogen (predicted pKa ~1.92), it will exhibit pH-dependent solubility. It is expected to be more soluble in acidic aqueous solutions where it can form a protonated, more polar salt. Its solubility in neutral water is likely low.

Experimental Protocol for Solubility Determination

To obtain definitive solubility data, standardized experimental protocols should be followed.

Protocol 1: Qualitative Solubility Classification

This method rapidly categorizes the compound's solubility, providing a basis for solvent selection in other applications.

  • Preparation : Add approximately 25 mg of this compound to a test tube.

  • Solvent Addition : Add 0.75 mL of the test solvent (e.g., water, 5% HCl, 5% NaOH, methanol, hexane) in portions, shaking vigorously after each addition.

  • Observation : Visually determine if the compound has completely dissolved.

  • Classification : Classify the compound based on its solubility in the sequence of solvents, which can indicate the presence of acidic or basic functional groups.

Protocol 2: Quantitative Solubility by Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility.[5][6]

  • Sample Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent.

  • Equilibration : Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5][6]

  • Phase Separation : After equilibration, allow the vials to stand, letting undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling : Carefully withdraw an aliquot from the clear, supernatant layer. To avoid aspirating solid particles, filtration through a 0.45 µm filter is recommended.[7]

  • Quantification : Dilute the aliquot appropriately and determine the concentration of this compound using a validated stability-indicating analytical method, such as RP-HPLC with UV detection.[5][7]

  • Calculation : The solubility is reported as the determined concentration (e.g., in mg/mL or µg/mL).

G cluster_0 Solubility Classification Workflow start Add Compound to Test Solvent shake Shake Vigorously & Equilibrate start->shake observe Observe for Dissolution shake->observe soluble Soluble observe->soluble Yes insoluble Insoluble observe->insoluble No

A simplified workflow for qualitative solubility assessment.

Stability Profile and Degradation

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential impurities in pharmaceutical preparations.[8]

Intrinsic Stability and Predicted Degradation Pathways

The stability is influenced by its functional groups. The nitro group makes the pyridine ring electron-deficient and susceptible to nucleophilic attack, while the pyridine nitrogen can be oxidized. Recommended storage at 2-8°C under an inert atmosphere suggests sensitivity to temperature and/or oxidation.[3]

Potential Degradation Pathways:

  • Hydrolysis : Susceptibility to acid- and base-catalyzed hydrolysis should be evaluated, although the pyridine ring itself is generally stable.

  • Oxidation : The pyridine nitrogen is susceptible to oxidation, potentially forming the corresponding N-oxide. The methyl group could also be oxidized under harsh conditions.

  • Photodegradation : Aromatic nitro compounds are often photolabile. Exposure to light, particularly UV, may induce degradation.[8]

  • Reduction : The nitro group is readily reducible to an amino group (2-amino-3-methylpyridine), a common transformation in synthesis that could also occur as a degradation pathway under reducing conditions.

  • Nucleophilic Substitution : The nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, especially with strong nucleophiles like thiols.[9][10]

G cluster_1 Potential Degradation Pathways parent This compound n_oxide N-Oxide Product parent->n_oxide Oxidation amino Amino Product parent->amino Reduction substitution Substitution Product (e.g., with R-SH) parent->substitution Nucleophilic Substitution photolysis Photolysis Products parent->photolysis Photodegradation

Hypothesized degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study

A forced degradation (stress testing) study is essential to identify likely degradation products and establish a stability-indicating analytical method, as mandated by ICH guidelines.[8][11] The goal is to achieve 5-20% degradation of the active ingredient.[12][13]

Protocol 3: Forced Degradation Study

  • Stock Solution Preparation : Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.[14]

  • Stress Conditions : Expose the stock solution to the following conditions in parallel with a control sample stored at 2-8°C in the dark.

    • Acid Hydrolysis : Add 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2 to 24 hours).[15][16]

    • Base Hydrolysis : Add 0.1 M NaOH and heat at 60-80°C for a defined period. Neutralize the samples before analysis.[15][16]

    • Oxidative Degradation : Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[15]

    • Thermal Degradation : Heat the solution (and a solid sample) at a temperature above accelerated stability testing conditions (e.g., 80°C).[8]

    • Photostability : Expose the solution (and a solid sample) to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m², as per ICH Q1B guidelines. A dark control should be run concurrently.[8]

  • Sample Analysis : At appropriate time points, withdraw samples from each stress condition.

  • Analytical Method : Analyze all samples using a developed and validated stability-indicating RP-HPLC method. A C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point.[17][18][19] The method must be able to separate the parent peak from all degradation product peaks.

  • Data Evaluation :

    • Determine the percentage of degradation for the parent compound.

    • Perform peak purity analysis (e.g., using a PDA detector) to ensure the parent peak is not co-eluting with any degradants.

    • Identify and characterize major degradation products, potentially using LC-MS.[20]

G cluster_2 Forced Degradation Workflow prep Prepare Drug Solution (e.g., 1 mg/mL) stress Apply Stress Conditions prep->stress acid Acid Hydrolysis (HCl, Heat) stress->acid base Base Hydrolysis (NaOH, Heat) stress->base oxid Oxidation (H₂O₂) stress->oxid therm Thermal (Heat) stress->therm photo Photolytic (ICH Light) stress->photo analyze Analyze via Stability- Indicating HPLC Method acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze report Identify Degradants & Establish Pathways analyze->report

References

An In-depth Technical Guide to the Fundamental Reactivity of the 2-Methyl-3-nitropyridine Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methyl-3-nitropyridine scaffold is a pivotal structural motif in medicinal chemistry and materials science, offering a versatile platform for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive overview of the fundamental reactivity of this ring system. Key transformations, including nucleophilic aromatic substitution (SNAr), reactions involving the activated methyl group, reduction of the nitro functionality, and electrophilic substitution, are discussed in detail. This document aims to serve as a valuable resource by presenting quantitative data in structured tables, providing detailed experimental protocols for key reactions, and illustrating reaction pathways and workflows through Graphviz diagrams.

Core Reactivity Principles

The reactivity of the this compound ring system is governed by the interplay of the electron-withdrawing nitro group and the pyridine nitrogen, which collectively render the ring electron-deficient. This electronic profile dictates the primary modes of reactivity:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further accentuated by the strongly electron-withdrawing nitro group at the 3-position, makes the ring susceptible to attack by nucleophiles. The nitro group itself can act as a leaving group in reactions with certain nucleophiles, a somewhat uncommon but well-documented reactivity pattern for this system.[1]

  • Acidity of the Methyl Group: The protons of the 2-methyl group exhibit enhanced acidity due to the inductive effect of the pyridine nitrogen and the nitro group.[2] This facilitates deprotonation and subsequent condensation reactions with electrophiles, most notably aldehydes.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a key synthetic handle for further functionalization and the introduction of diverse substituents.

  • Electrophilic Aromatic Substitution: While the electron-deficient nature of the ring generally disfavors electrophilic attack, such reactions can be achieved under forcing conditions. The directing effects of the existing substituents play a crucial role in determining the regiochemical outcome.

Synthesis of the this compound Core

A common and reliable method for the synthesis of 2-methyl-3-nitropyridines involves a two-step process starting from the corresponding 2-chloro-3-nitropyridine.[2][3]

Synthesis 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Malonate Intermediate Malonate Intermediate 2-Chloro-3-nitropyridine->Malonate Intermediate 1. Diethyl malonate, NaH, THF This compound This compound Malonate Intermediate->this compound 2. H2SO4 (aq), Δ

Figure 1: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound[3]

  • To a stirred suspension of sodium hydride (60% in mineral oil, 20 mmol) in anhydrous tetrahydrofuran (THF, 30 mL), add diethyl malonate (10 mmol) dropwise.

  • Stir the suspension for 15 minutes at room temperature until hydrogen evolution ceases.

  • Add a solution of the corresponding 2-chloro-3-nitropyridine (10 mmol) in THF (20 mL).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Pour the reaction mixture into water (200 mL) and acidify to pH 3 with concentrated HCl.

  • Extract the aqueous layer with chloroform (CHCl3) and evaporate the solvent from the combined organic layers.

  • Add 50% aqueous sulfuric acid (H2SO4, 30 mL) to the residue and heat the mixture to reflux to effect hydrolysis and decarboxylation.

  • After cooling, neutralize the reaction mixture and extract the product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

The this compound system readily undergoes nucleophilic aromatic substitution, particularly with soft nucleophiles like thiolates.[2] The nitro group at the 3-position can be displaced, which is a key reactivity feature.

SNAr This compound This compound Substituted Product Substituted Product This compound->Substituted Product R-S⁻, K₂CO₃, DMF Thiolate Nucleophile Thiolate Nucleophile Thiolate Nucleophile->Substituted Product

Figure 2: Nucleophilic aromatic substitution with a thiolate.
Quantitative Data: Nucleophilic Substitution of Nitro Group by Thiolate Anions

SubstrateNucleophile (R-SH)ProductYield (%)
2-Methyl-3,5-dinitropyridineBenzylthiol2-Methyl-3-(benzylthio)-5-nitropyridine85
2-Methyl-3,5-dinitropyridine4-Chlorobenzylthiol2-Methyl-3-((4-chlorobenzyl)thio)-5-nitropyridine82
2-Methyl-3,5-dinitropyridineThiophenol2-Methyl-5-nitro-3-(phenylthio)pyridine75

Data sourced from[4].

Experimental Protocol: Nucleophilic Substitution with Thiols
  • To a solution of the this compound derivative (5 mmol) in dimethylformamide (DMF), add the corresponding thiol (5.5 mmol) and potassium carbonate (K2CO3, 10 mmol).

  • Heat the reaction mixture at a specified temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactions of the Methyl Group: Condensation Reactions

The activated methyl group at the 2-position can be deprotonated and undergo condensation with aromatic aldehydes in the presence of a base catalyst, such as piperidine, to yield 2-styryl-3-nitropyridines.[2] This reaction provides a metal-free alternative to cross-coupling reactions.

Condensation This compound This compound 2-Styryl-3-nitropyridine 2-Styryl-3-nitropyridine This compound->2-Styryl-3-nitropyridine Piperidine, Toluene, Δ Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->2-Styryl-3-nitropyridine

Figure 3: Condensation of this compound with an aromatic aldehyde.
Quantitative Data: Condensation of 2-Methyl-3-nitropyridines with Aromatic Aldehydes

This compound DerivativeAldehyde (ArCHO)ProductYield (%)
2-Methyl-3,5-dinitropyridineBenzaldehyde2-(2-Phenylvinyl)-3,5-dinitropyridine92
2-Methyl-3,5-dinitropyridine4-Chlorobenzaldehyde2-(2-(4-Chlorophenyl)vinyl)-3,5-dinitropyridine95
2-Methyl-3,5-dinitropyridine4-Methoxybenzaldehyde2-(2-(4-Methoxyphenyl)vinyl)-3,5-dinitropyridine90
2-Methyl-3,5-dinitropyridine4-(Dimethylamino)benzaldehyde2-(2-(4-(Dimethylamino)phenyl)vinyl)-3,5-dinitropyridine88

Data sourced from[4].

Experimental Protocol: Condensation with Aromatic Aldehydes[3]
  • To a solution of the corresponding this compound (5 mmol) in toluene (30 mL), add the aromatic aldehyde (5 mmol) and piperidine (50 μL).

  • Reflux the reaction mixture using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction until water separation is complete.

  • Evaporate the solvent under reduced pressure.

  • Triturate the residue with cold ethanol (20 mL).

  • Filter off the resulting precipitate and air-dry to obtain the product.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast array of subsequent synthetic possibilities. Catalytic hydrogenation is a common and efficient method for this conversion.[5]

Reduction This compound This compound 2-Methylpyridin-3-amine 2-Methylpyridin-3-amine This compound->2-Methylpyridin-3-amine H₂, Pd/C, Methanol

Figure 4: Reduction of the nitro group to an amine.
Quantitative Data: Reduction of this compound

SubstrateReducing Agent/CatalystSolventProductYield (%)
This compound10% Pd/C, H₂ (0.5 MPa)Methanol2-Methylpyridin-3-amine94

Data sourced from[5].

Experimental Protocol: Catalytic Hydrogenation of this compound[5]
  • Dissolve this compound (0.1 mol) in methanol.

  • Add 10% palladium on carbon (Pd/C) catalyst (0.1 g).

  • Carry out the reaction in an autoclave under a hydrogen pressure of 0.5 MPa.

  • Heat the reaction mixture to 20-40 °C and stir for 15 hours.

  • Monitor the reaction to completion using thin-layer chromatography.

  • After cooling to room temperature, filter the reaction mixture through diatomaceous earth to remove the catalyst.

  • Wash the filter cake with dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain 2-methylpyridin-3-amine.

Electrophilic Aromatic Substitution

Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution on this compound is challenging and requires forcing conditions. The regioselectivity is directed by the existing substituents. The nitro group is a meta-director, while the methyl group is an ortho-, para-director. The pyridine nitrogen deactivates the ring, particularly at the 2-, 4-, and 6-positions.

Nitration

Further nitration of this compound is expected to be difficult. If it occurs, the incoming nitro group would likely be directed to the 5-position, which is meta to the existing nitro group and para to the methyl group.

Halogenation

Halogenation, such as bromination with N-bromosuccinimide (NBS), can proceed via a radical mechanism on the methyl group under appropriate conditions (e.g., with a radical initiator). Electrophilic bromination on the ring would be disfavored but, if achieved, would likely occur at the 5-position.

Spectroscopic Data

1H NMR Spectroscopy

The 1H NMR spectrum of this compound would be expected to show three aromatic protons and a singlet for the methyl group. The aromatic protons would appear as a complex multiplet, with the proton at C6 being the most downfield due to its proximity to the nitrogen atom. The methyl group protons would appear as a singlet in the upfield region.

13C NMR Spectroscopy

The 13C NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the nitro group (C3) and the carbons adjacent to the nitrogen (C2 and C6) would be significantly deshielded and appear at higher chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. Strong bands corresponding to the asymmetric and symmetric stretching of the nitro group are expected in the regions of 1520-1560 cm-1 and 1340-1360 cm-1, respectively. C-H stretching vibrations of the aromatic ring and the methyl group will appear around 3000-3100 cm-1 and 2850-2960 cm-1, respectively. C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm-1 region.

Conclusion

The this compound ring system possesses a rich and versatile reactivity profile. Its electron-deficient nature allows for efficient nucleophilic aromatic substitution, while the activated methyl group provides a handle for carbon-carbon bond formation. The nitro group can be readily transformed into an amino group, opening avenues for further derivatization. While electrophilic substitution is challenging, it can be achieved under specific conditions. This guide provides a foundational understanding of the core reactivity of this important heterocyclic scaffold, offering valuable insights and practical protocols for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

An In-depth Technical Guide to the Electronic and Optical Properties of 2-Methyl-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic and optical properties of 2-Methyl-3-nitropyridine and its derivatives. This class of compounds is of significant interest due to its versatile applications in materials science, optoelectronics, and as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document details their synthesis, photophysical characteristics, and the experimental and computational methodologies used for their characterization.

Core Concepts: Electronic and Optical Properties

The electronic and optical properties of this compound derivatives are governed by their molecular structure, particularly the interplay between the electron-withdrawing nitro group and the pyridine ring, along with the nature of substituents at various positions. These properties, including light absorption, emission, and redox behavior, are critical for their application in functional materials and as biological probes.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives often begins with commercially available precursors like 2-chloro-3-nitropyridine. A common synthetic route involves the reaction with a malonic ester anion, followed by hydrolysis and decarboxylation to yield the this compound core.[3] Further functionalization, for instance, to create 2-styryl-3-nitropyridines, can be achieved through condensation reactions with various aromatic aldehydes.[3][4]

Synthesis_Workflow cluster_synthesis Synthesis of 2-Styryl-3-nitropyridine Derivatives 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Reaction1 Nucleophilic Substitution 2-Chloro-3-nitropyridine->Reaction1 Reaction with Malonic_Ester_Anion Malonic_Ester_Anion Malonic_Ester_Anion->Reaction1 This compound This compound Reaction2 Knoevenagel Condensation This compound->Reaction2 Condensation Aromatic_Aldehyde Aromatic_Aldehyde Aromatic_Aldehyde->Reaction2 2-Styryl-3-nitropyridine 2-Styryl-3-nitropyridine Intermediate Reaction1->Intermediate Hydrolysis & Decarboxylation Intermediate->this compound Reaction2->2-Styryl-3-nitropyridine

General synthetic workflow for 2-styryl-3-nitropyridine derivatives.

Quantitative Data on Electronic and Optical Properties

The following tables summarize key quantitative data for a selection of this compound derivatives, compiled from various research articles. These parameters are crucial for understanding the structure-property relationships within this class of compounds.

Table 1: Electronic Properties of this compound Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
2-N-Phenylamino-3-nitro-4-methylpyridine--3.13[1]
2-N-Phenylamino-3-nitro-6-methylpyridine--3.16[1]
2-amino-3-nitropyridine---[5][6]
2-amino-3-methyl-5-nitropyridine---[7]

Table 2: Optical Properties of this compound Derivatives

CompoundSolventλabs (nm)ε (M-1cm-1)λem (nm)Quantum Yield (Φ)Stokes Shift (nm)Reference
(E)-4-(2-(3,5-Dinitropyridin-2-yl)vinyl)-N,N-dimethylaniline (4b)MeCN302, 50913,500, 42,800---[8]
(E)-2-((4-Chlorophenyl)vinyl)-3,5-dinitropyridine (4a)MeCN268, 36815,800, 46,400---[8]
(E)-2-((4-Methoxyphenyl)vinyl)-3,5-dinitropyridine (4c)MeCN263, 39716,200, 34,900---[8]
2-(3''-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrileSolid State390-5400.14150[9]
2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrileSolid State398-5400.05142[9]
2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrileSolid State442-6040.006162[9]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound derivatives. The following sections outline the key experimental protocols.

Synthesis of 2-Methyl-3,5-dinitropyridine

This procedure is adapted from the literature and provides a reliable method for synthesizing a key intermediate.[3]

  • Reaction Setup: A suspension of 2-chloro-3,5-dinitropyridine in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Reagent Addition: Diethyl malonate is added dropwise to a suspension of a suitable base (e.g., potassium carbonate) in anhydrous THF. This mixture is then added to the solution of 2-chloro-3,5-dinitropyridine.

  • Reaction and Workup: The reaction mixture is stirred at room temperature for several hours. After completion, the reaction is quenched with water and acidified. The product is extracted with an organic solvent, and the solvent is removed under reduced pressure.

  • Hydrolysis and Decarboxylation: The crude product is then heated in an aqueous solution of sulfuric acid to effect hydrolysis and decarboxylation, yielding 2-methyl-3,5-dinitropyridine.

  • Purification: The final product is purified by recrystallization or column chromatography.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the electronic absorption properties of the compounds.

  • Sample Preparation: Solutions of the this compound derivatives are prepared in a spectroscopic grade solvent (e.g., acetonitrile, ethanol) at a known concentration (typically in the range of 10-5 to 10-6 M).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A quartz cuvette with a 1 cm path length is filled with the sample solution, and a matching cuvette with the pure solvent is used as a reference.

  • Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm). The wavelengths of maximum absorption (λabs) and the corresponding molar absorption coefficients (ε) are determined.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission properties of the compounds.

  • Sample Preparation: Dilute solutions of the compounds are prepared in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is used.

  • Measurement: The sample is excited at its absorption maximum (λabs), and the emission spectrum is recorded. The wavelength of maximum emission (λem) is determined. The fluorescence quantum yield (Φ) can be calculated relative to a known standard.

Cyclic Voltammetry

Cyclic voltammetry is employed to investigate the electrochemical properties and determine the HOMO and LUMO energy levels.

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrolyte Solution: The measurements are carried out in a deoxygenated solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile or dichloromethane).

  • Measurement: The potential is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate. The resulting current is measured as a function of the applied potential to obtain a cyclic voltammogram. From the onset potentials of the oxidation and reduction peaks, the HOMO and LUMO energy levels can be estimated.

Computational Methodology: DFT and TD-DFT

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to complement experimental findings and provide deeper insights into the electronic structure and optical properties.

DFT_Workflow cluster_dft Computational Workflow Input_Structure Initial Molecular Structure Geometry_Optimization Geometry Optimization (DFT) Input_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Verify Minimum Electronic_Properties Electronic Properties (HOMO, LUMO, etc.) Geometry_Optimization->Electronic_Properties Excited_States Excited State Calculations (TD-DFT) Geometry_Optimization->Excited_States Optical_Properties Optical Properties (Absorption/Emission Spectra) Excited_States->Optical_Properties

A typical workflow for DFT and TD-DFT calculations.
  • Geometry Optimization: The ground-state geometry of the molecule is optimized using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies).

  • Electronic Structure Analysis: From the optimized structure, the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key parameter related to the chemical reactivity and electronic transitions of the molecule.

  • Excited State Calculations: TD-DFT calculations are then performed on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.

  • Emission Spectra Simulation: The geometry of the first excited state can also be optimized to calculate the emission energy, allowing for the simulation of the fluorescence spectrum.

Conclusion

This guide has provided a detailed overview of the electronic and optical properties of this compound derivatives. The combination of experimental data and computational analysis offers a powerful approach to understanding and predicting the behavior of these versatile compounds. The provided data and protocols serve as a valuable resource for researchers and professionals working in the fields of materials science, drug discovery, and organic chemistry. The continued exploration of this class of molecules holds promise for the development of new functional materials and therapeutic agents.

References

acidity of the methyl group in 2-Methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Acidity of the Methyl Group in 2-Methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] A key feature of its chemical reactivity is the pronounced acidity of the protons on its 2-methyl group. This acidity is significantly enhanced by the synergistic electron-withdrawing effects of the pyridine ring's nitrogen atom and the adjacent nitro group at the 3-position. This heightened acidity facilitates the deprotonation of the methyl group, enabling a variety of synthetic transformations. This technical guide provides a comprehensive analysis of the factors governing the , discusses its pKa, details experimental protocols for its synthesis and reactivity, and explores its applications in drug discovery, including its role as a precursor for kinase inhibitors.

Introduction

The pyridine nucleus is a fundamental scaffold in numerous bioactive compounds.[3] Substitution on the pyridine ring with functional groups can dramatically alter its electronic properties and reactivity. In this compound, the methyl group at the 2-position exhibits notable C-H acidity, a property that is not prominent in simple alkyl-substituted pyridines like 2-picoline. This increased acidity is a direct consequence of the electronic influence of the ring nitrogen and the powerful electron-withdrawing nitro group at the 3-position. The ability to selectively deprotonate this methyl group makes this compound a valuable intermediate for introducing further molecular complexity, which is highly desirable in the development of novel therapeutic agents and agrochemicals.[1][4]

Factors Influencing the Acidity of the Methyl Group

The acidity of a proton is determined by the stability of the conjugate base formed upon its removal. In the case of this compound, the deprotonation of the methyl group results in a carbanion that is stabilized by several factors:

  • Inductive Effect: The electronegative nitrogen atom in the pyridine ring and the strongly electron-withdrawing nitro group both exert a significant inductive effect (-I), pulling electron density away from the methyl group and stabilizing the negative charge of the carbanion.

  • Resonance Effect: The negative charge on the carbanion can be delocalized into the pyridine ring and, more importantly, onto the oxygen atoms of the nitro group through resonance. This delocalization spreads the negative charge over several atoms, greatly stabilizing the conjugate base.

Caption: Electronic effects and resonance stabilization of the conjugate base.

Quantitative Acidity Data

While the qualitative understanding of the methyl group's acidity is clear, precise quantitative data is scarce. A reported pKa value for this compound is 1.92 ± 0.10.[5] However, this value is characteristic of the pKa of a pyridinium ion, not a C-H acid of this type. The pKa of the conjugate acid of the parent compound, pyridine, is 5.23.[6] The presence of an electron-withdrawing nitro group is expected to significantly lower this value, making the pyridinium ion more acidic.

CompoundAcidic ProtonpKaReference
PyridineN-H (pyridinium ion)5.23[6]
2-Methylpyridine (2-Picoline)N-H (pyridinium ion)5.96[5]
This compoundN-H (pyridinium ion)1.92 ± 0.10[5]
This compoundC-H (methyl group)Not experimentally determined

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves a two-step process starting from 2-chloro-3-nitropyridine.[7]

Protocol:

  • To a stirred suspension of potassium carbonate in anhydrous tetrahydrofuran (THF), diethyl malonate is added dropwise.

  • After the initial reaction, a solution of 2-chloro-3-nitropyridine in THF is added.

  • The reaction mixture is stirred at room temperature until completion, then poured into water and acidified.

  • The intermediate malonic ester is extracted and then subjected to hydrolysis and decarboxylation in aqueous sulfuric acid to yield this compound.

Synthesis_Workflow start Start: 2-Chloro-3-nitropyridine step1 React with diethyl malonate and K2CO3 in THF start->step1 step2 Intermediate: Diethyl (3-nitro-2-pyridyl)malonate step1->step2 step3 Hydrolysis and Decarboxylation (Aqueous H2SO4) step2->step3 end_product Product: this compound step3->end_product

Caption: Synthesis workflow for this compound.

Determination of pKa by NMR Spectroscopy

A general method for determining the pKa of a compound involves monitoring the change in chemical shift of a nucleus by NMR spectroscopy as a function of pH.[8][9]

Hypothetical Protocol for this compound (Pyridinium pKa):

  • Prepare a series of buffered solutions of this compound in D₂O with varying pD values.

  • Acquire ¹H NMR spectra for each sample.

  • Identify the proton signals of the pyridine ring that show significant chemical shift changes with pD.

  • Plot the chemical shift (δ) of a chosen proton against the pD.

  • Fit the data to the Henderson-Hasselbalch equation to determine the inflection point, which corresponds to the pKa.

Chemical Reactivity Arising from Methyl Group Acidity

The enhanced acidity of the methyl group is the cornerstone of this compound's utility as a synthetic intermediate. Deprotonation with a suitable base generates a nucleophilic carbanion that can react with various electrophiles.

Condensation with Aromatic Aldehydes

A prominent reaction showcasing the methyl group's acidity is its condensation with aromatic aldehydes to form 2-styryl-3-nitropyridines.[7]

Experimental Protocol:

  • A mixture of this compound and an aromatic aldehyde is heated in a suitable solvent, such as toluene.

  • A catalytic amount of a base, like piperidine, is added to facilitate the deprotonation of the methyl group.

  • The reaction proceeds to form the corresponding 2-styryl-3-nitropyridine, typically as the pure trans-isomer.

Reaction_Pathway start This compound step1 Deprotonation of Methyl Group start->step1 + Base reagent1 Aromatic Aldehyde (Ar-CHO) step2 Nucleophilic attack on Aldehyde reagent1->step2 catalyst Piperidine (catalyst) catalyst->step1 step1->step2 + Ar-CHO step3 Dehydration step2->step3 product 2-Styryl-3-nitropyridine step3->product

Caption: Reaction pathway for the synthesis of 2-styryl-3-nitropyridines.

Applications in Drug Development and Agrochemicals

This compound and its derivatives are valuable precursors in the synthesis of biologically active molecules.[1][2]

Pharmaceutical Applications

Derivatives of nitropyridine are used to synthesize inhibitors of various kinases, which are crucial targets in cancer and inflammation research. For instance, related compounds like 2-chloro-5-methyl-3-nitropyridine have been utilized in the synthesis of potent Janus kinase 2 (JAK2) inhibitors.[3] JAK2 is a key component of the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms and other cancers.

JAK_STAT_Pathway Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK2 JAK2 Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates Nucleus Nucleus STAT->Nucleus dimerizes and translocates Inhibitor Inhibitor (derived from nitropyridine) Inhibitor->JAK2 inhibits Gene Gene Transcription Nucleus->Gene

Caption: Inhibition of the JAK-STAT pathway by a nitropyridine-derived inhibitor.

Agrochemical Applications

The structural motifs present in this compound are also found in various pesticides and herbicides. Its reactivity allows for the creation of a diverse library of compounds that can be screened for desired agrochemical properties, contributing to the development of more effective and environmentally benign crop protection agents.[1]

Conclusion

The is a defining characteristic that underpins its synthetic utility. This property, arising from the potent electron-withdrawing nature of the nitro group and the pyridine nitrogen, facilitates the formation of a stable carbanion. This reactivity has been effectively harnessed in organic synthesis, particularly for the construction of carbon-carbon bonds. As a versatile building block, this compound continues to be a valuable intermediate in the discovery and development of new pharmaceuticals and agrochemicals, highlighting the importance of understanding the fundamental principles of physical organic chemistry in applied scientific research.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2-Methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-nitropyridine is a versatile heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal and agricultural chemistry.[1][2][3] The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of a strong electron-withdrawing nitro group at the 3-position. This electronic arrangement activates the pyridine ring for nucleophilic aromatic substitution (SNAr), making the nitro group itself a viable leaving group, a reaction that is less common for non-activated nitroarenes.[4]

These application notes provide a comprehensive overview of the SNAr on this compound, including its synthesis, reaction mechanisms, detailed experimental protocols with various nucleophiles, and its application in the synthesis of biologically active molecules, such as Janus kinase 2 (JAK2) inhibitors.

Synthesis of this compound

The substrate, this compound, is typically synthesized from the corresponding 2-chloro-3-nitropyridine. The synthesis involves a two-step process: a malonic ester synthesis followed by hydrolysis and decarboxylation.[4][5][6]

General Workflow for the Synthesis of this compound

G cluster_0 Step 1: Malonic Ester Synthesis cluster_1 Step 2: Hydrolysis & Decarboxylation A 2-Chloro-3-nitropyridine C Base (e.g., NaH or K2CO3) in THF A->C B Diethyl malonate B->C D Diethyl (3-nitro-pyridin-2-yl)malonate C->D Reaction E Aqueous H2SO4 D->E Heating F This compound E->F Work-up

Caption: Two-step synthesis of this compound.

Nucleophilic Aromatic Substitution (SNAr) Reaction

The SNAr reaction on this compound proceeds via a well-established addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom at the 3-position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the nitro group as a nitrite anion.

General Mechanism of SNAr on this compound

G Start This compound + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition Product 2-Methyl-3-(Nu)-pyridine Intermediate->Product Elimination LeavingGroup Nitrite (NO2-) Intermediate->LeavingGroup

Caption: General mechanism of SNAr on this compound.

Applications in Drug Discovery: Synthesis of JAK2 Inhibitors

A significant application of SNAr on nitropyridine scaffolds is in the synthesis of kinase inhibitors for cancer therapy. The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase, and its abnormal activation is linked to myeloproliferative neoplasms.[7][8] Potent JAK2 inhibitors have been synthesized using substituted nitropyridines as key intermediates.[7][9] The general synthetic strategy involves the displacement of a leaving group on the pyridine ring with an appropriate amine, followed by further functionalization.

Signaling Pathway and Drug Action

G cluster_pathway JAK-STAT Signaling Pathway cluster_drug Drug Intervention Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Inhibitor JAK2 Inhibitor (from Nitropyridine) Inhibitor->JAK2 inhibits

Caption: Inhibition of the JAK-STAT pathway by a JAK2 inhibitor.

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol is adapted from the general procedure described by Nikol'skiy et al.[4][6]

Materials:

  • 2-Chloro-3-nitropyridine

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate

  • Anhydrous Tetrahydrofuran (THF)

  • 50% Aqueous Sulfuric Acid (H₂SO₄)

  • Chloroform (CHCl₃)

  • Hydrochloric Acid (HCl)

Procedure:

Step 1: Diethyl (3-nitro-pyridin-2-yl)malonate Synthesis

  • To a stirred suspension of NaH (1.2 equiv.) in anhydrous THF, add diethyl malonate (1.0 equiv.) dropwise at room temperature.

  • Stir the suspension for 15 minutes until hydrogen evolution ceases.

  • Add a solution of 2-chloro-3-nitropyridine (1.0 equiv.) in THF.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Pour the reaction mixture into water and acidify to pH 3 with concentrated HCl.

  • Extract the aqueous layer with CHCl₃.

  • Evaporate the solvent from the combined organic layers to obtain the crude malonic ester.

Step 2: Hydrolysis and Decarboxylation

  • To the crude residue from Step 1, add 50% aqueous H₂SO₄.

  • Heat the mixture under reflux for 8-12 hours.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: SNAr with a Thiol Nucleophile

This protocol is based on the work of Nikol'skiy et al., demonstrating the displacement of the nitro group.[4]

Materials:

  • This compound

  • Benzyl mercaptan (BnSH)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in DMF.

  • Add benzyl mercaptan (1.1 equiv.) and K₂CO₃ (1.5 equiv.).

  • Heat the reaction mixture to 50 °C and stir for 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-Methyl-3-(benzylthio)pyridine.

Protocol 3: Representative SNAr with an Amine Nucleophile

This is a representative protocol adapted from procedures for SNAr on other activated nitropyridines, such as 2-chloro-5-nitropyridine.[10] Conditions may require optimization for this compound.

Materials:

  • This compound

  • Piperidine

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous Ethanol or DMF

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous ethanol, add piperidine (1.1 equiv.) followed by triethylamine (1.2 equiv.).

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-Methyl-3-(piperidin-1-yl)pyridine.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the SNAr on this compound and related compounds.

Table 1: SNAr with Thiol Nucleophiles on this compound Derivatives

Substrate Nucleophile Base Solvent Temp. (°C) Time (h) Yield (%) Reference
2-Methyl-3,5-dinitropyridine Benzyl mercaptan K₂CO₃ DMF 50 1 85 [4]
2-Methyl-3,5-dinitropyridine Thiophenol K₂CO₃ DMF 50 1 78 [4]

| 2-Methyl-3-nitro-5-bromopyridine | Benzyl mercaptan | K₂CO₃ | DMF | 50 | 1 | 92 |[4] |

Table 2: Representative SNAr with Amine Nucleophiles on a Related Nitropyridine (2-Chloro-5-nitropyridine)

Nucleophile (Amine) Product Solvent System Base Temp. (°C) Time (h) Yield (%) Reference
Aniline 2-(Phenylamino)-5-nitropyridine Ethanol Et₃N Reflux 3 ~85 [10]
Morpholine 4-(5-Nitropyridin-2-yl)morpholine Isopropanol/Water None 80 2 ~95 [10]

| Benzylamine | 2-(Benzylamino)-5-nitropyridine | Ethanol | Et₃N | Reflux | 2 | ~90 |[10] |

Note: The data in Table 2 is for a structurally related and highly reactive substrate, 2-chloro-5-nitropyridine. While the nitro group is a less conventional leaving group than chloride, these conditions provide a good starting point for optimization of reactions with this compound.

Conclusion

This compound is a valuable substrate for nucleophilic aromatic substitution, primarily reacting with soft nucleophiles like thiolates to displace the 3-nitro group. This reactivity profile allows for the synthesis of a variety of substituted pyridines, which are important scaffolds in drug discovery and materials science. The protocols and data presented herein provide a foundational guide for researchers to utilize this versatile building block in their synthetic endeavors. Further exploration into a broader range of nucleophiles and their applications, particularly in the synthesis of targeted therapeutic agents like JAK2 inhibitors, continues to be an active area of research.

References

2-Methyl-3-nitropyridine as a versatile building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-nitropyridine is a highly versatile and valuable building block in organic synthesis, primarily utilized as a key intermediate in the preparation of a wide array of functionalized pyridine derivatives. Its utility stems from the presence of two reactive centers: the methyl group at the 2-position and the nitro group at the 3-position. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution and also influences the acidity of the methyl protons, making them susceptible to condensation reactions. Furthermore, the nitro group can be readily reduced to an amino group, opening up another avenue for diverse functionalization. These characteristics make this compound a sought-after precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] This document provides detailed application notes and experimental protocols for key transformations involving this compound.

Key Applications and Synthetic Transformations

The strategic placement of the methyl and nitro groups on the pyridine scaffold allows for a variety of chemical modifications, including:

  • Condensation of the Methyl Group: The activated methyl group can readily participate in condensation reactions with aldehydes to furnish 2-styryl-3-nitropyridine derivatives. These vinylpyridines are valuable intermediates and have been explored for their fluorescent properties.

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group at the 3-position can be displaced by various nucleophiles, particularly thiols, to yield 3-substituted pyridine derivatives. This reaction proceeds smoothly and offers a direct route to functionalized pyridines.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, providing access to 2-methyl-3-aminopyridine. This amino-pyridine derivative is a crucial precursor for the synthesis of various bioactive molecules, including kinase inhibitors.

The following sections provide detailed experimental protocols for these key transformations, along with tabulated data and visualizations of reaction workflows and relevant biological pathways.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of this compound starting from 2-chloro-3-nitropyridine. The process involves a reaction with diethyl malonate followed by hydrolysis and decarboxylation.

Experimental Workflow:

G cluster_0 Step 1: Malonate Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine K2CO3, THF K2CO3, THF 2-Chloro-3-nitropyridine->K2CO3, THF Diethyl malonate Diethyl malonate Diethyl malonate->K2CO3, THF Intermediate Malonate Ester Intermediate Malonate Ester K2CO3, THF->Intermediate Malonate Ester H2SO4 (aq) H2SO4 (aq) Intermediate Malonate Ester->H2SO4 (aq) This compound This compound H2SO4 (aq)->this compound

Caption: Workflow for the synthesis of this compound.

Procedure:

  • To a stirred suspension of potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF), add diethyl malonate.

  • To this mixture, add a solution of 2-chloro-3-nitropyridine in anhydrous THF.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • The resulting intermediate malonic ester is then subjected to hydrolysis and decarboxylation by heating in aqueous sulfuric acid (H₂SO₄).

  • After cooling, the reaction mixture is neutralized and the product, this compound, is extracted with an organic solvent.

  • The organic layer is dried and concentrated to yield the final product, which can be further purified by chromatography if necessary.

Protocol 2: Synthesis of 2-Styryl-3-nitropyridines via Condensation

This protocol details the condensation reaction between this compound and various aromatic aldehydes to yield 2-styryl-3-nitropyridine derivatives.

Experimental Workflow:

G This compound This compound Piperidine (cat.), Toluene, Heat Piperidine (cat.), Toluene, Heat This compound->Piperidine (cat.), Toluene, Heat Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Piperidine (cat.), Toluene, Heat 2-Styryl-3-nitropyridine Derivative 2-Styryl-3-nitropyridine Derivative Piperidine (cat.), Toluene, Heat->2-Styryl-3-nitropyridine Derivative

Caption: Condensation of this compound with aromatic aldehydes.

Procedure:

  • Dissolve this compound and the desired aromatic aldehyde in toluene.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, typically a pure trans-isomer, often precipitates from the solution upon cooling and can be collected by filtration.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Table 1: Synthesis of 2-Styryl-3-nitropyridine Derivatives

EntryAromatic AldehydeProductYield (%)
14-Chlorobenzaldehyde(E)-2-(4-chlorostyryl)-3-nitropyridine85
24-(Dimethylamino)benzaldehyde(E)-2-(4-(dimethylamino)styryl)-3-nitropyridine91
34-Nitrobenzaldehyde(E)-2-(4-nitrostyryl)-3-nitropyridine83
Protocol 3: Nucleophilic Aromatic Substitution with Thiols

This protocol describes the SNAr reaction of this compound and its styryl derivatives with thiolate anions to produce 3-thio-substituted pyridines.

Experimental Workflow:

G Nitropyridine Derivative Nitropyridine Derivative Base (e.g., K2CO3), DMF, Heat Base (e.g., K2CO3), DMF, Heat Nitropyridine Derivative->Base (e.g., K2CO3), DMF, Heat Thiol Thiol Thiol->Base (e.g., K2CO3), DMF, Heat 3-Thio-substituted Pyridine 3-Thio-substituted Pyridine Base (e.g., K2CO3), DMF, Heat->3-Thio-substituted Pyridine

Caption: Nucleophilic aromatic substitution with thiols.

Procedure:

  • Dissolve the this compound or 2-styryl-3-nitropyridine derivative and the corresponding thiol in dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃), to the mixture.

  • Heat the reaction mixture (e.g., to 50 °C) and stir for the required time (typically 1 hour).[3]

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Nucleophilic Aromatic Substitution of Nitropyridines with Thiols

EntryNitropyridine SubstrateThiolProductYield (%)
12-Methyl-3,5-dinitropyridineBenzyl mercaptan3-(Benzylthio)-2-methyl-5-nitropyridine70
2(E)-2-(4-chlorostyryl)-3,5-dinitropyridineBenzyl mercaptan(E)-3-(Benzylthio)-2-(4-chlorostyryl)-5-nitropyridine75
Protocol 4: Reduction of the Nitro Group

This protocol provides a general method for the reduction of the nitro group in this compound derivatives to an amino group using catalytic hydrogenation.

Experimental Workflow:

G Nitropyridine Derivative Nitropyridine Derivative H2, Pd/C H2, Pd/C Nitropyridine Derivative->H2, Pd/C Aminopyridine Derivative Aminopyridine Derivative H2, Pd/C->Aminopyridine Derivative Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->H2, Pd/C

Caption: Catalytic hydrogenation of a nitropyridine derivative.

Procedure:

  • Dissolve the this compound derivative in a suitable solvent, such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) at room temperature.

  • Stir the reaction vigorously until the starting material is completely consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the 2-methyl-3-aminopyridine derivative.

Application in Pharmaceutical Synthesis: JAK2 Inhibitors

Derivatives of 2-amino-3-methylpyridine, which can be synthesized from this compound via nitro group reduction, are key structural motifs in a class of potent and selective Janus kinase 2 (JAK2) inhibitors. Dysregulation of the JAK2-STAT signaling pathway is implicated in various myeloproliferative neoplasms.

JAK2-STAT Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & JAK2 Activation STAT STAT JAK2->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding JAK2_inhibitor JAK2 Inhibitor (e.g., from 2-amino-3-methylpyridine) JAK2_inhibitor->JAK2 Inhibition Gene_Transcription Gene Transcription (Proliferation, Differentiation, etc.) DNA->Gene_Transcription 6. Gene Activation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: Simplified JAK2-STAT signaling pathway and the point of intervention for JAK2 inhibitors.

Application in Agrochemical Synthesis

This compound and its derivatives also serve as important precursors in the agrochemical industry for the development of novel herbicides and insecticides.[2] For example, the chloronicotinyl scaffold, which can be accessed from pyridine derivatives, is a key feature of neonicotinoid insecticides like imidacloprid and nitenpyram. While a direct synthetic route from this compound to these specific commercial products is not commonly documented, the functional handles it possesses make it a valuable starting point for the synthesis of analogous bioactive compounds. The general strategy involves leveraging the reactivity of the methyl group, the nitro group (often after reduction to an amine), and the pyridine ring itself to build the complex structures of modern agrochemicals.

Conclusion

This compound is a cornerstone building block in organic synthesis, offering multiple avenues for the construction of complex and functionally diverse molecules. Its application in the synthesis of pharmaceuticals, such as JAK2 inhibitors, and its potential in the development of new agrochemicals highlight its significance. The protocols and data presented herein provide a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient utilization of this versatile intermediate in their research endeavors.

References

Application Notes and Protocols for the Utilization of 2-Methyl-3-nitropyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Methyl-3-nitropyridine and its derivatives as versatile intermediates in pharmaceutical synthesis. The following sections detail key reactions, experimental protocols, and quantitative data to facilitate the application of this valuable building block in drug discovery and development.

Introduction

This compound is a key heterocyclic building block employed in the synthesis of a variety of pharmaceutical intermediates. Its chemical structure, featuring a pyridine ring activated by an electron-withdrawing nitro group and possessing a reactive methyl group, allows for a diverse range of chemical transformations. These include condensations, nucleophilic aromatic substitutions (SNAr), and reductions, making it a valuable precursor for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). A notable application of a closely related derivative, 2-chloro-4-methyl-3-nitropyridine, is in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1][2]

Key Synthetic Transformations and Applications

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 2-chloro-3-nitropyridine with a malonic ester, followed by hydrolysis and decarboxylation.[3][4] This two-step, one-pot procedure provides a reliable route to the desired product.

Synthesis_of_2_Methyl_3_nitropyridine start 2-Chloro-3-nitropyridine intermediate Malonic Ester Intermediate start->intermediate Condensation reagents1 Diethyl Malonate, K2CO3 Anhydrous THF reagents1->start product This compound intermediate->product Hydrolysis & Decarboxylation reagents2 Aqueous H2SO4 Heat reagents2->intermediate

Caption: Synthesis of this compound.

Condensation with Aromatic Aldehydes to form 2-Styryl-3-nitropyridines

The methyl group of this compound derivatives is sufficiently acidic to undergo condensation reactions with various aromatic aldehydes. This reaction, typically catalyzed by a base such as piperidine, yields 2-styryl-3-nitropyridine derivatives, which are valuable intermediates for further functionalization.[3]

Condensation_Reaction start This compound Derivative product 2-Styryl-3-nitropyridine Derivative start->product aldehyde Aromatic Aldehyde (ArCHO) aldehyde->product catalyst Piperidine (cat.) Toluene, Heat catalyst->start

Caption: Condensation of 2-Methyl-3-nitropyridines.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The nitro group in this compound and its derivatives activates the pyridine ring for nucleophilic aromatic substitution. This allows for the displacement of the nitro group or other leaving groups by various nucleophiles, such as thiols, to introduce new functionalities.[3]

SNAr_Reaction start 2-Methyl-3,5-dinitropyridine product Substituted Pyridine start->product SNAr nucleophile Thiol (RSH) K2CO3, DMF, Heat nucleophile->start

Caption: Nucleophilic Aromatic Substitution Reaction.

Reduction of the Nitro Group: Synthesis of Amino Pyridines

The nitro group of this compound derivatives can be readily reduced to an amino group, a crucial transformation in the synthesis of many pharmaceutical ingredients. For instance, the reduction of 2-chloro-4-methyl-3-nitropyridine is a key step in the synthesis of 2-chloro-3-amino-4-methylpyridine, a direct precursor to Nevirapine.[1][2]

Nitro_Reduction start 2-Chloro-4-methyl-3-nitropyridine product 2-Chloro-3-amino-4-methylpyridine start->product Reduction reagents Reducing Agent (e.g., Fe/HCl or H2, Pd/C) reagents->start

Caption: Reduction of a Nitropyridine Derivative.

Experimental Protocols

Synthesis of this compound[4]

Materials:

  • 2-Chloro-3-nitropyridine (15.6 g, 0.1 mol)

  • Diethyl malonate (80 ml, 0.5 mol)

  • Sodium (2.53 g, 0.11 mol)

  • Toluene

  • 6N Hydrochloric acid (100 ml)

  • Saturated sodium carbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, heat a mixture of diethyl malonate (80 ml, 0.5 mol) and sodium (2.53 g, 0.11 mol) in an oil bath to 90 °C and stir for 1 hour.

  • Increase the temperature to 120 °C and continue stirring for 45 minutes.

  • Cool the reaction mixture to room temperature.

  • Add a solution of 2-chloro-3-nitropyridine (15.6 g, 0.1 mol) in toluene dropwise.

  • After the addition is complete, heat the reaction solution to 110 °C for 1.5 hours.

  • Cool the mixture to room temperature and stir for 15 hours.

  • Remove the solvent under reduced pressure.

  • Add 6N hydrochloric acid (100 ml) and heat the mixture to reflux for 3.5 hours.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to be alkaline with a saturated sodium carbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

  • Yield: 92-95%.[5]

General Protocol for the Condensation of this compound Derivatives with Aromatic Aldehydes[3]

Materials:

  • This compound derivative (e.g., 2-methyl-3,5-dinitropyridine)

  • Aromatic aldehyde (e.g., 4-dimethylaminobenzaldehyde)

  • Toluene

  • Piperidine (catalytic amount)

Procedure:

  • To a solution of the this compound derivative in toluene, add the aromatic aldehyde.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by filtration if it precipitates upon cooling, or by standard aqueous work-up and purification by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution of 2-Methyl-3,5-dinitropyridine with Thiols[3]

Materials:

  • 2-Methyl-3,5-dinitropyridine

  • Thiol (e.g., Benzylthiol)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-methyl-3,5-dinitropyridine in DMF, add potassium carbonate and the corresponding thiol.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reduction of 2-Chloro-4-methyl-3-nitropyridine to 2-Chloro-3-amino-4-methylpyridine

Materials:

  • 2-Chloro-4-methyl-3-nitropyridine

  • Iron powder

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask, add 2-chloro-4-nitropyridine, iron powder, ethanol, water, and concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until completion.

  • After the reaction is complete, add ethyl acetate, stir, and allow the mixture to settle and separate.

  • Filter the mixture and separate the layers of the filtrate.

  • Dry the organic layer with anhydrous sodium sulfate and concentrate to obtain 2-chloro-3-amino-4-methylpyridine.

  • Molar Yield: 85%.[5]

Quantitative Data

The following table summarizes the yields for the condensation of 2-methyl-3,5-dinitropyridine with various aromatic aldehydes.[3]

EntryAldehyde (Ar)ProductYield (%)
14-Me₂NC₆H₄2-((E)-4-(dimethylamino)styryl)-3,5-dinitropyridine95
24-MeOC₆H₄2-((E)-4-methoxystyryl)-3,5-dinitropyridine92
3C₆H₅3,5-dinitro-2-((E)-styryl)pyridine88
44-ClC₆H₄2-((E)-4-chlorostyryl)-3,5-dinitropyridine90

Conclusion

This compound and its derivatives are highly valuable and versatile intermediates in pharmaceutical synthesis. The methodologies outlined in these application notes demonstrate their utility in constructing complex molecular frameworks through a variety of chemical transformations. The provided protocols and quantitative data serve as a practical guide for researchers and scientists in the field of drug development, enabling the efficient synthesis of novel pharmaceutical intermediates.

References

Application Notes and Protocols: 2-Methyl-3-nitropyridine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the utility of 2-methyl-3-nitropyridine as a pivotal intermediate in the development of novel agrochemicals. This document outlines its primary applications, key chemical transformations, and detailed experimental protocols for the synthesis of crucial building blocks for herbicides and insecticides.

Introduction: The Role of this compound in Agrochemical Synthesis

This compound is a versatile heterocyclic compound that serves as a valuable starting material for the synthesis of a wide range of pyridine-based agrochemicals.[1][2][3] Its chemical structure, featuring a reactive nitro group and a methyl group on a pyridine ring, allows for diverse functionalization, making it a key building block for developing advanced and more effective pesticides and herbicides.[1][2] The pyridine moiety is a common feature in many biologically active molecules, and its derivatives are integral to the creation of potent crop protection agents.[1]

The primary application of this compound in the agrochemical industry lies in its conversion to other key intermediates, such as 2-amino-3-methylpyridine and 2-chloro-3-aminopyridine. These compounds are then further elaborated to produce the final active ingredients. The strategic placement of the methyl and nitro groups on the pyridine ring influences the regioselectivity of subsequent reactions, providing a reliable platform for constructing complex molecular architectures with desired biological activities.

Key Synthetic Pathways and Intermediates

The agrochemical applications of this compound typically involve its transformation into more functionalized pyridine derivatives. The following diagram illustrates the central role of this compound and its conversion to key agrochemical precursors.

G M2N3P This compound A2M3P 2-Amino-3-methylpyridine M2N3P->A2M3P Reduction C2A3P 2-Chloro-3-aminopyridine M2N3P->C2A3P Multi-step Synthesis Herbicides Herbicides A2M3P->Herbicides Further Synthesis Insecticides Insecticides A2M3P->Insecticides Further Synthesis C2A3P->Insecticides Further Synthesis

Caption: Synthetic pathways from this compound.

Application in Herbicide Development

This compound is a precursor for the synthesis of various herbicidal compounds. The common strategy involves the reduction of the nitro group to an amine, yielding 2-amino-3-methylpyridine, which is then used to build more complex herbicidal molecules. Pyridine-based herbicides are known to exhibit diverse modes of action, including the inhibition of photosystem II.

Quantitative Data: Herbicidal Activity of Pyridine Derivatives

The following table summarizes the herbicidal activity of various pyridine-based compounds, demonstrating the potential of this chemical class in weed management. While not all are directly synthesized from this compound, this data provides a benchmark for the efficacy of pyridine-containing herbicides.

Compound ClassTarget Weed SpeciesActivity MetricValueReference
2-Cyano-3-pyridinemethylaminoacrylatesVariousDose75 g/ha--INVALID-LINK--[4]
6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid derivativesArabidopsis thaliana (root growth)IC50Varies--INVALID-LINK--[5]
3-(2-pyridinyl)-benzothiazol-2-one derivativesBroadleaf weedsDose75 g ha-1--INVALID-LINK--[6]

Application in Insecticide Development

The development of pyridine-based insecticides, particularly neonicotinoids and other nicotinic acetylcholine receptor (nAChR) agonists, often utilizes intermediates derived from this compound. The synthesis of these insecticides can involve the conversion of this compound to compounds like 2-chloro-3-aminopyridine.

Quantitative Data: Insecticidal Activity of Pyridine Derivatives

The following table presents the insecticidal activity of selected pyridine derivatives against common agricultural pests. This data highlights the potency of pyridine-based structures in insecticide development.

CompoundTarget PestActivity MetricValueReference
N-morpholinium 7,7-dimethyl-3-cyano-4-(4'-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-thiolateAphis craccivora (Cowpea aphid)Potency vs. Acetamiprid~4-fold higher--INVALID-LINK--[7]
Piperidinium 3-cyanopyridinethiolatesAphis craccivora (Cowpea aphid)Potency vs. Acetamiprid1.5-fold higher--INVALID-LINK--[8]
Pyrido[1,2-a] pyrimidine mesoionic (WZ18)Megoura japonica (Aphid)LC501.73 µg/mL--INVALID-LINK--[9]
Pyrido[1,2-a] pyrimidine mesoionic (WZ18)Apis mellifera (Honey bee)LD506.25 µg a.i./bee--INVALID-LINK--[9]

Experimental Protocols

The following are detailed protocols for the synthesis of key intermediates from this compound, based on established laboratory procedures.

Synthesis of 2-Amino-3-methylpyridine via Reduction of this compound

This protocol describes the reduction of the nitro group of this compound to an amino group.

G start Start step1 Dissolve this compound in methanol start->step1 step2 Add Pd/C catalyst step1->step2 step3 Hydrogenation reaction (H2 gas) step2->step3 step4 Filter to remove catalyst step3->step4 step5 Concentrate filtrate step4->step5 end Obtain 2-amino-3-methylpyridine step5->end

Caption: Workflow for the synthesis of 2-amino-3-methylpyridine.

Materials:

  • This compound

  • Methanol

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Filtration apparatus

  • Rotary evaporator

Procedure: [10]

  • In a suitable reaction vessel, dissolve this compound in methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield 2-amino-3-methylpyridine.

Synthesis of this compound from 2-Chloro-3-nitropyridine

This protocol outlines a method for the synthesis of the title compound, this compound, from a commercially available starting material.[3][11]

G start Start step1 Generate malonic ester anion (diethyl malonate + K2CO3 in THF) start->step1 step2 React with 2-chloro-3-nitropyridine step1->step2 step3 Hydrolysis and decarboxylation (aqueous sulfuric acid) step2->step3 end Isolate this compound step3->end

Caption: Workflow for the synthesis of this compound.

Materials:

  • 2-Chloro-3-nitropyridine

  • Diethyl malonate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Sulfuric acid (aqueous solution)

  • Standard laboratory glassware for organic synthesis

Procedure: [3]

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous potassium carbonate to anhydrous tetrahydrofuran (THF).

  • To this suspension, add diethyl malonate and stir the mixture.

  • Add a solution of 2-chloro-3-nitropyridine in anhydrous THF to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

  • To the residue, add an aqueous solution of sulfuric acid.

  • Heat the mixture to reflux to effect hydrolysis and decarboxylation.

  • After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain this compound. The product may be further purified by column chromatography.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a variety of pyridine-based agrochemicals. Its versatile chemistry allows for the efficient construction of complex molecules with potent herbicidal and insecticidal activities. The protocols and data presented in these application notes provide a valuable resource for researchers and professionals engaged in the discovery and development of new crop protection agents. Further exploration of derivatives of this compound holds significant promise for the future of agrochemical innovation.

References

Application Notes and Protocols: Synthesis of 2-Styryl-3-nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-styryl-3-nitropyridines via the condensation of 2-methyl-3-nitropyridines with various aromatic aldehydes. This reaction, typically catalyzed by piperidine, offers a metal-free alternative to traditional cross-coupling methods like the Heck reaction for the formation of a carbon-carbon double bond.[1] The resulting 2-styryl-3-nitropyridine scaffold is of significant interest in medicinal chemistry and materials science due to the fluorescent properties of some derivatives and their utility as precursors for more complex, biologically active molecules.[1][2] This application note includes a summary of reaction data, a detailed experimental workflow, and a proposed reaction mechanism.

Introduction

The synthesis of vinylpyridines, particularly those bearing a nitro group, is a key transformation in organic synthesis. The electron-withdrawing nature of the nitro group on the pyridine ring facilitates various chemical modifications, making these compounds versatile building blocks. The condensation reaction between 2-methyl-3-nitropyridines and aromatic aldehydes provides a direct and efficient route to 2-styryl-3-nitropyridines. This method is noted for its mild reaction conditions and high tolerance for a variety of functional groups on the aromatic aldehyde, leading to the formation of the pure trans-isomer in high yields.[1][3]

Data Presentation

The following table summarizes the results from the condensation of various 2-methyl-3-nitropyridines with a range of aromatic aldehydes. The reaction is generally high-yielding and proceeds efficiently under mild, piperidine-catalyzed conditions.

Entry2-Methyl-3-nitropyridine DerivativeAromatic AldehydeSolventCatalystTime (h)Yield (%)Ref.
12-methyl-3,5-dinitropyridineBenzaldehydeToluenePiperidine495[1]
22-methyl-3,5-dinitropyridine4-MethoxybenzaldehydeToluenePiperidine492[1]
32-methyl-3,5-dinitropyridine4-(Dimethylamino)benzaldehydeToluenePiperidine498[1]
42-methyl-3-nitro-5-bromopyridineBenzaldehydeToluenePiperidine685[1]
52-methyl-3-nitro-5-bromopyridine4-ChlorobenzaldehydeToluenePiperidine688[1]
62-methyl-3-nitro-5-bromopyridine4-(Trifluoromethyl)benzaldehydeToluenePiperidine682[1]

Experimental Protocols

Synthesis of this compound (Starting Material)

The starting material, this compound, can be synthesized from the commercially available 2-chloro-3-nitropyridine.[4][5]

Procedure:

  • To a stirred suspension of sodium hydride (60% in mineral oil, 20 mmol) in anhydrous tetrahydrofuran (THF, 30 mL), add diethyl malonate (10 mmol) dropwise.

  • Stir the suspension for 15 minutes at room temperature, or until hydrogen evolution ceases.

  • Add a solution of the corresponding 2-chloro-3-nitropyridine (10 mmol) in anhydrous THF (10 mL).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude malonic ester is then subjected to hydrolysis and decarboxylation by heating in aqueous sulfuric acid to yield the this compound.[1]

General Procedure for the Synthesis of 2-Styryl-3-nitropyridines

This protocol describes the piperidine-catalyzed condensation of a this compound with an aromatic aldehyde.

Materials:

  • This compound derivative (1.0 mmol)

  • Aromatic aldehyde (1.1 mmol)

  • Toluene (5 mL)

  • Piperidine (0.1 mmol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the this compound derivative (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in toluene (5 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-styryl-3-nitropyridine.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials Preparation cluster_main Condensation Reaction 2_chloro_3_nitropyridine 2-Chloro-3-nitropyridine reaction_1 Reaction & Hydrolysis 2_chloro_3_nitropyridine->reaction_1 diethyl_malonate Diethyl Malonate diethyl_malonate->reaction_1 NaH_THF NaH in THF NaH_THF->reaction_1 2_methyl_3_nitropyridine This compound reaction_2 Reflux 2_methyl_3_nitropyridine->reaction_2 reaction_1->2_methyl_3_nitropyridine aromatic_aldehyde Aromatic Aldehyde aromatic_aldehyde->reaction_2 toluene_piperidine Toluene, Piperidine (cat.) toluene_piperidine->reaction_2 workup Workup & Purification reaction_2->workup product 2-Styryl-3-nitropyridine workup->product

Caption: Experimental workflow for the synthesis of 2-styryl-3-nitropyridines.

Proposed Reaction Mechanism (Knoevenagel-type Condensation)

The reaction is believed to proceed through a Knoevenagel-type condensation mechanism. The piperidine catalyst plays a crucial role in both the deprotonation of the acidic methyl group of the this compound and in the activation of the aldehyde.[6][7]

reaction_mechanism start_materials This compound + ArCHO enamine_formation Formation of Pyridine Enamine / Iminium Ion start_materials->enamine_formation piperidine Piperidine piperidine->enamine_formation nucleophilic_attack Nucleophilic Attack enamine_formation->nucleophilic_attack intermediate Adduct Intermediate nucleophilic_attack->intermediate elimination Elimination of Water & Piperidine Regeneration intermediate->elimination elimination->piperidine Catalyst Regenerated product 2-Styryl-3-nitropyridine elimination->product

References

Application Notes and Protocols for the Reaction of 2-Methyl-3-nitropyridine with Sulfur Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-methyl-3-nitropyridine with sulfur nucleophiles is a robust and versatile method for the synthesis of 2-methyl-3-(organothio)pyridines. This transformation typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic attack, leading to the displacement of the nitro group.[1][2] The resulting substituted pyridines are valuable scaffolds in medicinal chemistry and materials science. Pyridine derivatives are integral to numerous existing and developmental drug candidates, exhibiting a wide range of biological activities, including antimicrobial, antitubercular, and anticancer properties.[3][4][5][6] These application notes provide detailed protocols and a summary of the reaction outcomes for the synthesis of 2-methyl-3-(organothio)pyridines.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds through a well-established two-step addition-elimination mechanism.[1][7] First, the sulfur nucleophile attacks the carbon atom bearing the nitro group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group. In the second step, the nitro group departs as a nitrite ion, and the aromaticity of the pyridine ring is restored, yielding the final product.[7]

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of this compound and its subsequent reaction with a sulfur nucleophile.[8]

Protocol 1: Synthesis of this compound

This two-step procedure involves the reaction of a 2-chloro-3-nitropyridine with diethyl malonate, followed by hydrolysis and decarboxylation.[2][8]

Materials:

  • 2-Chloro-3-nitropyridine

  • Diethyl malonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 50% Sulfuric acid (H₂SO₄)

  • Chloroform (CHCl₃)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Malonate Ester Formation: To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF in a round-bottom flask, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 15 minutes until hydrogen evolution ceases.

  • Nucleophilic Substitution: Add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in THF to the reaction mixture. Stir at room temperature for 6 hours.

  • Work-up: Pour the reaction mixture into water and acidify to pH 3 with concentrated HCl. Extract the aqueous layer with chloroform.

  • Hydrolysis and Decarboxylation: Evaporate the solvent from the combined organic layers. To the residue, add 50% H₂SO₄ and heat the mixture under reflux for 4 hours.

  • Isolation: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of NaHCO₃. Extract the product with chloroform.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.

Protocol 2: Reaction of this compound with a Thiol

This protocol describes the general procedure for the SNAr reaction with a thiol in the presence of a base.[8]

Materials:

  • This compound

  • Thiol (e.g., Benzylthiol, 4-Chlorothiophenol)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired thiol (1.1 equivalents) in DMF.

  • Base Addition: Add potassium carbonate (2.0 equivalents) to the solution.

  • Reaction: Heat the mixture at 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Experimental_Workflow cluster_protocol1 Protocol 1: Synthesis of this compound cluster_protocol2 Protocol 2: Reaction with Sulfur Nucleophile P1_Start Start P1_Step1 Malonate Ester Formation P1_Start->P1_Step1 P1_Step2 Nucleophilic Substitution P1_Step1->P1_Step2 P1_Step3 Work-up & Acidification P1_Step2->P1_Step3 P1_Step4 Hydrolysis & Decarboxylation P1_Step3->P1_Step4 P1_Step5 Isolation & Extraction P1_Step4->P1_Step5 P1_Step6 Purification P1_Step5->P1_Step6 P1_End This compound P1_Step6->P1_End P2_Start Start with this compound P2_Step1 Reaction Setup P2_Start->P2_Step1 P2_Step2 Base Addition P2_Step1->P2_Step2 P2_Step3 Heating & Reaction P2_Step2->P2_Step3 P2_Step4 Work-up P2_Step3->P2_Step4 P2_Step5 Extraction P2_Step4->P2_Step5 P2_Step6 Purification P2_Step5->P2_Step6 P2_End 2-Methyl-3-(organothio)pyridine P2_Step6->P2_End

Caption: Experimental workflow for synthesis.

Data Presentation

The following table summarizes the yields of various 2-methyl-3-(organothio)pyridines obtained from the reaction of substituted 2-methyl-3-nitropyridines with different thiols.

EntryThis compound SubstrateSulfur Nucleophile (Thiol)ProductYield (%)Reference
12-Methyl-3,5-dinitropyridineBenzylthiol2-Methyl-3-(benzylthio)-5-nitropyridine85[8]
22-Methyl-3-nitro-5-bromopyridineBenzylthiol5-Bromo-2-methyl-3-(benzylthio)pyridine81[8]
32-Methyl-3-nitro-5-chloropyridineBenzylthiol5-Chloro-2-methyl-3-(benzylthio)pyridine83[8]
42-Methyl-3,5-dinitropyridine4-Chlorothiophenol3-((4-Chlorophenyl)thio)-2-methyl-5-nitropyridine88[8]
52-Methyl-3-nitro-5-bromopyridine4-Chlorothiophenol5-Bromo-3-((4-chlorophenyl)thio)-2-methylpyridine85[8]
62-Methyl-3-nitro-5-chloropyridine4-Chlorothiophenol5-Chloro-3-((4-chlorophenyl)thio)-2-methylpyridine87[8]

Applications in Drug Development

The 2-methyl-3-(organothio)pyridine scaffold is of significant interest to drug development professionals due to the diverse pharmacological activities exhibited by its derivatives.

  • Antitubercular Activity: Certain 2-thiopyridine derivatives have shown potent activity against both actively growing and dormant Mycobacterium tuberculosis.[4][9] This is particularly crucial for addressing latent tuberculosis infections, a major global health challenge.

  • Antimicrobial Activity: Pyridine and its derivatives, including those with sulfur-containing substituents, have demonstrated broad-spectrum antibacterial and antifungal activities.[5] They can act by inhibiting essential microbial enzymes or disrupting cell membrane integrity.

  • Other Potential Applications: The pyridine nucleus is a common feature in drugs targeting a wide array of conditions, including cancer, inflammation, and central nervous system disorders.[3][6] The introduction of a methylthio group can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical for optimizing drug candidates. The resulting compounds can serve as versatile intermediates for further functionalization to explore structure-activity relationships (SAR) in various drug discovery programs.[3] For instance, some pyridine-2-methylamine derivatives have been identified as inhibitors of MmpL3, a crucial protein for the viability of M. tuberculosis.[10]

References

Application Notes and Protocols: The Role of 2-Methyl-3-nitropyridine in the Synthesis of Fluorescent Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of fluorescent molecules derived from 2-methyl-3-nitropyridine. This versatile building block serves as a key precursor for a variety of fluorescent compounds with tunable properties, making it a valuable tool in drug discovery and molecular imaging. The following sections detail the synthetic pathways, experimental protocols, and photophysical properties of these novel fluorescent molecules.

Introduction

This compound is a valuable intermediate in the synthesis of functionalized pyridine derivatives.[1] Its strategic substitution pattern, featuring a reactive methyl group and a nitro group, allows for sequential modifications to construct complex molecular architectures.[2][3] In the context of fluorescent molecule synthesis, the methyl group can be condensed with various aldehydes to form 2-(2-arylvinyl)-3-nitropyridines, which often exhibit fluorescent properties.[4][5] The electron-withdrawing nitro group plays a crucial role in activating the pyridine ring for nucleophilic aromatic substitution (SNAr), enabling further functionalization to modulate the photophysical characteristics of the resulting fluorophores.[1][4] This allows for the creation of a library of fluorescent probes with diverse emission profiles and functionalities.

Synthesis of Fluorescent Molecules from this compound

The synthesis of fluorescent molecules from this compound typically follows a two-step process:

  • Synthesis of this compound Precursors: The journey begins with the synthesis of substituted 2-methyl-3-nitropyridines, which are not always commercially available. A common route involves the reaction of a corresponding 2-chloro-3-nitropyridine with diethyl malonate, followed by acidic hydrolysis and decarboxylation.[1][4]

  • Condensation to Form Fluorescent 2-(2-Arylvinyl)-3-nitropyridines: The methyl group of this compound is sufficiently acidic to undergo condensation with various aromatic aldehydes in the presence of a base catalyst, such as piperidine.[4][5] This reaction yields 2-(2-arylvinyl)-3-nitropyridines, which form the core of the fluorescent molecules. The choice of the aromatic aldehyde is critical as it significantly influences the photophysical properties of the final compound.

  • Nucleophilic Aromatic Substitution (SNAr) for Further Functionalization: The nitro group in the 3-position can be displaced by various nucleophiles, such as thiols, in an SNAr reaction.[1][4] This post-synthetic modification allows for the introduction of different functional groups, providing a powerful tool for fine-tuning the fluorescence quantum yield, Stokes shift, and other photophysical parameters.[5]

Data Presentation

Table 1: Synthesis of this compound Derivatives
Starting Material (1)Product (2)Yield (%)
2-Chloro-3,5-dinitropyridine2-Methyl-3,5-dinitropyridineNot Specified
5-Bromo-2-chloro-3-nitropyridine5-Bromo-2-methyl-3-nitropyridineNot Specified
2-Chloro-3-nitro-5-(trifluoromethyl)pyridine2-Methyl-3-nitro-5-(trifluoromethyl)pyridineNot Specified

Data extracted from Nikol'skiy et al. (2022).[4]

Table 2: Synthesis of Fluorescent (E)-2-(2-Arylvinyl)-3-nitropyridines (4a-g)
This compound DerivativeAldehydeProductYield (%)
2-Methyl-3,5-dinitropyridine (2a)4-Chlorobenzaldehyde(E)-2-(4-Chlorostyryl)-3,5-dinitropyridine (4a)78
2-Methyl-3,5-dinitropyridine (2a)4-(Trifluoromethyl)benzaldehyde(E)-3,5-Dinitro-2-(4-(trifluoromethyl)styryl)pyridine (4b)81
2-Methyl-3,5-dinitropyridine (2a)4-(Dimethylamino)benzaldehyde(E)-N,N-Dimethyl-4-(2-(3,5-dinitro-2-yl)vinyl)aniline (4c)91
5-Bromo-2-methyl-3-nitropyridine N-oxide (3b)4-Chlorobenzaldehyde(E)-5-Bromo-2-(4-chlorostyryl)-3-nitropyridine 1-oxide (4f)69
2-Methyl-3-nitro-5-(trifluoromethyl)pyridine N-oxide (3c)4-Chlorobenzaldehyde(E)-2-(4-Chlorostyryl)-3-nitro-5-(trifluoromethyl)pyridine 1-oxide (4g)75

Data extracted from Nikol'skiy et al. (2022).[4]

Table 3: Photophysical Properties of Selected Fluorescent Molecules
CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (cm-1)Quantum Yield (Φ)
4a CHCl33505307700Not specified
5g CHCl33855556800Not specified
6g CHCl33505458100Not specified

Data extracted from Nikol'skiy et al. (2022). The original paper notes that some synthesized compounds possessed a large Stokes shift, and the fluorescence quantum yield can be dependent on the acidity of the media.[4][5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Methyl-3-nitropyridines (2a-c)
  • To a stirred suspension of NaH (60% in mineral oil, 20 mmol) in anhydrous THF (30 mL), add diethyl malonate (10 mmol) dropwise.

  • Stir the suspension for 15 minutes at room temperature until hydrogen evolution ceases.

  • Add a solution of the corresponding 2-chloropyridine (10 mmol) in THF (20 mL).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Pour the mixture into water (200 mL) and acidify with concentrated HCl to a pH of 3.

  • Extract the aqueous phase with CHCl3.

  • Evaporate the solvent from the combined organic layers.

  • To the residue, add 50% H2SO4 (30 mL) and heat the mixture under reflux for 8 hours.

  • Cool the reaction mixture and pour it onto ice.

  • Neutralize with a saturated aqueous solution of NaHCO3.

  • Extract the product with CHCl3, dry the organic phase over Na2SO4, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: General Procedure for the Synthesis of (E)-2-(2-Arylvinyl)-3-nitropyridines (4a-g)
  • To a solution of the appropriate this compound derivative (1 mmol) in toluene (10 mL), add the corresponding aromatic aldehyde (1.1 mmol).

  • Add piperidine (0.2 mmol) to the mixture.

  • Heat the reaction mixture under reflux for 4-8 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold EtOH (20 mL) and air-dry to obtain the pure product.[4]

Protocol 3: General Procedure for the Synthesis of Thio-substituted Pyridines (5 and 6)
  • To a solution of the 2-(2-arylvinyl)-3-nitropyridine derivative (0.5 mmol) in DMF (5 mL), add the corresponding thiol (0.6 mmol) and K2CO3 (1.5 mmol).

  • Heat the reaction mixture at 80 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the product with EtOAc.

  • Wash the combined organic layers with brine, dry over Na2SO4, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel.[4]

Mandatory Visualization

Synthesis_Workflow cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Synthesis of Fluorescent Molecule cluster_2 Step 3: Functionalization (Optional) A 2-Chloro-3-nitropyridine C Intermediate Malonate Adduct A->C B Diethyl Malonate, NaH, THF B->C E This compound C->E D H2SO4, H2O, Reflux (Hydrolysis & Decarboxylation) F Aromatic Aldehyde H (E)-2-(2-Arylvinyl)-3-nitropyridine (Fluorescent Core) E->H F->H G Piperidine, Toluene, Reflux J Functionalized Fluorescent Molecule H->J I Thiol, K2CO3, DMF I->J

Caption: Synthetic workflow for fluorescent molecules from this compound.

Reaction_Pathway cluster_start cluster_step1 Malonate Synthesis cluster_step2 Hydrolysis & Decarboxylation cluster_step3 Condensation cluster_step4 S_NAr Substitution start_material 2-Chloro-3-nitropyridine step1_reagents + Diethyl malonate + NaH start_material->step1_reagents intermediate1 Malonate Adduct step1_reagents->intermediate1 step2_reagents + H2SO4 / H2O + Heat intermediate1->step2_reagents product1 This compound step2_reagents->product1 step3_reagents + Ar-CHO + Piperidine product1->step3_reagents product2 (E)-2-Styryl-3-nitropyridine (Fluorescent) step3_reagents->product2 step4_reagents + R-SH + K2CO3 product2->step4_reagents product3 3-Thio-2-styrylpyridine (Functionalized Fluorophore) step4_reagents->product3

References

Application Notes and Protocols: Condensation Reaction of 2-Methyl-3-nitropyridine with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the condensation reaction between 2-methyl-3-nitropyridine derivatives and various aldehydes. This reaction, a form of Henry or Knoevenagel condensation, is a valuable method for synthesizing 2-styryl-3-nitropyridines, which are important intermediates in medicinal chemistry and materials science.[1][2] The protocol is based on established literature procedures that offer mild conditions and high yields of the desired trans-isomer product.[1][3][4]

Introduction

The condensation of this compound with aldehydes is a robust C-C bond-forming reaction. The methyl group at the 2-position of the pyridine ring is activated by the electron-withdrawing nitro group at the 3-position, increasing its acidity.[1][3] This allows for deprotonation by a weak base, such as piperidine, to form a nucleophilic intermediate that attacks the electrophilic carbonyl carbon of an aldehyde. Subsequent dehydration leads to the formation of a styryl linkage. This method is presented as a metal-free alternative to palladium-based coupling reactions like the Heck reaction for the synthesis of 2-vinyl-3-nitropyridines.[1][3] The resulting 2-styryl-3-nitropyridine derivatives have applications in the synthesis of fluorescent molecules and as intermediates for further functionalization, such as through nucleophilic aromatic substitution (SNAr) reactions.[1][4]

Experimental Workflow

experimental_workflow reactants 1. Mix Reactants - this compound derivative - Aldehyde - Toluene (solvent) catalyst 2. Add Catalyst - Piperidine (catalytic amount) reactants->catalyst reaction 3. Reaction - Heat mixture (e.g., reflux in toluene) - Monitor by TLC catalyst->reaction workup 4. Work-up - Cool to room temperature - Evaporate solvent reaction->workup purification 5. Purification - Column chromatography or - Recrystallization workup->purification product 6. Final Product - Pure (E)-2-Styryl-3-nitropyridine - Characterize (NMR, MS) purification->product

Caption: General workflow for the piperidine-catalyzed condensation of this compound with aldehydes.

Materials and Reagents

  • This compound derivatives: (e.g., 2-methyl-3,5-dinitropyridine or 2-methyl-5-bromo-3-nitropyridine N-oxide)

  • Aromatic aldehydes: (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-(dimethylamino)benzaldehyde)

  • Solvent: Toluene (anhydrous)

  • Catalyst: Piperidine

  • Reagents for purification: Silica gel for column chromatography, appropriate eluents (e.g., hexane/ethyl acetate mixtures), and solvents for recrystallization.

Experimental Protocol

This protocol is a general procedure and may require optimization for specific substrates.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the this compound derivative (1.0 eq).

    • Add the desired aromatic aldehyde (1.0-1.2 eq).

    • Add a suitable volume of toluene to dissolve or suspend the reactants.

  • Addition of Catalyst:

    • Add a catalytic amount of piperidine to the reaction mixture.

  • Reaction Conditions:

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the specific reactants.[1]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Alternatively, the product can be purified by recrystallization from a suitable solvent.

  • Characterization:

    • Confirm the structure and purity of the final trans-alkene product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The trans-configuration is typically confirmed by the coupling constant of the vinylic protons in 1H NMR (around 15-16 Hz).[4]

Data Summary

The following table summarizes the results from the condensation of various this compound derivatives with a range of aromatic aldehydes.[1]

This compound DerivativeAldehydeReaction Time (hours)Yield (%)
2-Methyl-3,5-dinitropyridineBenzaldehyde492
2-Methyl-3,5-dinitropyridine4-Chlorobenzaldehyde495
2-Methyl-3,5-dinitropyridine4-Methoxybenzaldehyde491
2-Methyl-3,5-dinitropyridine4-(Dimethylamino)benzaldehyde493
2-Methyl-5-bromo-3-nitropyridine N-oxideBenzaldehyde1685
2-Methyl-5-bromo-3-nitropyridine N-oxide4-Chlorobenzaldehyde1688
2-Methyl-5-bromo-3-nitropyridine N-oxide4-Methoxybenzaldehyde1682
2-Methyl-5-bromo-3-nitropyridine N-oxide4-(Dimethylamino)benzaldehyde1684

Note: The reaction conditions for the data above involved heating in toluene with a catalytic amount of piperidine. Yields correspond to the isolated pure trans-isomer.[1]

Reaction Mechanism

reaction_mechanism start This compound + Aldehyde step1 1. Deprotonation (Piperidine) start->step1 intermediate1 Carbanion Intermediate step2 2. Nucleophilic Attack intermediate1->step2 intermediate2 β-nitro alkoxide step3 3. Elimination (Dehydration) intermediate2->step3 product (E)-2-Styryl-3-nitropyridine step1->intermediate1 step2->intermediate2 step3->product

Caption: Simplified mechanism of the base-catalyzed condensation reaction.

The reaction proceeds via a base-catalyzed mechanism.[2][5] Piperidine acts as a base to deprotonate the acidic α-carbon of the methyl group on the this compound, forming a resonance-stabilized carbanion (nitronate). This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a β-nitro alkoxide intermediate. Subsequent elimination of a water molecule results in the formation of the thermodynamically stable trans-alkene product. The presence of additional electron-withdrawing groups on the pyridine ring, such as a second nitro group, can significantly accelerate the reaction rate.[1][4]

References

Application Notes and Protocols for the Reduction of 2-Methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical reduction of the nitro group in 2-Methyl-3-nitropyridine to synthesize 2-Methyl-3-aminopyridine, a valuable intermediate in pharmaceutical and organic synthesis. Three common and effective reduction methods are presented: Catalytic Hydrogenation, Reduction with Iron in Acetic Acid, and Reduction with Stannous Chloride.

Introduction

The reduction of nitroaromatic compounds is a fundamental transformation in organic chemistry, crucial for the synthesis of amino derivatives used as building blocks in the development of pharmaceuticals and other fine chemicals. 2-Methyl-3-aminopyridine is a key synthetic intermediate, and its efficient preparation from this compound is of significant interest. This document outlines and compares three robust methods for this conversion, providing detailed experimental procedures and expected outcomes to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the quantitative data for the different methods of reducing this compound.

MethodReagents/CatalystSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)Reference
Catalytic Hydrogenation10% Pd/C, H₂ (0.5 MPa)Methanol201594[1]
Catalytic Hydrogenation10% Pd/C, H₂ (0.5 MPa)Methanol301597[1]
Catalytic Hydrogenation10% Pd/C, H₂ (0.5 MPa)Methanol401595[1]
Iron in Acidic MediumFe powder, Acetic Acid, Ethanol, WaterAcetic Acid/Ethanol/Water301High[2]
Stannous ChlorideSnCl₂·2H₂OEthanol302~89[2]

Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient and often provides a clean product with high yield. It requires a hydrogen atmosphere and careful handling of the pyrophoric Pd/C catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Diatomaceous earth (Celite®)

  • Dichloromethane (CH₂Cl₂)

  • Hydrogen gas (H₂)

  • Autoclave or a suitable hydrogenation apparatus

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a suitable autoclave, dissolve this compound (13.8 g, 0.1 mol) in methanol (150 mL).[1]

  • Carefully add 10% Pd/C (0.1 g) to the solution. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle under an inert atmosphere if possible.

  • Seal the autoclave and purge with hydrogen gas to a pressure of 0.5 MPa.[1]

  • Heat the reaction mixture to 30°C with stirring.[1]

  • Maintain the reaction for 15 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. To prevent the catalyst from igniting upon exposure to air, the filter cake should be washed with dichloromethane.[1]

  • Concentrate the filtrate under reduced pressure to yield 2-Methyl-3-aminopyridine.[1] The expected molar yield is approximately 97%.[1]

Workflow for Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product prep1 Dissolve this compound in Methanol prep2 Add 10% Pd/C Catalyst prep1->prep2 react1 Seal Autoclave and Purge with H₂ prep2->react1 react2 Heat to 30°C and Stir for 15h react1->react2 workup1 Cool and Vent react2->workup1 workup2 Filter through Diatomaceous Earth workup1->workup2 workup3 Concentrate Filtrate workup2->workup3 product 2-Methyl-3-aminopyridine workup3->product

Caption: Workflow for the catalytic hydrogenation of this compound.

Method 2: Reduction with Iron in Acidic Medium

This classical method is cost-effective and utilizes readily available reagents. It is particularly useful for substrates that may be sensitive to catalytic hydrogenation conditions. The use of ultrasonic irradiation can significantly accelerate the reaction.

Materials:

  • This compound

  • Reduced Iron powder

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Ethyl acetate

  • 2M Potassium Hydroxide (KOH) solution

  • Standard laboratory glassware

  • Ultrasonic bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, prepare a suspension of this compound (1 mmol) in a mixture of glacial acetic acid (2 mL), ethanol (2 mL), and water (1 mL).[2]

  • To this suspension, add reduced iron powder (5 mmol).[2]

  • Place the resulting suspension in an ultrasonic bath at 30°C for 1 hour.[2] Monitor the reaction by TLC for the disappearance of the starting material.

  • After the reaction is complete, filter the mixture to remove the iron residue. Wash the residue with ethyl acetate (30 mL).[2]

  • Partition the filtrate with a 2M KOH solution to neutralize the acetic acid.[2]

  • Extract the basic aqueous layer with ethyl acetate (3 x 25 mL).[2]

  • Combine the organic extracts, wash with brine (2 x 25 mL) and water (3 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain the crude product.[2]

  • If necessary, purify the product by column chromatography on silica gel.

Reaction Pathway for Iron Reduction

G reactant This compound product 2-Methyl-3-aminopyridine reactant->product Reduction reagents Fe, AcOH Ethanol, Water reagents->product

Caption: Chemical transformation in the iron-mediated reduction.

Method 3: Reduction with Stannous Chloride (SnCl₂)

Reduction with stannous chloride is a mild method that is tolerant of many other functional groups. The work-up can sometimes be complicated by the formation of tin salts, but this can be managed by careful pH adjustment.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • 2M Potassium Hydroxide (KOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Ultrasonic bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (5 mL) in a round-bottom flask.[2]

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 10 mmol).[2]

  • Expose the reaction mixture to ultrasonic irradiation at 30°C for 2 hours, or until the reaction is complete as indicated by TLC analysis.[2]

  • Remove the solvent under reduced pressure.[2]

  • Partition the crude residue between ethyl acetate and 2M KOH solution.[2] Note: The formation of an emulsion is possible. Adding base until the tin salts redissolve can help to break the emulsion.

  • Extract the aqueous layer with further portions of ethyl acetate (3 x 25 mL).[2]

  • Combine the organic extracts and wash with brine (2 x 25 mL) and water (3 x 50 mL).[2]

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to yield the crude product.[2]

  • Purify by flash silica gel column chromatography if necessary.[2]

Logical Relationship of Reagents and Steps

G Start Start: This compound Reagents Reagents: SnCl₂·2H₂O, Ethanol Start->Reagents is treated with Condition Condition: Ultrasonic Irradiation, 30°C Reagents->Condition under Workup Work-up: Base, Extraction Condition->Workup followed by Product Product: 2-Methyl-3-aminopyridine Workup->Product to yield

Caption: Logical flow of the stannous chloride reduction method.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-Methyl-3-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methyl-3-nitropyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly via the common route from 2-chloro-3-nitropyridine and diethyl malonate.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Moisture in the Reaction: The first step, the formation of the malonic ester anion, is highly sensitive to moisture. The use of anhydrous solvents (like THF) and proper drying of glassware is critical. The presence of water will quench the base (e.g., NaH, sodium metal) and prevent the formation of the nucleophile.

  • Base Inactivity: Ensure the base you are using is fresh and active. Sodium hydride (NaH) can oxidize over time, and sodium metal can develop an oxide layer. Use freshly opened reagents whenever possible. An optimization of the base used has been reported, moving from sodium metal or NaH to the less hazardous potassium carbonate (K2CO3).[1][2]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (2-chloro-3-nitropyridine) is still present after the recommended reaction time, you can try extending the reaction time or slightly increasing the temperature.

  • Inefficient Decarboxylation: The final step of hydrolysis and decarboxylation requires harsh acidic conditions and high temperatures (e.g., refluxing in 50% H2SO4 or 6N HCl).[3][4] Ensure the temperature is maintained and the reaction is allowed to proceed for the specified time to ensure complete conversion.

  • Purification Losses: this compound can be lost during workup and purification. Ensure proper pH adjustment during extraction and be careful during solvent removal as the product may have some volatility.

Q2: The reaction seems to be incomplete, and I see a significant amount of starting material (2-chloro-3-nitropyridine) remaining. What should I do?

A2: An incomplete reaction is a frequent challenge. Consider the following:

  • Reaction Time: The initial nucleophilic substitution can be slow. While some protocols suggest stirring at room temperature for 6 hours, others may require longer times or gentle heating to drive the reaction to completion.[3]

  • Base Stoichiometry: Ensure you are using the correct molar equivalents of the base. For NaH, typically 2 equivalents are used relative to diethyl malonate to ensure complete deprotonation.[3]

  • Mixing: In heterogeneous reactions involving NaH, efficient stirring is crucial to ensure proper contact between the base and the diethyl malonate.

Q3: I am having difficulty with the final purification of this compound. What are the best practices?

A3: Purification can be challenging. Here are some tips:

  • Extraction: After neutralizing the acidic reaction mixture from the decarboxylation step, ensure you perform multiple extractions with a suitable organic solvent (e.g., chloroform or ethyl acetate) to maximize the recovery of the product from the aqueous layer.[3][4]

  • Column Chromatography: If your product is not pure after extraction, column chromatography on silica gel is a common and effective purification method. A typical eluent system is chloroform.[3]

  • Recrystallization: If the purified product is a solid, recrystallization can be an excellent final step to achieve high purity.

Q4: Can I use a different base other than sodium hydride (NaH) or sodium metal?

A4: Yes. While NaH and sodium metal are effective, they are also hazardous. An optimized procedure has been developed using potassium carbonate (K2CO3) in anhydrous THF, which is a milder and safer alternative.[1][2] This avoids the handling of highly reactive and flammable reagents.

Q5: Is direct nitration of 2-methylpyridine (2-picoline) a viable alternative synthesis route?

A5: While direct nitration of 2-methylpyridine is a possible route, it often leads to a mixture of 3-nitro and 5-nitro isomers, with the 5-nitro isomer often being the major product. The separation of these isomers can be difficult and often results in low yields of the desired this compound. Therefore, the multi-step synthesis from 2-chloro-3-nitropyridine is generally the preferred and more reliable method for obtaining the pure 3-nitro isomer.[1][2]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterMethod 1Method 2Method 3
Starting Material 2-chloro-3-nitropyridine2-chloro-3-nitropyridine2-chloro-3-nitropyridine
Reagents Diethyl malonate, NaHDiethyl malonate, SodiumDiethyl malonate, K2CO3
Solvent Anhydrous THFTolueneAnhydrous THF
Temperature (°C) Room Temperature, then 120°C90-120°C, then 110°CRoom Temperature
Reaction Time 6 hours, then 6 hours1.75 hours, then 1.5 hoursNot specified
Decarboxylation 50% H2SO46N HClAqueous H2SO4
Yield 62% (for 2-methyl-3,5-dinitropyridine)92-95%Moderate to good
Reference [3][4][1][2]

Experimental Protocols

Protocol 1: Synthesis from 2-chloro-3-nitropyridine using Sodium Hydride[3]

Step 1: Formation of the Malonate Adduct

  • To a stirred suspension of NaH (60% in mineral oil, 0.80 g, 20 mmol) in anhydrous THF (30 mL), add diethyl malonate (1.52 mL, 10 mmol) dropwise at room temperature.

  • Stir the suspension for 15 minutes until hydrogen evolution ceases.

  • Add a solution of the corresponding 2-chloro-3-nitropyridine (10 mmol) in THF (20 mL).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Pour the reaction mixture into water (200 mL) and acidify with concentrated HCl to a pH of 3.

  • Extract the mixture with chloroform (3 x 50 mL).

  • Evaporate the solvent from the combined organic layers.

Step 2: Hydrolysis and Decarboxylation

  • Add 50% H2SO4 (30 mL) to the residue from Step 1.

  • Stir the mixture for 6 hours at 120 °C.

  • Cool the mixture and neutralize with Na2CO3 to a pH of 8.

  • Extract with chloroform (3 x 50 mL).

  • Dry the combined organic phase over Na2SO4, evaporate the solvent, and purify the residue by column chromatography (SiO2/CHCl3).

Protocol 2: Synthesis from 2-chloro-3-nitropyridine using Potassium Carbonate[1][2]

Step 1: Formation of the Malonate Adduct

  • Generate the malonic ester anion in situ from diethyl malonate and K2CO3 in anhydrous THF.

  • React this with 2-chloro-3-nitropyridine. The reaction proceeds smoothly to give the substituted malonic ester.

Step 2: Hydrolysis and Decarboxylation

  • The substituted malonic ester from Step 1 is subjected to hydrolysis and decarboxylation in aqueous sulfuric acid without prior purification.

  • Isolate the this compound product after workup.

Visualizations

Reaction Pathway

ReactionPathway cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Hydrolysis & Decarboxylation 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine Intermediate_Adduct Malonate Adduct 2-chloro-3-nitropyridine->Intermediate_Adduct + Diethyl malonate (Base, THF) Diethyl_malonate Diethyl malonate Final_Product This compound Intermediate_Adduct->Final_Product H2SO4, H2O Heat

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

ExperimentalWorkflow start Start reagents Combine 2-chloro-3-nitropyridine, diethyl malonate, and base in THF start->reagents reaction1 Stir at specified temperature and monitor by TLC reagents->reaction1 workup1 Quench reaction, acidify, and extract with organic solvent reaction1->workup1 evaporation Remove solvent workup1->evaporation decarboxylation Add H2SO4 and heat evaporation->decarboxylation workup2 Neutralize and extract product decarboxylation->workup2 purification Purify by column chromatography workup2->purification end Obtain pure This compound purification->end

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Logic

Troubleshooting start Low Yield? check_reagents Check reagent purity and activity (anhydrous solvents, fresh base) start->check_reagents Yes check_completion Is the reaction complete? (Monitor by TLC) check_reagents->check_completion incomplete Extend reaction time or increase temperature slightly check_completion->incomplete No check_decarboxylation Check decarboxylation conditions (acid concentration, temperature) check_completion->check_decarboxylation Yes incomplete->check_decarboxylation check_workup Optimize extraction and purification steps check_decarboxylation->check_workup solution Yield Improved check_workup->solution

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

common side reactions in the synthesis of 2-Methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 2-Methyl-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main synthetic strategies for the preparation of this compound:

  • Nitration of 2-Picoline (2-Methylpyridine): This is a direct approach involving the electrophilic nitration of the starting material, 2-picoline.

  • From 2-Chloro-3-nitropyridine: This is a two-step method that begins with the reaction of 2-chloro-3-nitropyridine with a malonic ester, followed by hydrolysis and decarboxylation to yield the final product.[1][2][3][4] This route is often considered more reliable and can produce the desired product in moderate to good yields with high purity.[1]

Q2: What are the common side reactions when synthesizing this compound via nitration of 2-picoline?

A2: The direct nitration of 2-picoline can be prone to several side reactions, including:

  • Formation of Isomeric Byproducts: The nitration of substituted pyridines can lead to a mixture of regioisomers. In the case of 2-picoline, nitration may occur at other positions on the pyridine ring, leading to the formation of isomers such as 2-Methyl-5-nitropyridine.

  • Dinitration: Under harsh reaction conditions, a second nitro group can be introduced into the pyridine ring, resulting in the formation of dinitro derivatives like 2-Methyl-3,5-dinitropyridine.[2]

  • Oxidation of the Methyl Group: Strong nitrating agents are also powerful oxidants and can cause the oxidative degradation of the methyl group on the pyridine ring, leading to the formation of picolinic acid derivatives.[5]

Q3: What are the potential side reactions in the synthesis of this compound from 2-chloro-3-nitropyridine and diethyl malonate?

A3: While generally a more controlled reaction, the malonic ester route can also have potential side reactions:

  • Incomplete Hydrolysis and Decarboxylation: The intermediate formed from the reaction of 2-chloro-3-nitropyridine and diethyl malonate may not fully hydrolyze or decarboxylate, leading to impurities in the final product.

  • Ring-Opening Reactions: Activated halopyridines can sometimes undergo ring-opening in the presence of strong nucleophiles. While less common with malonates compared to stronger bases like hydroxides, it remains a theoretical possibility.[6]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete reaction in the malonic ester synthesis. Ensure the reaction between 2-chloro-3-nitropyridine and diethyl malonate goes to completion by monitoring with TLC. Reaction times of around 6 hours at room temperature are reported.[4]
Suboptimal conditions for hydrolysis and decarboxylation. The hydrolysis and decarboxylation step is critical. Refluxing with 50% sulfuric acid for several hours is a common procedure.[2][4] Ensure adequate time and temperature for this step.
Side reactions dominating in the direct nitration of 2-picoline. Carefully control the reaction temperature and the rate of addition of the nitrating agent. Consider using milder nitrating conditions if oxidation or dinitration is observed.
Loss of product during workup and purification. This compound is soluble in many organic solvents. Ensure efficient extraction and minimize losses during solvent removal. Purification via column chromatography may be necessary to isolate the pure product.
Issue 2: Presence of Impurities in the Final Product
Potential Impurity Identification Method Troubleshooting/Purification
Isomeric nitropicolines (e.g., 2-Methyl-5-nitropyridine) NMR spectroscopy, GC-MSOptimize nitration conditions (temperature, catalyst) to favor 3-position substitution. Separation can be achieved by careful column chromatography.
2-Methyl-3,5-dinitropyridine NMR spectroscopy, GC-MSUse stoichiometric amounts of the nitrating agent and avoid harsh reaction conditions (high temperatures, prolonged reaction times). Separation is possible via column chromatography.
Picolinic acid derivatives IR spectroscopy (carboxyl peak), NMR spectroscopyUse milder nitrating conditions and lower reaction temperatures to prevent oxidation of the methyl group.
Unreacted 2-chloro-3-nitropyridine or diethyl malonate intermediate TLC, NMR spectroscopyEnsure the initial reaction and subsequent hydrolysis/decarboxylation steps go to completion. Purification by column chromatography can remove these starting materials and intermediates.

Experimental Protocols

Synthesis of this compound from 2-Chloro-3-nitropyridine

This two-step procedure is adapted from published literature.[1][4]

Step 1: Reaction of 2-Chloro-3-nitropyridine with Diethyl Malonate

  • To a stirred suspension of sodium hydride (60% in mineral oil, 20 mmol) in anhydrous THF (30 mL), add diethyl malonate (10 mmol) dropwise.

  • Stir the suspension for 15 minutes at room temperature, or until hydrogen evolution ceases.

  • Add a solution of 2-chloro-3-nitropyridine (10 mmol) in THF (20 mL) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Pour the reaction mixture into water (200 mL) and acidify with concentrated HCl to a pH of 3.

  • Extract the aqueous layer with chloroform.

  • Evaporate the solvent from the combined organic layers.

Step 2: Hydrolysis and Decarboxylation

  • To the residue from Step 1, add 50% sulfuric acid (30 mL).

  • Stir the mixture at 120°C for 6 hours.

  • Cool the reaction mixture and neutralize with sodium carbonate to a pH of 8.

  • Extract the product with chloroform.

  • Dry the organic phase over sodium sulfate, evaporate the solvent, and purify the residue by column chromatography.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Nitration of 2-Picoline cluster_1 Route 2: From 2-Chloro-3-nitropyridine 2-Picoline 2-Picoline 2-Methyl-3-nitropyridine_R1 This compound 2-Picoline->2-Methyl-3-nitropyridine_R1 Nitrating Agent (e.g., HNO3/H2SO4) Side_Products_R1 Side Products: - Isomeric Nitropicolines - Dinitropicolines - Picolinic Acid Derivatives 2-Methyl-3-nitropyridine_R1->Side_Products_R1 Harsh Conditions 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Malonate_Intermediate Diethyl (3-nitro-pyridin-2-yl)malonate 2-Chloro-3-nitropyridine->Malonate_Intermediate 1. Diethyl Malonate, NaH, THF 2-Methyl-3-nitropyridine_R2 This compound Malonate_Intermediate->2-Methyl-3-nitropyridine_R2 2. H2SO4, Heat

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Synthesis of This compound Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Impurities Presence of Impurities Problem->Impurities Yes End Pure Product Problem->End No Check_Reaction_Completion Check Reaction Completion (TLC, NMR) Low_Yield->Check_Reaction_Completion Identify_Impurity Identify Impurity (NMR, GC-MS) Impurities->Identify_Impurity Optimize_Hydrolysis Optimize Hydrolysis/ Decarboxylation Conditions Check_Reaction_Completion->Optimize_Hydrolysis Control_Nitration Control Nitration Conditions (Temp., Reagent Stoichiometry) Optimize_Hydrolysis->Control_Nitration Purification Purify by Column Chromatography Control_Nitration->Purification Purification->End Adjust_Conditions Adjust Synthetic Conditions Based on Impurity Identify_Impurity->Adjust_Conditions Adjust_Conditions->Purification

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of 2-Methyl-3-nitropyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Methyl-3-nitropyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound, a solid at room temperature, are recrystallization and column chromatography. For volatile derivatives, distillation can also be a viable option.[1] Acid-base extraction is another useful technique for separating basic pyridine compounds from non-basic impurities.[1]

Q2: What are the typical impurities found in crude this compound?

A2: Impurities in this compound often originate from the synthesis process. Common starting materials for its synthesis include 2-chloro-3-nitropyridine and diethyl malonate.[2][3] Therefore, potential impurities could include unreacted starting materials, byproducts from side reactions, and positional isomers. For instance, in nitration reactions of pyridine derivatives, the formation of other nitro-substituted isomers is a possibility.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for quantifying the purity and identifying impurities.[] Thin-Layer Chromatography (TLC) is a quick and convenient method to qualitatively assess the purity and monitor the progress of a purification process.[5] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure and identify any impurities present.

Q4: What are the recommended storage conditions for purified this compound?

A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[6] For long-term storage, it is advisable to store it under an inert atmosphere (like nitrogen or argon) at 2-8°C.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound and its derivatives.

Recrystallization Issues
ProblemPotential CauseSolution
Compound does not dissolve The chosen solvent is not suitable; insufficient solvent used.Select a more appropriate solvent (see table below). Ensure enough solvent is added to dissolve the compound at the solvent's boiling point.
Oiling out instead of crystallization The solution is supersaturated; the melting point of the compound is lower than the boiling point of the solvent; impurities are preventing crystallization.Add a small amount of a "good" solvent to the hot solution to reduce saturation. Ensure the solvent's boiling point is lower than the compound's melting point (32-33°C for this compound). Try seeding the solution with a pure crystal.
Low recovery of purified product Too much solvent was used; premature crystallization during hot filtration; crystals washed with a solvent in which they are too soluble.Use the minimum amount of hot solvent necessary for dissolution. Preheat the filtration apparatus to prevent premature crystallization. Wash the collected crystals with a minimal amount of cold solvent.
Product is still impure after recrystallization The chosen solvent does not effectively differentiate between the product and impurities.Try a different solvent or a solvent pair. Multiple recrystallizations may be necessary. Consider using an alternative purification method like column chromatography.
Column Chromatography Issues
ProblemPotential CauseSolution
Poor separation of compounds (overlapping bands) The eluent system is not optimal; the column was not packed properly; the column is overloaded with the sample.Optimize the eluent system using TLC. Ensure the column is packed uniformly without any cracks or bubbles. Load an appropriate amount of sample relative to the column size.
Peak tailing (for HPLC or flash chromatography) The compound is interacting strongly with the acidic silica gel stationary phase due to its basic pyridine nitrogen.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the active sites on the silica gel.[5]
Compound is not eluting from the column The eluent is not polar enough to move the compound through the stationary phase.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Low recovery of the product The compound may be irreversibly adsorbed onto the stationary phase or degradation on acidic silica gel.Use a less acidic stationary phase like neutral alumina or deactivated silica gel. Ensure the compound is stable on silica gel by performing a spot test on a TLC plate and letting it sit for some time before eluting.

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Methanol, Ethanol, or a mixture of solvents like ether-petroleum ether)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Select an appropriate eluent system: Use TLC to determine a solvent system that gives a good separation of this compound from its impurities (a retention factor, Rf, of 0.2-0.4 for the desired compound is generally ideal).

  • Pack the column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing without any air bubbles or cracks.

  • Load the sample: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample to the top of the silica gel bed.

  • Elute the column: Add the eluent to the top of the column and begin collecting fractions. You can use a constant eluent composition (isocratic elution) or gradually increase the polarity of the eluent (gradient elution).

  • Monitor the separation: Collect fractions and monitor their composition using TLC.

  • Combine and evaporate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
CAS Number 18699-87-1[6][7]
Molecular Formula C6H6N2O2[7]
Molecular Weight 138.13 g/mol [7]
Appearance Pale yellow liquid or light yellow to brown powder/lump[7]
Melting Point 32-33 °C[6]
Boiling Point 86 °C / 5 mmHg[6]
Solubility Soluble in Methanol[6]
Purity (commercial) >98.0% (GC)

Table 2: Suggested Solvent Systems for Purification

Purification MethodSolvent/Eluent SystemExpected Outcome
Recrystallization MethanolGood for obtaining high-purity crystals.
Ether - Petroleum EtherA solvent pair that can be effective for recrystallization.
Column Chromatography Hexanes / Ethyl Acetate (gradient)Allows for the separation of compounds with different polarities.
ChloroformCan be used as an eluent for silica gel chromatography.[8]

Visualizations

Purification_Workflow cluster_start Initial State cluster_assessment Purity Assessment cluster_purification Purification Method cluster_analysis Final Analysis crude Crude this compound tlc Assess Purity (TLC) crude->tlc recrystallization Recrystallization tlc->recrystallization Solid with few impurities column_chromatography Column Chromatography tlc->column_chromatography Complex mixture or oily solid final_purity Analyze Purity (HPLC, GC, NMR) recrystallization->final_purity column_chromatography->final_purity pure_product Pure this compound final_purity->pure_product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Decision_Tree cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Problem Encountered oiling_out Oiling Out? start->oiling_out low_recovery_recryst Low Recovery? start->low_recovery_recryst impure_recryst Still Impure? start->impure_recryst poor_separation Poor Separation? start->poor_separation peak_tailing Peak Tailing? start->peak_tailing low_recovery_chrom Low Recovery? start->low_recovery_chrom solution1 Adjust solvent system Seed the solution oiling_out->solution1 Yes solution2 Minimize solvent volume Wash with cold solvent low_recovery_recryst->solution2 Yes solution3 Change solvent Consider column chromatography impure_recryst->solution3 Yes solution4 Optimize eluent Check column packing poor_separation->solution4 Yes solution5 Add triethylamine to eluent peak_tailing->solution5 Yes solution6 Use deactivated silica/alumina low_recovery_chrom->solution6 Yes

Caption: A decision tree for troubleshooting common purification problems.

References

Technical Support Center: Regioselective Functionalization of 2-Methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methyl-3-nitropyridine. The following sections address common challenges encountered during the regioselective functionalization of this versatile synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective functionalization of this compound?

A1: The main challenges stem from the electronic nature of the pyridine ring, which is deactivated towards electrophilic substitution by the electron-withdrawing nitro group and the ring nitrogen.[1] Conversely, the ring is activated for nucleophilic attack. Key challenges include:

  • Controlling Regioselectivity in Nucleophilic Aromatic Substitution (SNAr): The nitro group can be displaced by nucleophiles. If other leaving groups are present on the ring, achieving selective substitution can be difficult.

  • Managing the Reactivity of the Methyl Group: The methyl group is acidic and can undergo condensation and other side reactions.[2]

  • Directing C-H Functionalization: The inherent electronic properties of the ring make regioselective C-H activation challenging without the use of directing groups.

  • Catalyst Inhibition in Cross-Coupling Reactions: The pyridine nitrogen can coordinate to and poison palladium and other transition metal catalysts.[3][4]

Q2: Which positions on the this compound ring are most reactive?

A2: The reactivity of the different positions is highly dependent on the reaction type:

  • Nucleophilic Aromatic Substitution (SNAr): The position of the nitro group (C3) is susceptible to substitution by strong nucleophiles. Other positions bearing good leaving groups (e.g., halogens) are also reactive, particularly the C2 and C6 positions.

  • Reactions at the Methyl Group: The protons on the C2-methyl group are acidic due to the electron-withdrawing nature of the nitro group and the pyridine ring, making it a site for deprotonation and subsequent reaction with electrophiles, such as aldehydes.[2]

  • Electrophilic Aromatic Substitution: Direct electrophilic substitution on the ring is generally difficult due to the deactivating effect of the nitro group and the pyridine nitrogen.[1] If forced, substitution is most likely to occur at the C5 position. Activation of the ring, for example, through N-oxidation, can facilitate electrophilic substitution, typically at the C4 position.[5]

  • C-H Activation: Without a directing group, C-H activation is challenging to control. The pyridine nitrogen can act as a directing group, favoring functionalization at the C6 position in some cases.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)

Problem: Poor regioselectivity in SNAr with a substrate containing multiple potential leaving groups (e.g., a nitro group at C3 and a halogen at C5).

  • Possible Cause: The relative reactivity of the leaving groups is dependent on the nucleophile and reaction conditions. In some cases, the nitro group can be a better leaving group than a halogen at the 5-position.[6]

  • Troubleshooting Steps:

    • Modify the Nucleophile: The nature of the nucleophile can influence the regioselectivity. For instance, with thiolate anions, substitution of the 3-nitro group is often favored.[6]

    • Adjust Reaction Temperature: Lowering the temperature may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product.

    • Change the Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway.

Problem: Low or no yield in an SNAr reaction.

  • Possible Cause: The nucleophile may not be strong enough to displace the leaving group, or the reaction conditions may not be optimal.

  • Troubleshooting Steps:

    • Increase Nucleophile Strength: Use a stronger base to generate a more potent nucleophile (e.g., using NaH to deprotonate a thiol).

    • Increase Reaction Temperature: Carefully increase the reaction temperature to overcome the activation energy barrier.

    • Use a More Activating Substrate: If possible, introduce an additional electron-withdrawing group to further activate the ring towards nucleophilic attack.

Functionalization of the C2-Methyl Group

Problem: Low yield in the condensation reaction with an aldehyde.

  • Possible Cause: Incomplete deprotonation of the methyl group or side reactions.

  • Troubleshooting Steps:

    • Choice of Base: While catalytic amounts of a base like piperidine can be effective, for less reactive aldehydes, a stronger base may be required.[2]

    • Reaction Conditions: Ensure anhydrous conditions, as water can quench the intermediate carbanion.

    • Aldehyde Reactivity: Electron-deficient aldehydes are generally more reactive in this condensation.

Problem: Formation of undesired byproducts.

  • Possible Cause: Self-condensation of the aldehyde or other side reactions.

  • Troubleshooting Steps:

    • Slow Addition of Reagents: Add the deprotonating agent or the aldehyde slowly to control the reaction rate and minimize side reactions.

    • Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid decomposition or byproduct formation at higher temperatures or longer reaction times.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Problem: Low or no product formation in a cross-coupling reaction with a halogenated this compound derivative.

  • Possible Cause: Catalyst poisoning by the pyridine nitrogen is a common issue.[3][4] The electron-deficient nature of the substrate can also make oxidative addition difficult.

  • Troubleshooting Steps:

    • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can stabilize the palladium catalyst and promote oxidative addition.[7]

    • Catalyst Choice: For less reactive chloro-substituted pyridines, a more active catalyst system, such as one based on Pd₂(dba)₃, may be necessary.[7]

    • Base Selection: The choice of base is critical. Stronger bases like K₃PO₄ are often effective.[7]

    • Solvent System: Aprotic polar solvents like 1,4-dioxane, often with a small amount of water, are commonly used.[7]

Problem: Competing side reactions such as dehalogenation or homocoupling.

  • Possible Cause: These side reactions can be promoted by certain reaction conditions and impurities.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from promoting homocoupling.[7]

    • Purity of Reagents: Use high-purity solvents and reagents to minimize sources of protons that can lead to dehalogenation.

    • Reaction Temperature: Lowering the reaction temperature may help to suppress these side reactions.

Experimental Protocols

Synthesis of this compound from 2-Chloro-3-nitropyridine

This two-step procedure involves the reaction of 2-chloro-3-nitropyridine with diethyl malonate, followed by hydrolysis and decarboxylation.[6]

  • Malonate Ester Formation:

    • To a stirred suspension of NaH (60% in mineral oil, 20 mmol) in anhydrous THF (30 mL), add diethyl malonate (10 mmol) dropwise.

    • Stir the suspension for 15 minutes until hydrogen evolution ceases.

    • Add a solution of 2-chloro-3-nitropyridine (10 mmol) in THF (20 mL).

    • Stir the reaction mixture at room temperature for 6 hours.

  • Hydrolysis and Decarboxylation:

    • Pour the reaction mixture into water (200 mL) and acidify with concentrated HCl to pH 3.

    • Extract with CHCl₃, and evaporate the solvent.

    • Add 50% H₂SO₄ (30 mL) to the residue and heat at reflux for 4 hours.

    • Cool the mixture, make it alkaline with a saturated Na₂CO₃ solution, and extract with an organic solvent.

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the product.

Condensation of this compound with an Aromatic Aldehyde

This protocol describes the synthesis of 2-styryl-3-nitropyridine derivatives.[2]

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1 mmol) and the aromatic aldehyde (1.1 mmol) in toluene (10 mL).

    • Add a catalytic amount of piperidine (0.1 mmol).

  • Reaction Conditions:

    • Heat the mixture at reflux and monitor the reaction by TLC.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

General Procedure for Sonogashira Coupling of 3-Bromo-2-methylpyridine

This protocol provides a general method for the coupling of 3-bromo-2-methylpyridine with a terminal alkyne.[8]

  • Reaction Setup:

    • To a Schlenk flask, add 3-bromo-2-methylpyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

    • Evacuate and backfill the flask with argon three times.

  • Addition of Reagents:

    • Add anhydrous THF (10 mL) and Et₃N (3.0 mmol), followed by the terminal alkyne (1.2 mmol) via syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up and Isolation:

    • Filter the reaction mixture through a pad of celite and wash with an organic solvent.

    • Concentrate the filtrate and purify the product by column chromatography.

Data Presentation

Table 1: Condensation of 2-Methyl-3-nitropyridines with Aromatic Aldehydes [2]

EntryThis compound DerivativeAldehydeProductYield (%)
12-Methyl-3,5-dinitropyridine4-Chlorobenzaldehyde(E)-2-(4-chlorostyryl)-3,5-dinitropyridine95
22-Methyl-3,5-dinitropyridine4-(Dimethylamino)benzaldehyde(E)-2-(4-(dimethylamino)styryl)-3,5-dinitropyridine92
32-Methyl-3-nitro-5-bromopyridine N-oxide4-Chlorobenzaldehyde(E)-5-bromo-2-(4-chlorostyryl)-3-nitropyridine N-oxide94

Table 2: Nucleophilic Substitution of the Nitro Group with Thiolate Anions [2]

EntrySubstrateThiolProductYield (%)
12-Methyl-3,5-dinitropyridineBenzylthiol2-Methyl-3-benzylthio-5-nitropyridine & 2-Methyl-5-benzylthio-3-nitropyridine85 (mixture)
2(E)-2-(4-chlorostyryl)-3,5-dinitropyridine4-Chlorothiophenol(E)-2-(4-chlorostyryl)-3-((4-chlorophenyl)thio)-5-nitropyridine88

Visualizations

troubleshooting_regioselectivity start Poor Regioselectivity in Functionalization reaction_type Identify Reaction Type start->reaction_type snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar SNAr methyl_func Methyl Group Functionalization reaction_type->methyl_func Methyl Group cross_coupling Palladium-Catalyzed Cross-Coupling reaction_type->cross_coupling Cross-Coupling snar_sol1 Modify Nucleophile snar->snar_sol1 snar_sol2 Adjust Temperature snar->snar_sol2 snar_sol3 Change Solvent snar->snar_sol3 methyl_sol1 Optimize Base methyl_func->methyl_sol1 methyl_sol2 Ensure Anhydrous Conditions methyl_func->methyl_sol2 methyl_sol3 Slow Reagent Addition methyl_func->methyl_sol3 cc_sol1 Screen Ligands (e.g., bulky, electron-rich) cross_coupling->cc_sol1 cc_sol2 Use More Active Catalyst System cross_coupling->cc_sol2 cc_sol3 Optimize Base and Solvent cross_coupling->cc_sol3

Caption: Troubleshooting workflow for poor regioselectivity.

experimental_workflow_synthesis start 2-Chloro-3-nitropyridine step1 React with Diethyl Malonate & NaH in THF start->step1 intermediate Malonate Adduct step1->intermediate step2 Hydrolysis & Decarboxylation (H2SO4, heat) intermediate->step2 end This compound step2->end

Caption: Synthesis of this compound.

signaling_pathway_catalytic_cycle Generalized Palladium Cross-Coupling Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_intermediate R-Pd(II)L_n-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation R'-M pd2_coupled R-Pd(II)L_n-R' transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: Generalized palladium cross-coupling cycle.

References

Technical Support Center: Nucleophilic Aromatic Substitution on 2-Methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on 2-Methyl-3-nitropyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve your reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is low or I'm observing no product formation. What are the potential causes and how can I improve the outcome?

Low or no yield in the nucleophilic substitution on this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Insufficiently Activated Pyridine Ring: The nitro group at the 3-position activates the pyridine ring for nucleophilic attack. However, the reaction's success is highly dependent on the nucleophile's strength and reaction conditions.

  • Poor Nucleophile: The reactivity of the nucleophile is crucial. Weak nucleophiles will react slowly or not at all.

    • Solution: If using alcohols or amines, consider converting them to their more nucleophilic alkoxide or amide forms by using a suitable base.[1] For instance, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used for alcohols, while a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often suitable for amines.

  • Inappropriate Solvent: The choice of solvent significantly impacts the reaction rate and outcome.

    • Solution: Polar aprotic solvents such as DMF, DMSO, or anhydrous THF are generally preferred as they solvate the cation of the nucleophile salt, leaving the anion more "naked" and reactive.[2]

  • Low Reaction Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. Reactions with thiolate anions on 2-methyl- and 2-styryl-3-nitropyridines have been shown to proceed to completion within 1 hour at 50 °C.[3] For less reactive nucleophiles, higher temperatures may be necessary.

  • Inadequate Base: The base plays a critical role in generating the active nucleophile and neutralizing any acidic byproducts.

    • Solution: For reactions with thiols, a base like potassium carbonate (K₂CO₃) in DMF is effective.[4] For amine nucleophiles, a non-nucleophilic organic base is often used to avoid competition with the primary nucleophile.

Q2: I am observing the formation of multiple products or isomers. How can I improve the regioselectivity?

The formation of multiple products can be due to competing reactions at different positions on the pyridine ring or side reactions involving the methyl group.

Possible Causes & Solutions:

  • Competing Nucleophilic Attack: In some substituted 3-nitropyridines, if another potential leaving group is present (e.g., a halogen at the 5-position), a mixture of products can be formed. However, studies have shown that the 3-nitro group can be more readily displaced than a halogen at the 5-position.[4]

  • Side Reactions at the 2-Methyl Group: The methyl group at the 2-position of the pyridine ring is relatively acidic, and this acidity is enhanced by the electron-withdrawing nitro group.[3]

    • Solution: Using very strong bases might lead to deprotonation of the methyl group and subsequent side reactions. Employing a milder base or carefully controlling the stoichiometry of a stronger base can help minimize these side reactions.

  • Steric Hindrance: The 2-methyl group can sterically hinder the approach of bulky nucleophiles to the 3-position.[5]

    • Solution: If steric hindrance is suspected, using a less bulky nucleophile may improve the yield of the desired product.

Q3: How can I effectively monitor the progress of my reaction?

Monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products.

Solution:

Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of SNAr reactions.[1]

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot the reaction mixture alongside the starting material (this compound) and, if available, a standard of the expected product.

    • Elute the plate with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light. The consumption of the starting material and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nucleophilic aromatic substitution on this compound?

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate called a Meisenheimer complex.[1]

  • Addition: The nucleophile attacks the electron-deficient carbon atom at the 3-position of the pyridine ring, which bears the nitro group. This step disrupts the aromaticity of the ring and forms the negatively charged Meisenheimer complex.

  • Elimination: The aromaticity of the ring is restored by the departure of the nitro group as a nitrite anion (NO₂⁻), yielding the substituted product.

Q2: Which nucleophiles are most effective for this reaction?

Thiolate anions (S-nucleophiles) have been shown to be particularly effective, reacting smoothly with 2-methyl-3-nitropyridines to give substitution products in good yields.[3] Other nucleophiles such as amines and alkoxides can also be used, though reaction conditions may need to be optimized.

Q3: What is the role of the nitro group at the 3-position?

The strongly electron-withdrawing nitro group serves two primary purposes:

  • Activation: It activates the pyridine ring towards nucleophilic attack by withdrawing electron density, making the carbon atom at the 3-position more electrophilic.

  • Leaving Group: The nitro group itself can act as the leaving group in the substitution reaction.[3]

Q4: Can other substituents on the pyridine ring influence the reaction?

Yes, other substituents can have a significant impact. For example, an additional electron-withdrawing group, such as a nitro group at the 5-position, can further activate the ring and potentially influence the regioselectivity of the substitution.[3][5] The presence of a methyl group at the 2-position can also introduce steric effects that may affect the reaction rate with bulky nucleophiles.[5]

Data Presentation

Table 1: Nucleophilic Substitution of the Nitro Group in 2-Methyl-3,5-dinitropyridine with Thiolate Anions

Thiol NucleophileProductYield (%)Isomer Ratio (3-substituted : 5-substituted)
Benzylthiol (BnSH)2-Methyl-3-(benzylthio)-5-nitropyridine854 : 1
4-Chlorothiophenol3-((4-Chlorophenyl)thio)-2-methyl-5-nitropyridine9210 : 1
Thiophenol2-Methyl-5-nitro-3-(phenylthio)pyridine885 : 1

Data synthesized from literature reports. Yields and isomer ratios are representative and can vary based on specific reaction conditions.[5]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol

This protocol is adapted from the reaction of 2-methyl-3,5-dinitropyridine with thiols.[4]

Materials:

  • This compound (1.0 equiv)

  • Thiol (e.g., Benzylthiol) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound and anhydrous DMF.

  • Add potassium carbonate to the solution.

  • Add the thiol dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-80 °C and stir for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Substitution with a Primary Amine

This protocol is a general guideline adapted from procedures for other nitropyridines.[1]

Materials:

  • This compound (1.0 equiv)

  • Primary Amine (e.g., Benzylamine) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Anhydrous Ethanol or DMF

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent.

  • Add the primary amine to the solution.

  • Add triethylamine to the reaction mixture.

  • Heat the reaction mixture to reflux (for ethanol) or a suitable temperature (e.g., 100 °C for DMF) and maintain for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Work up the residue by partitioning between water and an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_end Products 2_Methyl_3_nitropyridine This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 2_Methyl_3_nitropyridine->Meisenheimer_Complex Addition of Nu⁻ (Slow Step) Nucleophile Nucleophile (Nu⁻) Substituted_Product 3-Nu-2-Methylpyridine Meisenheimer_Complex->Substituted_Product Elimination of NO₂⁻ (Fast Step) Leaving_Group Nitrite Ion (NO₂⁻)

Caption: General mechanism of SNAr on this compound.

Troubleshooting_Workflow Start Low or No Yield Check_Nucleophile Is the nucleophile strong enough? Start->Check_Nucleophile Activate_Nucleophile Use a stronger base to generate alkoxide/amide or use a more nucleophilic reagent. Check_Nucleophile->Activate_Nucleophile No Check_Solvent Is the solvent appropriate? Check_Nucleophile->Check_Solvent Yes Activate_Nucleophile->Check_Solvent Change_Solvent Switch to a polar aprotic solvent (DMF, DMSO, THF). Check_Solvent->Change_Solvent No Check_Temp Is the reaction temperature high enough? Check_Solvent->Check_Temp Yes Change_Solvent->Check_Temp Increase_Temp Gradually increase the reaction temperature. Check_Temp->Increase_Temp No Check_Side_Reactions Are side reactions occurring? Check_Temp->Check_Side_Reactions Yes Increase_Temp->Check_Side_Reactions Optimize_Base Use a milder or non-nucleophilic base. Check stoichiometry. Check_Side_Reactions->Optimize_Base Yes Improved_Yield Improved Yield Check_Side_Reactions->Improved_Yield No Optimize_Base->Improved_Yield

References

avoiding the formation of isomers in reactions with 2-Methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-Methyl-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses, with a focus on controlling and avoiding the formation of unwanted isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile intermediate primarily used in two main types of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring, activated by the strongly electron-withdrawing nitro group, is susceptible to attack by nucleophiles. This can lead to the substitution of the nitro group itself or other leaving groups on the ring.[1][2]

  • Reactions involving the 2-methyl group: The methyl group is acidic and can be deprotonated to form a carbanion, which can then react with various electrophiles, such as aldehydes, in condensation reactions.[1]

Q2: I am observing a mixture of isomers in my nucleophilic substitution reaction. Why is this happening?

A2: The formation of multiple isomers in nucleophilic substitution reactions on a substituted pyridine ring like this compound is a common challenge. The regiochemical outcome is determined by a combination of factors:

  • Electronic Effects: The nitro group at the 3-position strongly activates the ortho (positions 2 and 4) and para (position 6) carbons towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[3] The inherent electron deficiency of the pyridine nitrogen also influences the electron distribution.

  • Steric Hindrance: The methyl group at the 2-position can sterically hinder the approach of a nucleophile to that position. Bulky nucleophiles will preferentially attack less hindered positions.[1][4]

  • Leaving Group Position: If other potential leaving groups are present on the ring (e.g., a halogen or a second nitro group), a competition will occur, and the regioselectivity will depend on the relative ability of each group to depart and the activation provided by the other substituents.[2]

  • Reaction Conditions (Kinetic vs. Thermodynamic Control): The reaction temperature and time can influence the product ratio. Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can allow the reaction to equilibrate to the more stable, thermodynamically controlled product.[5][6][7]

Q3: How do I know which positions on the this compound ring are most reactive?

A3: In nucleophilic aromatic substitution (SNAr) , the reactivity of the ring positions is dictated by the electron-withdrawing nitro group. The positions ortho and para to the nitro group are the most activated. For this compound, this means positions 2, 4, and 6 are electronically favored for nucleophilic attack. However, the presence of the methyl group at position 2 introduces steric considerations.

Troubleshooting Guide: Isomer Formation in Nucleophilic Aromatic Substitution (SNAr)

Symptom Potential Cause Suggested Solution
Formation of multiple regioisomers The nucleophile is attacking multiple activated positions on the pyridine ring.1. Modify the Nucleophile: Use a bulkier nucleophile to increase steric hindrance at the more crowded positions, thereby favoring attack at less hindered sites.[1] 2. Adjust Reaction Temperature: Explore if the reaction is under kinetic or thermodynamic control. Running the reaction at a lower temperature may favor the kinetic product, while a higher temperature could favor the thermodynamic product.[7][8] 3. Change the Solvent: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, potentially altering the isomer ratio.[7]
Substitution of the desired leaving group is not occurring Another group on the ring is a better leaving group under the reaction conditions.1. Substrate Modification: If possible, start with a substrate that has a better leaving group at the desired position and is less prone to substitution at others. 2. Catalyst/Additive Screening: For certain reactions, the choice of catalyst or additive can influence which leaving group is displaced.
Low reaction yield and complex product mixture Side reactions are occurring, such as reaction at the methyl group or decomposition of the starting material.1. Optimize Reaction Conditions: Systematically screen temperature, reaction time, and concentration. 2. Protect the Methyl Group: If unwanted reactivity of the methyl group is suspected, consider a protection-deprotection strategy. 3. Use an Inert Atmosphere: Pyridine derivatives can be sensitive to air and moisture; ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Isomer Ratios in SNAr Reactions

The regioselectivity of nucleophilic aromatic substitution is highly dependent on the substrate, nucleophile, and reaction conditions. The following table summarizes isomer ratios observed in the reaction of a 2-styryl-3,5-dinitropyridine derivative with various thiolate anions. While not this compound itself, this data illustrates the impact of nucleophile sterics and electronics on the product distribution.

SubstrateNucleophile (Thiolate)Product Ratio (ortho:para to styryl group)Total Yield (%)
2-(4-methoxystyryl)-3,5-dinitropyridine4-methylbenzenethiolate20:192
2-(4-methoxystyryl)-3,5-dinitropyridine4-chlorobenzenethiolate9:194
2-(4-nitrostyryl)-3,5-dinitropyridine4-methylbenzenethiolate4:185
2-(4-nitrostyryl)-3,5-dinitropyridine4-chlorobenzenethiolate2:187

Data adapted from a study on related dinitropyridine systems. The "ortho" position corresponds to the 3-position and "para" to the 5-position relative to the styryl group at position 2.[1]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of a Nitro Group with a Thiol

This protocol provides a general method for the substitution of a nitro group on a this compound derivative with a thiolate nucleophile.

Materials:

  • This compound derivative

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the this compound derivative (1.0 mmol) in DMF (5 mL), add the thiol (1.1 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired isomer(s).

  • Characterize the product(s) and determine the isomer ratio using ¹H NMR spectroscopy.[2]

Visualizations

Signaling Pathways and Workflows

SNAr_Pathway General SNAr Reaction Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Meisenheimer_Complex Meisenheimer Complex (Anionic) This compound->Meisenheimer_Complex + Nucleophile Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Meisenheimer_Complex Substituted_Product Substituted_Product Meisenheimer_Complex->Substituted_Product - Nitrite Ion Nitrite_Ion (NO2-) Nitrite_Ion (NO2-) Meisenheimer_Complex->Nitrite_Ion (NO2-)

Caption: General mechanism for SNAr on this compound.

Troubleshooting_Workflow Troubleshooting Isomer Formation start Start: Isomer Mixture Observed check_temp Reaction under Kinetic or Thermodynamic Control? start->check_temp adjust_temp Adjust Temperature: - Lower for Kinetic - Higher for Thermodynamic check_temp->adjust_temp Yes check_sterics Steric Hindrance a Factor? check_temp->check_sterics No adjust_temp->check_sterics change_nu Modify Nucleophile: - Increase/Decrease Bulk check_sterics->change_nu Yes check_solvent Solvent Effects Considered? check_sterics->check_solvent No change_nu->check_solvent change_solvent Screen Solvents with Different Polarities check_solvent->change_solvent Yes end End: Regioselectivity Optimized check_solvent->end No change_solvent->end

Caption: Logical workflow for troubleshooting isomer formation.

References

managing the acidity of the methyl group in 2-Methyl-3-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methyl-3-nitropyridine. The focus is on managing the acidity of the methyl group in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is the methyl group of this compound acidic?

A1: The methyl group at the 2-position of the pyridine ring is considered "relatively acidic" due to the electron-withdrawing nature of the pyridine ring itself. This acidity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the 3-position.[1][2] The nitro group helps to stabilize the negative charge of the carbanion formed upon deprotonation of the methyl group through resonance and inductive effects.

Q2: I am having trouble deprotonating the methyl group. What am I doing wrong?

A2: Difficulty in deprotonation can stem from several factors:

  • Choice of Base: For reactions like the Knoevenagel-type condensation with aldehydes, a weak base like piperidine is often sufficient.[1] However, for reactions with less reactive electrophiles, a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) is typically required. Using a base that is too weak will result in no reaction or very low yields.

  • Reaction Conditions: Anhydrous (dry) conditions are crucial when using strong bases like LDA or NaH, as they react readily with water. Ensure your solvent and glassware are thoroughly dried. Temperature control is also critical; these reactions are often performed at low temperatures (e.g., -78 °C) to prevent side reactions.

  • Purity of Reagents: Impure starting materials or solvents can interfere with the reaction. Use freshly distilled solvents and ensure the purity of your this compound.

Q3: My reaction is turning dark and forming a tar-like substance. What is causing this and how can I prevent it?

A3: Tar formation is a common issue in reactions involving strong bases and activated aromatic systems. Potential causes include:

  • Side Reactions: Strong bases can sometimes add to the electron-deficient pyridine ring instead of just deprotonating the methyl group. This can lead to a cascade of unpredictable side reactions and polymerization.

  • High Temperatures: Allowing the reaction to warm up prematurely can promote side reactions and decomposition. Maintain the recommended low temperature throughout the addition of reagents.

  • Oxygen: Reactions involving carbanions are sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

To prevent tarring, ensure strict adherence to anhydrous and anaerobic conditions, use the correct stoichiometry of a non-nucleophilic strong base, and maintain low temperatures.

Q4: I am observing the formation of multiple products. What are the likely side reactions?

A4: Besides the desired reaction at the methyl group, several side reactions can occur:

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group at the 3-position can be displaced by nucleophiles, especially if your reaction conditions involve nucleophilic species (e.g., certain bases or additives). Thiolate anions, for instance, have been shown to displace the nitro group.[1][3]

  • Reaction at other ring positions: While the 2-methyl group is the most acidic proton, strong bases could potentially deprotonate other positions on the pyridine ring, leading to a mixture of products.

  • Dialkylation: If the initially formed product is also acidic, it might be deprotonated and react with a second molecule of the electrophile. Using a slight excess of the base and carefully controlling the stoichiometry of the electrophile can help minimize this.

Q5: How does adding other substituents to the pyridine ring affect the acidity of the methyl group?

A5: Adding further electron-withdrawing groups to the pyridine ring will generally increase the acidity of the 2-methyl group. For example, 2-methyl-3,5-dinitropyridine is more reactive than this compound in condensations with aldehydes, indicating a more acidic methyl group.[1] Similarly, forming the N-oxide of the pyridine nitrogen also increases the reactivity of an adjacent methyl group.[1]

Data Presentation

The acidity of the methyl group is a critical parameter for its reactivity. The following table summarizes the pKa values of 2-methylpyridine and related compounds, illustrating the electronic effect of substituents. A lower pKa value indicates a more acidic proton.

CompoundStructurepKa of Conjugate AcidNotes
PyridineC₅H₅N5.25Reference compound.
2-Methylpyridine (2-Picoline)C₆H₇N5.94The methyl group is slightly electron-donating, making the pyridine nitrogen more basic.
This compound C₆H₆N₂O₂ 1.92 ± 0.10 The electron-withdrawing nitro group significantly increases the acidity of the pyridinium proton, which correlates with increased acidity of the methyl protons.
2-Methyl-5-nitropyridineC₆H₆N₂O₂Not availableThe nitro group at the 5-position is also expected to increase the acidity of the methyl group compared to 2-methylpyridine, but likely to a lesser extent than the 3-nitro isomer due to the lack of direct resonance stabilization of the carbanion.

Experimental Protocols

Protocol 1: Synthesis of 2-Styryl-3-nitropyridine via Piperidine-Catalyzed Condensation

This protocol describes the reaction of this compound with an aromatic aldehyde, a Knoevenagel-type condensation.

Materials:

  • 2-Methyl-3,5-dinitropyridine (or a similarly activated this compound derivative)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Toluene

  • Piperidine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-3,5-dinitropyridine (1 equivalent) in toluene.

  • Add the aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, a 2-styryl-3-nitropyridine derivative, may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the toluene under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography. The reaction typically yields the trans-isomer exclusively.[1]

Protocol 2: Deprotonation with LDA and Reaction with an Electrophile (Example: Alkylation)

This protocol is an adapted procedure for the deprotonation of the methyl group using a strong base, followed by trapping the resulting carbanion with an electrophile. Strict anhydrous and inert atmosphere techniques are essential.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Electrophile (e.g., methyl iodide)

Procedure:

  • Preparation of LDA solution (in situ):

    • To an oven-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe.

    • Stir the solution at -78 °C for 30 minutes to generate the LDA solution.

  • Deprotonation of this compound:

    • In a separate oven-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.

    • Cool this solution to -78 °C.

    • Slowly transfer the freshly prepared LDA solution to the this compound solution via cannula or a pre-cooled syringe. A color change to a deep red or purple is often indicative of carbanion formation.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Reaction with Electrophile:

    • Add the electrophile (e.g., methyl iodide, 1.1 equivalents) dropwise to the solution of the lithiated species at -78 °C.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

reaction_pathway cluster_start Starting Material cluster_deprotonation Deprotonation cluster_reaction Reaction with Electrophile cluster_side_reaction Potential Side Reaction start This compound carbanion Formation of 2-(lithiomethyl)-3-nitropyridine start->carbanion Strong Base (e.g., LDA) Anhydrous THF, -78°C snar SNAr Product (Nitro group displacement) start->snar Nucleophile (Nu-) e.g., RS- product Functionalized Product carbanion->product Electrophile (E+) e.g., R-X, RCHO

Caption: General reaction pathway for the functionalization of this compound.

troubleshooting_workflow start Experiment Start problem Low or No Product Yield? start->problem check_base Is the base strong enough? problem->check_base Yes success Successful Reaction problem->success No use_strong_base Use a stronger base (e.g., LDA, NaH) check_base->use_strong_base No check_conditions Are conditions anhydrous and anaerobic? check_base->check_conditions Yes use_strong_base->start dry_reagents Thoroughly dry solvents and glassware. Use inert atmosphere. check_conditions->dry_reagents No check_temp Is the temperature controlled? check_conditions->check_temp Yes dry_reagents->start maintain_low_temp Maintain low temp. (e.g., -78°C) during additions. check_temp->maintain_low_temp No check_temp->success Yes maintain_low_temp->start

Caption: Troubleshooting workflow for low-yield reactions.

References

overcoming poor solubility of 2-Methyl-3-nitropyridine derivatives in NMR solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methyl-3-nitropyridine Derivatives

Welcome to the technical support center for researchers working with this compound derivatives. This resource provides troubleshooting guides and answers to frequently asked questions regarding the common challenge of poor solubility in standard NMR solvents.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives showing poor solubility in common NMR solvents like CDCl₃ and DMSO-d₆?

A1: The solubility of this compound derivatives can be challenging due to a combination of factors. The pyridine ring, while containing a nitrogen atom, is part of a larger, often rigid aromatic system. The presence of a nitro group (NO₂) significantly influences the electronic properties and can lead to strong intermolecular interactions, such as crystal lattice packing, which are difficult for less polar solvents like chloroform (CDCl₃) to overcome. While DMSO-d₆ is a very polar and often effective solvent for many compounds, strong crystal packing forces in highly crystalline solids can sometimes prevent dissolution even in this "universal solvent".[1] Some studies have explicitly noted the insufficient solubility of certain this compound derivatives in common organic solvents.[2]

Q2: I'm experiencing poor solubility in CDCl₃ and DMSO-d₆. What alternative solvents should I try first?

A2: When encountering solubility issues, a systematic approach is best. Consider trying a different class of deuterated solvent.

  • Pyridine-d₅: Since "like dissolves like," deuterated pyridine can be an excellent choice for pyridine-based analogs. It is an aromatic solvent capable of engaging in π-stacking interactions and can effectively solvate other pyridine derivatives.[3]

  • Deuterated Alcohols (e.g., Methanol-d₄): For more polar derivatives, methanol-d₄ can be effective, particularly if hydrogen bonding is a possibility.

  • Trifluoroacetic acid-d₁ (TFA-d₁): For basic pyridine derivatives, protonation by an acidic solvent can dramatically increase solubility. TFA-d₁ is often a solvent of choice for polyaza heterocyles that are otherwise poorly soluble.[1]

Q3: How can I use a co-solvent to improve the solubility of my compound?

A3: Using a co-solvent, or a mixture of two miscible solvents, is a powerful technique to fine-tune the polarity of the solvent system to match the solute.[4][5] For example, if your compound shows some, but insufficient, solubility in CDCl₃, adding a small percentage (e.g., 1-10%) of a more polar solvent like DMSO-d₆ or Methanol-d₄ can disrupt the solute's crystal lattice forces and enhance solubility. The key is to add just enough of the co-solvent to achieve dissolution without significantly complicating the spectrum.

Q4: Can changing the temperature of the NMR experiment improve solubility?

A4: Yes, for most solids, solubility increases with temperature.[6] Many modern NMR spectrometers are equipped with variable temperature (VT) units that can heat the sample.[7] Gently warming the sample (e.g., to 40-60 °C) directly in the spectrometer can be sufficient to dissolve the compound and acquire a high-quality spectrum.[8][9] However, be mindful that chemical shifts can be temperature-dependent, and excessive heat could potentially degrade a sensitive compound.

Q5: What if my compound is only soluble in a non-deuterated solvent?

A5: This is a common problem. You have two main options:

  • Run the NMR in the non-deuterated solvent and use a deuterated lock solvent in a capillary. You can dissolve your compound in the protonated solvent (e.g., DMSO-h₆) and place a sealed capillary containing a deuterated solvent (e.g., D₂O or Benzene-d₆) inside the NMR tube. The spectrometer can then "lock" onto the deuterium signal from the capillary. Shimming might be more challenging, but this method allows you to acquire a spectrum.[8]

  • Use solvent suppression techniques. If you must use a protonated solvent, you can use specific NMR pulse sequences (e.g., presaturation) to suppress the large solvent signals, allowing the smaller signals from your analyte to be observed. This is a standard technique when running samples in H₂O with a small percentage of D₂O for locking.[8]

Troubleshooting Guides

Solvent Selection and Enhancement Workflow

If you are facing solubility issues with your this compound derivative, follow this workflow to systematically find a solution.

G Troubleshooting Workflow for Poor NMR Solubility start Start: Compound Insoluble in Standard Solvent (e.g., CDCl3) decision1 Is the compound partially soluble? start->decision1 decision2 Try Alternative Polar Aprotic Solvents (e.g., Acetone-d6, Pyridine-d5) decision1->decision2 No cosolvent Use Co-Solvent: Add 1-10% DMSO-d6 or MeOD-d4 to CDCl3 decision1->cosolvent Yes decision3 Is the compound a potential base? decision2->decision3 decision4 Still Insoluble? decision3->decision4 No acid Use Acidic Solvent: Try TFA-d1 decision3->acid Yes temp Use Variable Temperature (VT-NMR): Increase temperature to 40-60 °C decision4->temp Yes special Advanced Methods: 1. Use non-deuterated solvent with a D-lock capillary. 2. Solid-State NMR. decision4->special Still No success Success: Acquire Spectrum cosolvent->success acid->success temp->success special->success

Caption: A decision-tree workflow for troubleshooting poor solubility of NMR samples.

Data Summary Tables

Table 1: Properties of Common Deuterated NMR Solvents

This table provides a quick reference for selecting an appropriate solvent based on its physical properties.

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)Common ¹H Residual Peak (ppm)
Chloroform-dCDCl₃61.24.87.26
DMSO-d₆(CD₃)₂SO189472.50
Acetone-d₆(CD₃)₂CO56212.05
Methanol-d₄CD₃OD65333.31, 4.87 (OH)
Pyridine-d₅C₅D₅N114.412.48.74, 7.58, 7.22
D₂OD₂O101.480~4.79 (HDO)

Note: Residual peak values can vary slightly based on temperature, concentration, and solute.[10]

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent NMR Sample

This protocol describes how to prepare an NMR sample using a mixture of solvents to enhance solubility.

  • Initial Dissolution Attempt: Weigh approximately 5-10 mg of your this compound derivative into a clean, dry vial.

  • Primary Solvent Addition: Add 0.5 mL of the primary, less-polar deuterated solvent (e.g., CDCl₃) in which the compound has poor solubility. Vortex or gently swirl the vial. Observe if the solid dissolves completely.

  • Co-Solvent Titration: Using a microliter syringe, add a small aliquot (e.g., 10-20 µL) of a polar deuterated co-solvent (e.g., DMSO-d₆) to the suspension.

  • Check for Dissolution: Vortex the vial for 30 seconds after each addition. Check for complete dissolution.

  • Repeat: Continue adding the co-solvent in small aliquots until the solid is fully dissolved. Keep track of the total volume of co-solvent added to report the final solvent ratio.

  • Sample Transfer: Once the sample is dissolved, transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire the NMR spectrum. Note the final solvent composition (e.g., CDCl₃:DMSO-d₆ 95:5 v/v) in your experimental records.

Protocol 2: Using Acidic Additives for Basic Compounds

This protocol is for compounds that are basic and may become soluble upon protonation.

  • Sample Preparation: Weigh 5-10 mg of your compound into a vial.

  • Solvent Addition: Add 0.6 mL of a standard deuterated solvent (e.g., CDCl₃ or DMSO-d₆). If the compound does not dissolve, proceed to the next step.

  • Acidic Additive: Add 1-2 drops of trifluoroacetic acid-d₁ (TFA-d₁) to the suspension.

  • Dissolution: Gently swirl the vial. The formation of a pyridinium salt should significantly increase solubility.

  • Sample Transfer and Acquisition: Transfer the solution to an NMR tube and acquire the spectrum. Be aware that the protonation will cause significant downfield shifts of the pyridine ring protons.

Visualizing the Co-Solvency Concept

The following diagram illustrates the logical relationship behind using a co-solvent to improve the solubility of a crystalline solid for NMR analysis.

G The Co-Solvency Principle cluster_0 Initial State cluster_1 Intervention cluster_2 Final State Compound Poorly Soluble Compound (Strong Crystal Lattice) Result1 Insoluble Suspension Compound->Result1 Solvent1 Primary Solvent (e.g., CDCl3) (Cannot overcome lattice energy) Solvent1->Result1 CoSolvent Add Polar Co-Solvent (e.g., DMSO-d6) Result1->CoSolvent MixedSolvent Mixed Solvent System (Tuned Polarity) CoSolvent->MixedSolvent Interaction Disrupts Crystal Lattice & Improves Solute-Solvent Interactions MixedSolvent->Interaction Result2 Homogeneous Solution (Ready for NMR) Interaction->Result2

Caption: How a polar co-solvent helps dissolve a crystalline compound in a primary solvent.

References

Technical Support Center: Troubleshooting Failed Heck Coupling Reactions with 2-Chloro-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering difficulties with the Mizoroki-Heck cross-coupling reaction involving 2-chloro-3-nitropyridine precursors. This substrate is known to be challenging due to the electronic properties of the pyridine ring and the presence of a strongly electron-withdrawing nitro group, both of which can influence the palladium catalyst's activity.

Frequently Asked Questions (FAQs)

Q1: Why is my Heck coupling reaction with 2-chloro-3-nitropyridine failing to initiate?

Failure to initiate can be attributed to several factors inherent to the 2-chloro-3-nitropyridine substrate:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can inhibit the catalyst's ability to participate in the catalytic cycle, effectively poisoning it.

  • Inactive Catalyst System: 2-chloropyridines are significantly less reactive than their bromo or iodo counterparts in the oxidative addition step, which is often the rate-limiting step of the Heck catalytic cycle. Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough to facilitate this step efficiently. A more electron-rich and sterically hindered ligand is often required to create a more reactive catalytic species.

  • Poor Quality Reagents: The success of the Heck reaction is highly sensitive to the purity of the catalyst, ligands, base, and solvent. Impurities, particularly oxygen and water, can deactivate the catalyst.

Q2: I'm observing very low yields and recovering mostly starting material. What are the likely causes?

Low conversion is a common issue and typically points to suboptimal reaction conditions or catalyst deactivation.

  • Insufficient Catalyst Activity: The chosen palladium precursor and ligand combination may not be potent enough for the electron-deficient 2-chloro-3-nitropyridine.

  • Inappropriate Base: The base plays a crucial role in regenerating the active Pd(0) catalyst at the end of the cycle. An unsuitable base (too weak or too sterically hindered) can stall the reaction. Inorganic bases like potassium carbonate or cesium carbonate are often effective.

  • Incorrect Solvent: The solvent influences the solubility of the reagents and the stability of the catalytic species. Polar aprotic solvents like DMF, DMAc, or NMP are commonly used and can be critical for success.

  • Low Reaction Temperature: Due to the low reactivity of aryl chlorides, higher temperatures (often >100 °C) are typically required to drive the reaction to completion.

Q3: My reaction turns black, and I see a precipitate. What does this mean?

The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black. This indicates that the Pd(0) species is not being stabilized effectively by the ligands, leading to aggregation and loss of catalytic activity. This can be caused by:

  • Ligand Degradation: Phosphine ligands can be sensitive to heat and air. Oxidation or other degradation pathways can reduce their ability to stabilize the palladium center.

  • High Temperatures: While necessary, excessively high temperatures can accelerate catalyst decomposition.

  • Incorrect Ligand-to-Palladium Ratio: An insufficient amount of ligand relative to the palladium precursor can leave the metal center exposed and prone to precipitation.

Q4: What is the optimal catalyst, ligand, and base combination for this substrate?

While there is no single "best" system, successful Heck couplings of challenging electron-deficient aryl chlorides often rely on:

  • Palladium Precatalysts: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices.

  • Ligands: Electron-rich, sterically bulky phosphine ligands are preferred. Examples include tri-tert-butylphosphine (P(tBu)₃), Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs). These ligands promote the difficult oxidative addition step and stabilize the active catalyst.

  • Bases: Moderately strong inorganic bases are often a good choice. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used. Organic bases like triethylamine can also be effective but may be less suitable for high-temperature reactions.

Troubleshooting Guide

If your Heck reaction has failed, systematically evaluate the following parameters.

Logical Troubleshooting Workflow

G start Reaction Failed (No Product / Low Yield) cat_issue Potential Catalyst Issue start->cat_issue cond_issue Potential Condition Issue start->cond_issue sub_issue Potential Substrate Issue start->sub_issue pd_black Palladium Black Observed? cat_issue->pd_black check_catalyst Use Fresh Catalyst/Ligand Consider Pd(II) precatalyst (e.g., Pd(OAc)₂) + Ligand cat_issue->check_catalyst No Conversion check_reagents Check Reagent Purity (Solvent, Base) Ensure anhydrous & degassed conditions cond_issue->check_reagents change_base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) cond_issue->change_base change_solvent Change Solvent (e.g., DMF, DMAc, NMP) cond_issue->change_solvent increase_temp Increase Temperature (e.g., in 10-20°C increments) cond_issue->increase_temp check_sm Verify Starting Material Purity (2-chloro-3-nitropyridine) sub_issue->check_sm increase_ligand Increase Ligand:Pd Ratio (e.g., 2:1 to 4:1) Use more robust ligand (e.g., Buchwald type) pd_black->increase_ligand Yes pd_black->check_catalyst No

Caption: A decision tree for troubleshooting a failed Heck coupling reaction.

Data Presentation: Condition Screening

Optimizing a challenging Heck reaction often requires screening various parameters. The table below illustrates a hypothetical optimization study for the coupling of 2-chloro-3-nitropyridine with styrene, showcasing how different components can affect the yield.

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-Et₃N (2)Toluene1100
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF120<10
3Pd(OAc)₂ (2)P(tBu)₃ (4)K₂CO₃ (2)DMF12045
4Pd₂(dba)₃ (1)SPhos (2.5)K₂CO₃ (2)DMAc13078
5Pd₂(dba)₃ (1)SPhos (2.5)Cs₂CO₃ (2)DMAc13085

This table is a representative example based on typical optimization results for difficult aryl chlorides and does not represent empirically validated data for this specific reaction.

Experimental Protocols

General Protocol for Heck Coupling of 2-Chloro-3-Nitropyridine

This protocol is a generalized starting point based on conditions known to be effective for electron-deficient aryl chlorides.[1]

Materials:

  • 2-Chloro-3-nitropyridine (1.0 equiv)

  • Alkene (e.g., Styrene or Butyl Acrylate) (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine Ligand (e.g., P(tBu)₃ or a Buchwald ligand, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or DMAc)

  • Schlenk flask or sealed reaction tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-chloro-3-nitropyridine, the base, the palladium precatalyst, and the phosphine ligand under an inert atmosphere.

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the alkene.

  • Reaction Conditions: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 120-140 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, and wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Mizoroki-Heck Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle for the Heck reaction.

heck_cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pdII_aryl L₂Pd(II)(Ar)(X) ox_add->pdII_aryl olefin_coord Olefin Coordination pdII_aryl->olefin_coord pdII_pi L(Ar)(X)Pd(II)(Olefin) mig_insert Migratory Insertion pdII_pi->mig_insert pdII_alkyl L₂Pd(II)(Alkyl)(X) beta_elim β-Hydride Elimination pdII_alkyl->beta_elim pdII_hydride L₂Pd(II)(H)(X) product Coupled Product beta_elim->product red_elim Reductive Elimination pdII_hydride->red_elim baseH [Base-H]⁺X⁻ red_elim->baseH aryl_halide Ar-X (2-Chloro-3-nitropyridine) aryl_halide->ox_add alkene Alkene alkene->olefin_coord base Base base->red_elim

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Factors Influencing Reactivity

This diagram shows the relationship between the substrate's electronic and structural features and their impact on the palladium catalyst.

G substrate 2-Chloro-3-nitropyridine nitro Nitro Group (-NO₂) (Strong Electron-Withdrawing) substrate->nitro chloro Chloro Group (-Cl) (Poor Leaving Group) substrate->chloro pyridine Pyridine Nitrogen (Lewis Basic Site) substrate->pyridine pd_catalyst Palladium Catalyst nitro->pd_catalyst influences effect1 Facilitates Nucleophilic Attack (but generally slows oxidative addition) nitro->effect1 chloro->pd_catalyst reacts with effect2 Slows Oxidative Addition Step (Requires highly active catalyst) chloro->effect2 pyridine->pd_catalyst coordinates to effect3 Inhibits/Poisons Catalyst (by coordination) pyridine->effect3

Caption: Key substrate features affecting catalyst performance.

References

influence of steric effects on the regioselectivity of 2-Methyl-3-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3-nitropyridine. The content focuses on the influence of steric effects on the regioselectivity of its reactions, particularly in nucleophilic aromatic substitution (SNAr).

Frequently Asked Questions (FAQs)

Q1: What is the primary influence of the 2-methyl group on the reactivity of this compound?

The 2-methyl group primarily exerts a steric effect, which can significantly influence the regioselectivity of nucleophilic attack on the pyridine ring. This steric hindrance can block or slow down reactions at positions adjacent to the methyl group, directing incoming nucleophiles to other positions. In reactions of 2-methyl-3,5-dinitropyridine with nucleophiles, the substitution of the nitro group at the 3-position is often favored over the 5-position due to the steric bulk of the adjacent 2-methyl group.[1]

Q2: In nucleophilic aromatic substitution (SNAr) reactions of 2-methyl-3,5-dinitropyridine, which nitro group is preferentially substituted?

In SNAr reactions with S-nucleophiles (thiols), the nitro group at the 3-position (ortho to the methyl group) is predominantly substituted.[1] This regioselectivity is attributed to the steric hindrance caused by the 2-methyl group, which makes the approach of the nucleophile to the 5-position less favorable.[1]

Q3: Are there any electronic effects from the 2-methyl group to consider?

While the primary influence is steric, the 2-methyl group also has a weak electron-donating inductive effect. However, in the context of the highly electron-deficient 3-nitropyridine ring, the steric influence on regioselectivity is generally the more dominant factor in directing the outcome of the reactions.

Q4: Can the regioselectivity be influenced by the nature of the nucleophile?

Yes, the regioselectivity can be dependent on the steric and electronic properties of the incoming nucleophile. For instance, bulkier nucleophiles are more susceptible to the steric hindrance of the 2-methyl group, which can lead to higher selectivity for substitution at the less hindered position.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
Possible Cause Troubleshooting Step
Insufficient activation of the pyridine ring Ensure that the starting material is sufficiently activated for SNAr. For this compound, the nitro group provides strong activation. If using a less activated substrate, consider adding a second electron-withdrawing group if synthetically feasible.
Poor nucleophilicity of the reagent Use a stronger nucleophile or increase its concentration. For thiols, ensure the formation of the more nucleophilic thiolate anion by using a suitable base (e.g., K2CO3, NaH).
Inappropriate solvent SNAr reactions are generally favored in polar aprotic solvents like DMF, DMSO, or THF, which can stabilize the charged Meisenheimer intermediate.
Low reaction temperature While some reactions proceed at room temperature, heating may be necessary to overcome the activation energy. Increase the temperature incrementally and monitor the reaction progress by TLC or LC-MS.
Presence of water Ensure anhydrous conditions, as water can protonate the nucleophile, reducing its reactivity. Use dry solvents and glassware.
Issue 2: Poor Regioselectivity or Formation of Multiple Isomers
Possible Cause Troubleshooting Step
Insufficient steric differentiation If the nucleophile is small, it may not be effectively directed by the steric hindrance of the 2-methyl group. Consider using a bulkier nucleophile to enhance regioselectivity.
Reaction under kinetic vs. thermodynamic control Analyze the reaction conditions. Lower temperatures often favor the kinetically controlled product, which in this case is typically the product of attack at the less sterically hindered position. Higher temperatures might lead to the formation of the thermodynamically more stable isomer.
Competing reaction pathways Besides SNAr, other reaction pathways might be active. Analyze the byproducts to understand competing reactions. Consider adjusting the reaction conditions (e.g., temperature, solvent, base) to favor the desired pathway.

Data Presentation

Regioselectivity in Nucleophilic Aromatic Substitution of 2-Methyl-3,5-dinitropyridine Derivatives

The following table summarizes the regioselectivity observed in the reaction of various 2-methyl-3,5-dinitropyridine derivatives with thiols. The ratio of substitution at the 3-position (ortho to the methyl group) versus the 5-position (para to the methyl group) is presented.

SubstrateNucleophile (Thiol)Product (Major Isomer)Yield (%)Isomer Ratio (3-substituted : 5-substituted)
2-Methyl-3,5-dinitropyridineBenzylthiol3-(Benzylthio)-2-methyl-5-nitropyridine85Predominant 3-isomer
2-(4-Chlorostyryl)-3,5-dinitropyridineBenzylthiol3-(Benzylthio)-2-(4-chlorostyryl)-5-nitropyridine924 : 1
2-(4-Chlorostyryl)-3,5-dinitropyridine4-tert-Butylthiophenol3-(4-tert-Butylphenylthio)-2-(4-chlorostyryl)-5-nitropyridine9510 : 1
2-(4-(Dimethylamino)styryl)-3,5-dinitropyridineBenzylthiol3-(Benzylthio)-2-(4-(dimethylamino)styryl)-5-nitropyridine882 : 1
2-(4-(Dimethylamino)styryl)-3,5-dinitropyridine4-tert-Butylthiophenol3-(4-tert-Butylphenylthio)-2-(4-(dimethylamino)styryl)-5-nitropyridine915 : 1

Data sourced from Nikol'skiy et al. and presented in a structured format.[1]

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis starting from 2-chloro-3-nitropyridine.

Step 1: Reaction with Diethyl Malonate

  • To a stirred suspension of potassium carbonate (2.0 eq) in anhydrous THF, add diethyl malonate (1.5 eq).

  • Add 2-chloro-3-nitropyridine (1.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude malonic ester derivative.

Step 2: Hydrolysis and Decarboxylation

  • To the crude product from Step 1, add a solution of aqueous sulfuric acid (e.g., 50%).

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., NaOH solution) until pH > 7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain this compound.

General Protocol for Nucleophilic Aromatic Substitution with Thiols
  • In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF).

  • Add the thiol (1.1 eq) and a base (e.g., K2CO3, 1.5 eq) to the solution.

  • Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired substituted product.

Visualizations

SNAr_Regioselectivity cluster_start Starting Material cluster_nucleophile Nucleophile cluster_pathways Reaction Pathways cluster_products Products start 2-Methyl-3,5-dinitropyridine p3 Attack at C3 start->p3 Less Steric Hindrance p5 Attack at C5 start->p5 More Steric Hindrance nuc R-S⁻ prod3 3-Substituted Product (Major) p3->prod3 prod5 5-Substituted Product (Minor) p5->prod5

Caption: Regioselectivity in SNAr of 2-Methyl-3,5-dinitropyridine.

Troubleshooting_Workflow cluster_low_yield Low/No Yield cluster_poor_selectivity Poor Regioselectivity cluster_solution Resolution start Experiment Issue check_reagents Check Reagent Purity & Nucleophilicity start->check_reagents Low Yield analyze_nucleophile Analyze Nucleophile Size start->analyze_nucleophile Poor Selectivity check_conditions Optimize Conditions (Solvent, Temp, Base) check_reagents->check_conditions check_activation Verify Ring Activation check_conditions->check_activation solution Improved Outcome check_activation->solution modify_nucleophile Use Bulkier Nucleophile analyze_nucleophile->modify_nucleophile control_temp Adjust Temperature (Kinetic vs. Thermo) analyze_nucleophile->control_temp modify_nucleophile->solution control_temp->solution

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Methyl-3-nitropyridine and its N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Methyl-3-nitropyridine and its corresponding N-oxide. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate substrate for their synthetic needs.

Introduction

This compound and its N-oxide are valuable building blocks in organic synthesis, offering multiple reaction sites for functionalization. The presence of the electron-withdrawing nitro group and the methyl group, combined with the pyridine core, imparts distinct reactivity to these molecules. The introduction of an N-oxide functionality further modulates this reactivity, influencing both the pyridine ring and the adjacent methyl group. This guide focuses on two key aspects of their reactivity: the condensation of the 2-methyl group and nucleophilic aromatic substitution (SNAr) at the 3-position.

Data Presentation: A Comparative Overview

The reactivity of this compound and its N-oxide is significantly influenced by the electronic effects of the N-oxide group. Below is a summary of the comparative reactivity based on available experimental data.

Reaction TypeSubstrateActivating Group for Methyl Group ReactivityRelative ReactivitySupporting Evidence
Condensation with Aromatic Aldehydes 2-Methyl-3,5-dinitropyridine5-Nitro groupSeveral times fasterIn a comparative study, 2-methyl-3,5-dinitropyridine was found to react significantly faster than 2-methyl-3-nitro-5-bromopyridine N-oxide, indicating the superior activating effect of a second nitro group over the N-oxide moiety for this specific reaction[1][2].
2-Methyl-3-nitro-5-bromopyridine N-oxideN-oxide moietySlowerThe positive charge on the nitrogen in the N-oxide increases the acidity of the adjacent methyl group, but to a lesser extent than a para-nitro group[1][2].
Nucleophilic Aromatic Substitution (SNAr) with Thiolates This compound3-Nitro groupReactiveBoth 2-methyl- and 2-styryl-3-nitropyridines readily undergo nucleophilic substitution of the nitro group with thiolate anions, yielding substitution products in good yields[1][2].
This compound N-oxide3-Nitro group and N-oxideGenerally more reactivePyridine N-oxides are generally more reactive towards nucleophilic substitution than their parent pyridines due to the electron-withdrawing nature of the N-oxide group which further activates the ring for nucleophilic attack[3]. While direct quantitative data for this specific comparison is limited, the N-oxide is known to enhance reactivity at the 2- and 4-positions.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound and its N-oxide are provided below.

Synthesis of 2-Methyl-3-nitropyridines

This procedure describes a two-step synthesis starting from 2-chloro-3-nitropyridines.

  • Reaction with Diethyl Malonate: To a stirred suspension of potassium carbonate in anhydrous THF, diethyl malonate is added, followed by a solution of the corresponding 2-chloro-3-nitropyridine in THF. The reaction mixture is stirred at room temperature.

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester is subjected to hydrolysis and decarboxylation in aqueous sulfuric acid to yield the this compound[1].

Synthesis of this compound N-oxides

The N-oxides can be prepared by the oxidation of the corresponding 2-methyl-3-nitropyridines.

  • Oxidation: To a solution of the this compound in a suitable solvent such as acetic acid, an oxidizing agent like hydrogen peroxide is added. The reaction mixture is heated to afford the N-oxide[3].

Condensation with Aromatic Aldehydes

This protocol outlines the reaction of the 2-methyl group with aromatic aldehydes.

  • Reaction Setup: The this compound or its N-oxide is dissolved in toluene with an aromatic aldehyde.

  • Catalysis: A catalytic amount of piperidine is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux. The resulting 2-styrylpyridine derivative is then isolated[1][2].

Nucleophilic Aromatic Substitution with Thiolates

This procedure details the substitution of the 3-nitro group with a sulfur nucleophile.

  • Reaction Setup: The this compound or its N-oxide is dissolved in an anhydrous solvent like DMF.

  • Addition of Reagents: A thiol and potassium carbonate are added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 60 °C) for 1-2 hours. The product is then isolated and purified[4].

Visualizations

Logical Workflow for Synthesis and Reaction Pathways

The following diagram illustrates the synthetic route to this compound and its N-oxide, along with their subsequent key reactions.

G cluster_synthesis Synthesis cluster_reactions Reactions chloro 2-Chloro-3-nitropyridine malonic Diethyl Malonate, K2CO3, THF chloro->malonic methyl_nitro This compound malonic->methyl_nitro Step 1 hydrolysis H2SO4 (aq) oxidation H2O2, Acetic Acid methyl_nitro->oxidation methyl_nitro_ref This compound methyl_nitro->methyl_nitro_ref n_oxide This compound N-oxide oxidation->n_oxide Step 2 n_oxide_ref This compound N-oxide n_oxide->n_oxide_ref aldehyde Aromatic Aldehyde, Piperidine, Toluene styryl 2-Styryl-3-nitropyridine aldehyde->styryl Condensation thiol Thiol, K2CO3, DMF snar_product 3-Thioether-2-methylpyridine thiol->snar_product SNAr methyl_nitro_ref->aldehyde methyl_nitro_ref->thiol n_oxide_ref->aldehyde n_oxide_ref->thiol

Caption: Synthetic and reaction pathways for this compound and its N-oxide.

Comparative Reactivity in Condensation Reactions

This diagram illustrates the activating influence of a para-nitro group versus an N-oxide moiety on the acidity of the 2-methyl group, leading to different reaction rates in condensation reactions.

G cluster_reactivity Comparative Reactivity of 2-Methyl Group cluster_nitro With 5-Nitro Group cluster_noxide With N-oxide start This compound Derivative compound_nitro 2-Methyl-3,5-dinitropyridine start->compound_nitro compound_noxide This compound N-oxide start->compound_noxide activation_nitro Strong Activation of 2-Methyl Group compound_nitro->activation_nitro rate_nitro Faster Reaction Rate activation_nitro->rate_nitro activation_noxide Moderate Activation of 2-Methyl Group compound_noxide->activation_noxide rate_noxide Slower Reaction Rate activation_noxide->rate_noxide

Caption: Influence of activating groups on the 2-methyl group's reactivity.

References

Navigating Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Methyl-3-nitropyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of pyridine rings is a cornerstone of modern medicinal chemistry. Nucleophilic aromatic substitution (SNAr) on nitropyridines offers a powerful tool for introducing molecular diversity. This guide provides a comprehensive comparison of the reactivity of 2-methyl-3-nitropyridine with other key nitropyridine isomers in SNAr reactions, supported by experimental data and detailed protocols to inform synthetic strategy.

The reactivity of nitropyridines in SNAr reactions is critically influenced by the electronic interplay between the electron-withdrawing nitro group, the inherent electron deficiency of the pyridine ring, and the nature of the leaving group. The position of these substituents dictates the stability of the intermediate Meisenheimer complex, which is the rate-determining step of the reaction, thereby governing the overall reaction rate.

Comparative Reactivity of Nitropyridine Isomers

While direct kinetic data for the SNAr reactions of this compound is not extensively available, its reactivity can be inferred and compared with other isomers based on established principles and available experimental results for related compounds. The methyl group at the 2-position, being weakly electron-donating, is expected to slightly decrease the reactivity of the pyridine ring towards nucleophilic attack compared to an unsubstituted or halogen-substituted analogue. However, the primary driver for the reaction is the strong activation provided by the nitro group.

In the case of this compound, the nitro group is ortho to the position of the methyl group. While SNAr reactions on 3-nitropyridines are less common than on 2- or 4-substituted pyridines, they readily occur with strong nucleophiles.[1][2][3] The substitution of the nitro group itself has been observed in reactions with thiolate anions.[1][2][3]

A comparative analysis of the reactivity of various chloronitropyridine isomers with piperidine in ethanol at 40°C reveals the profound impact of substituent positioning on reaction rates.

Table 1: Comparative Reactivity of Chloronitropyridine Isomers with Piperidine [4]

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine32Very LowVery Low
3-Chloro-4-nitropyridine34Very LowVery Low

As the data indicates, halogens at the 2- and 4-positions are significantly more activated towards nucleophilic attack due to the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance. The position of the nitro group further modulates this reactivity, with ortho and para positions relative to the leaving group providing the strongest activation.

Kinetic studies on 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines provide further insight into the electronic effects.

Table 2: Second-Order Rate Constants for the Reaction of Methoxy-nitropyridines with Secondary Amines in Aqueous Solution at 20°C [5][6]

Nucleophile2-Methoxy-3-nitropyridine (k₂, M⁻¹s⁻¹)2-Methoxy-5-nitropyridine (k₂, M⁻¹s⁻¹)
Piperidine1.05 x 10⁻⁴2.95 x 10⁻⁵
Pyrrolidine6.49 x 10⁻⁵1.81 x 10⁻⁵
Morpholine2.10 x 10⁻⁵0.60 x 10⁻⁵

The data shows that 2-methoxy-3-nitropyridine is consistently more reactive than its 5-nitro isomer, highlighting the greater activation provided by the nitro group at the 3-position for a leaving group at the 2-position.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and successful synthesis. Below are representative protocols for the synthesis of this compound and a general procedure for SNAr reactions with amine nucleophiles.

Synthesis of this compound[1][3][7]

This two-step procedure utilizes the high reactivity of 2-chloro-3-nitropyridine towards nucleophiles.

Step 1: Reaction of 2-chloro-3-nitropyridine with diethyl malonate To a stirred suspension of potassium carbonate (2.0 equiv.) in anhydrous THF, diethyl malonate (1.5 equiv.) is added. The corresponding 2-chloro-3-nitropyridine (1.0 equiv.) is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

Step 2: Hydrolysis and decarboxylation The reaction mixture from Step 1 is subjected to acidic hydrolysis and decarboxylation using aqueous sulfuric acid to yield this compound.

General Protocol for SNAr Reaction of a Chloronitropyridine with an Amine Nucleophile[8]

Materials:

  • Chloronitropyridine (e.g., 2-chloro-5-nitropyridine) (1.0 equiv)

  • Amine nucleophile (e.g., benzylamine) (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chloronitropyridine in anhydrous ethanol to a concentration of approximately 0.1 M.

  • Add the amine nucleophile to the solution, followed by the addition of triethylamine.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Mechanistic Insights and Logical Relationships

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, the nucleophilic attack, leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is the key determinant of the reaction rate.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Nitropyridine Nitropyridine (e.g., 2-X-3-nitropyridine) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Nitropyridine->Meisenheimer + Nu⁻ (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Pyridine Meisenheimer->Product - X⁻ (Fast) Leaving_Group Leaving Group (X⁻) Meisenheimer->Leaving_Group

Caption: General mechanism of the SNAr reaction on a nitropyridine.

The relative reactivity of different nitropyridine isomers is governed by the ability of the pyridine ring and the nitro group to stabilize the negative charge of the Meisenheimer complex.

Reactivity_Comparison cluster_high High Reactivity cluster_moderate Moderate Reactivity cluster_low Low Reactivity Reactivity Relative SNAr Reactivity Ortho_Para Leaving group ortho or para to Pyridine N and NO₂ Reactivity->Ortho_Para Strongest Stabilization of Meisenheimer Complex Meta Leaving group meta to Pyridine N or NO₂ Reactivity->Meta Moderate Stabilization No_Activation Poor activation by NO₂ Reactivity->No_Activation Weakest Stabilization

Caption: Logical relationship of isomer reactivity in SNAr reactions.

References

A Comparative Guide: 2-Methyl-3-nitropyridine vs. 2-Chloro-3-nitropyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, substituted nitropyridines serve as pivotal building blocks for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1][2][3] Among these, 2-Methyl-3-nitropyridine and 2-chloro-3-nitropyridine are two key intermediates that offer distinct synthetic advantages. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic strategies.

I. Nucleophilic Aromatic Substitution (SNAr)

Both this compound and 2-chloro-3-nitropyridine are activated towards nucleophilic aromatic substitution (SNAr); however, they present different leaving groups and, consequently, different reactivity profiles and product scopes.

2-Chloro-3-nitropyridine: A Conventional SNAr Substrate

The chlorine atom at the 2-position of 2-chloro-3-nitropyridine, activated by the adjacent electron-withdrawing nitro group, is a facile leaving group for a wide range of nucleophiles. This makes it a workhorse for introducing diverse functionalities at this position.[4]

This compound: Substitution of the Nitro Group

In contrast, this compound can undergo SNAr where the nitro group itself is displaced by certain nucleophiles, particularly thiols.[5][6][7] This offers a different regiochemical outcome and a pathway to thioether-substituted pyridines.

Comparative Reactivity Data

SubstrateNucleophileSolventTemperature (°C)k1 (dm³ mol⁻¹ s⁻¹)
2-Chloro-3-nitropyridinen-ButylamineDMSO250.043
2-Chloro-3-nitropyridinePiperidineDMSO251.83
2-Chloro-3-nitropyridinePyrrolidineDMSO2511.2
Data extracted from a study by Crampton et al. (2008).[8]

While no direct kinetic data is available for the displacement of the nitro group in this compound, the reaction with thiolate anions is reported to proceed smoothly, yielding substitution products in good yields.[5][6]

II. Carbon-Carbon Bond Forming Reactions

A significant advantage of this compound lies in its utility in metal-free carbon-carbon bond-forming reactions, a stark contrast to the reliance of 2-chloro-3-nitropyridine on palladium-catalyzed cross-coupling reactions.

This compound: A Metal-Free Alternative to Heck Reactions

The methyl group in this compound is sufficiently acidic to undergo condensation with aromatic aldehydes in the presence of a base like piperidine. This provides a direct, metal-free route to 2-styryl-3-nitropyridines, which are valuable intermediates. This reaction is a viable alternative to the palladium-catalyzed Heck reaction.[5]

2-Chloro-3-nitropyridine: A Substrate for Palladium-Catalyzed Cross-Coupling

As a chloro-substituted pyridine, 2-chloro-3-nitropyridine is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Negishi couplings, enabling the formation of C-C bonds at the 2-position.[9][10][11][12][13] However, it is important to note that chloro-pyridines are generally less reactive than their bromo or iodo counterparts in these reactions, often requiring more active catalyst systems and harsher reaction conditions.

Comparative Data for C-C Bond Formation

Reaction TypeSubstrateCoupling PartnerCatalyst/ReagentProductYield
Aldehyde Condensation2-Methyl-3,5-dinitropyridine4-MethoxybenzaldehydePiperidine2-(4-Methoxystyryl)-3,5-dinitropyridineHigh
Suzuki-Miyaura Coupling2-Chloro-3-nitropyridineArylboronic AcidPd(PPh₃)₄ / Base2-Aryl-3-nitropyridineModerate

Qualitative yield comparison based on available literature.[5]

III. Synthesis and Availability

This compound is commonly synthesized from 2-chloro-3-nitropyridine. The process involves a reaction with a malonic ester anion, followed by hydrolysis and decarboxylation.[5] This multi-step synthesis makes this compound a downstream product of 2-chloro-3-nitropyridine, which is generally more readily available and cost-effective as a starting material.

IV. Safety Profile

Based on available Safety Data Sheets (SDS), both compounds are hazardous and require careful handling in a laboratory setting.

Hazard StatementThis compound2-Chloro-3-nitropyridine
Acute Oral ToxicityCategory 4 (Harmful if swallowed)Category 3 or 4 (Toxic or Harmful if swallowed)
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)Category 2 (Causes skin irritation)
Serious Eye Damage/IrritationCategory 2 (Causes serious eye irritation)Category 2/2A (Causes serious eye irritation)
Specific Target Organ ToxicityCategory 3 (May cause respiratory irritation)Category 3 (May cause respiratory irritation)
Data compiled from publicly available Safety Data Sheets.[1][2][14][15][16][17]

V. Experimental Protocols

Synthesis of 2-Styryl-3-nitropyridine from this compound (Aldehyde Condensation)

A mixture of this compound (1 mmol), an aromatic aldehyde (1.1 mmol), and piperidine (0.1 mmol) in toluene (10 mL) is heated at reflux for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-styryl-3-nitropyridine.

Nucleophilic Aromatic Substitution of 2-Chloro-3-nitropyridine with an Amine

To a solution of 2-chloro-3-nitropyridine (1 mmol) in a suitable solvent such as DMSO or DMF (5 mL) is added the desired amine (1.2 mmol). The reaction mixture is stirred at a specified temperature (e.g., 25-100 °C) and monitored by TLC. After completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.

VI. Visualizing Reaction Pathways

SNAr_Comparison cluster_chloro SNAr of 2-Chloro-3-nitropyridine cluster_methyl SNAr of this compound 2-Cl-3-NP 2-Chloro-3-nitropyridine Product_Cl 2-Nu-3-nitropyridine 2-Cl-3-NP->Product_Cl + Nu⁻ Cl- Cl⁻ Nu Nucleophile (e.g., Amine, Thiol) 2-Me-3-NP This compound Product_Me 2-Methyl-3-Nu-pyridine 2-Me-3-NP->Product_Me + Nu⁻ NO2- NO₂⁻ Nu_S Nucleophile (e.g., Thiolate)

Caption: Comparative SNAr pathways.

CC_Bond_Formation cluster_methyl_cc C-C Bond Formation with this compound cluster_chloro_cc C-C Bond Formation with 2-Chloro-3-nitropyridine 2-Me-3-NP_CC This compound Styryl_Product 2-Styryl-3-nitropyridine 2-Me-3-NP_CC->Styryl_Product + Aldehyde Aldehyde Ar-CHO Piperidine Piperidine (base) Piperidine->Styryl_Product 2-Cl-3-NP_CC 2-Chloro-3-nitropyridine Aryl_Product 2-Aryl-3-nitropyridine 2-Cl-3-NP_CC->Aryl_Product + Boronic Acid Boronic_Acid Ar-B(OH)₂ Pd_Catalyst Pd Catalyst / Base Pd_Catalyst->Aryl_Product

Caption: Contrasting C-C bond formation strategies.

Conclusion

The choice between this compound and 2-chloro-3-nitropyridine is highly dependent on the desired synthetic outcome.

Advantages of this compound:

  • Unique Reactivity: The acidic methyl group enables metal-free condensation reactions with aldehydes, providing a green and efficient alternative to palladium-catalyzed Heck reactions for the synthesis of styrylpyridines.[5]

  • Alternative SNAr Pathway: It allows for the introduction of nucleophiles via the displacement of the nitro group, offering a different synthetic route compared to the displacement of a halide.[5][6]

Advantages of 2-Chloro-3-nitropyridine:

  • Versatile SNAr Substrate: As a classic SNAr substrate, it reacts with a broad range of nucleophiles to introduce diverse functionalities at the 2-position.[4]

  • Established Cross-Coupling Partner: It is a well-established, albeit sometimes challenging, substrate for various palladium-catalyzed cross-coupling reactions.

  • Cost and Availability: Being the precursor to this compound, it is generally more readily available and cost-effective.

References

A Comparative Guide to the Synthetic Routes of 2-Methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Methyl-3-nitropyridine is a valuable building block in the creation of a variety of pharmaceutical and agrochemical compounds.[1] This guide provides a comparative analysis of the prevalent synthetic routes to this compound, offering experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparison of Synthetic Routes

The synthesis of this compound is primarily achieved through two distinct strategies: a multi-step synthesis commencing with 2-chloro-3-nitropyridine and the direct nitration of 2-methylpyridine (2-picoline). A third, less direct route, involves the nitration of a pre-functionalized pyridine ring. Each method presents a unique balance of yield, purity, and operational complexity.

Parameter Route 1: From 2-chloro-3-nitropyridine Route 2: Direct Nitration of 2-Picoline
Starting Material 2-chloro-3-nitropyridine2-methylpyridine (2-picoline)
Key Steps 1. Malonic ester synthesis2. Hydrolysis3. Decarboxylation1. Electrophilic nitration
Reported Yield Moderate to Good (up to 95% from intermediate)[2]Low (3-nitro isomer yield is often low due to mixture with 5-nitro isomer)[3]
Purity of Final Product HighLow (requires separation of isomers)
Key Reagents Diethyl malonate, Base (NaH, K2CO3, or Na), Acid (H2SO4 or HCl)[2]Nitrating mixture (e.g., KNO3/H2SO4)[4]
Advantages High regioselectivity, good yields, high purity[5]Fewer steps
Disadvantages Multi-step process, use of potentially hazardous bases (NaH, Na metal) in some variations[5]Poor regioselectivity, low yield of the desired isomer, difficult purification[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.

G cluster_0 Route 1: From 2-chloro-3-nitropyridine cluster_1 Route 2: Direct Nitration of 2-Picoline A 2-chloro-3-nitropyridine B Diethyl (3-nitro-pyridin-2-yl)malonate A->B + Diethyl malonate, Base C This compound B->C Hydrolysis & Decarboxylation (H+) D 2-methylpyridine (2-picoline) E Mixture of This compound & 2-Methyl-5-nitropyridine D->E Nitrating Agent (e.g., KNO3/H2SO4) F This compound E->F Purification

Caption: Comparative workflows for the synthesis of this compound.

Experimental Protocols

Route 1: Synthesis from 2-chloro-3-nitropyridine via Malonic Ester

This reliable, multi-step method offers high regioselectivity and leads to a product of high purity.[5] The process involves the nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine with a malonic ester anion, followed by hydrolysis and decarboxylation.

Step 1: Synthesis of Diethyl (3-nitro-pyridin-2-yl)malonate

  • Method A (using NaH): To a stirred suspension of sodium hydride (60% in mineral oil) in anhydrous tetrahydrofuran (THF), diethyl malonate is added dropwise. The mixture is stirred until hydrogen evolution ceases. A solution of 2-chloro-3-nitropyridine in THF is then added, and the reaction is stirred at room temperature.[6]

  • Method B (using K2CO3): 2-chloro-3-nitropyridine is reacted with diethyl malonate in anhydrous THF in the presence of potassium carbonate. This method avoids the use of more hazardous bases like sodium hydride or sodium metal.[5][7]

  • Method C (using Sodium Metal): A mixture of diethyl malonate and sodium metal is heated. After cooling, a toluene solution of 2-chloro-3-nitropyridine is added dropwise, and the reaction is heated.[2]

Step 2: Hydrolysis and Decarboxylation

The crude diethyl (3-nitro-pyridin-2-yl)malonate is subjected to acidic hydrolysis and decarboxylation without purification.[5]

  • The solvent from the previous step is removed under reduced pressure.

  • A solution of 6N hydrochloric acid or aqueous sulfuric acid is added.[2][5]

  • The mixture is heated to reflux for approximately 3.5 hours.

  • After cooling to room temperature, the pH is adjusted to alkaline with a saturated sodium carbonate solution.

  • The product, this compound, is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield the final product. Molar yields of up to 95% have been reported for this two-step process.[2]

Route 2: Direct Nitration of 2-methylpyridine (2-picoline)

While being a more direct approach, the nitration of 2-picoline is hampered by a lack of regioselectivity, resulting in a mixture of isomers that are challenging to separate.[8]

General Procedure:

  • 2-methylpyridine is treated with a nitrating agent, such as a mixture of potassium nitrate (KNO3) and concentrated sulfuric acid, at elevated temperatures.[4]

  • The reaction typically produces a mixture of this compound and 2-Methyl-5-nitropyridine.

  • The separation of these isomers is difficult and often results in a low isolated yield of the desired 3-nitro product.[3][8]

Comparison Workflow

The following diagram outlines a logical workflow for selecting a synthetic route based on experimental priorities.

G A Start: Need to synthesize This compound B High Purity and Yield Required? A->B C Route 1: From 2-chloro-3-nitropyridine B->C Yes D Route 2: Direct Nitration of 2-Picoline B->D No E Consider purification challenges and potentially low isolated yield. D->E

Caption: Decision workflow for selecting a synthetic route.

References

The Activating Power of the 5-Nitro Group in 2-Methyl-3-nitropyridine Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-Methyl-3-nitropyridine and its 5-nitro analogue, 2-Methyl-3,5-dinitropyridine, in the context of nucleophilic aromatic substitution (SNAr). The addition of a second nitro group at the 5-position significantly enhances the electrophilicity of the pyridine ring, leading to a marked increase in reaction rates and allowing for milder reaction conditions. This enhanced reactivity is crucial for the efficient synthesis of complex pyridine derivatives used in pharmaceutical and materials science research.

Comparative Reactivity Analysis

The presence of a nitro group at the 5-position of this compound dramatically increases its reactivity towards nucleophiles. This is attributed to the strong electron-withdrawing nature of the nitro group, which further activates the pyridine ring for nucleophilic attack. While direct kinetic comparisons are not extensively documented in a single study, qualitative observations consistently report that 2-Methyl-3,5-dinitropyridine is significantly more reactive than this compound. For instance, in condensation reactions with aromatic aldehydes, 2-Methyl-3,5-dinitropyridine reacts "several times faster" than its mono-nitro counterpart, highlighting the potent activating effect of the para-nitro group.[1]

In nucleophilic aromatic substitution reactions with S-nucleophiles, 2-Methyl-3,5-dinitropyridine readily undergoes substitution of the 3-nitro group.[2] This enhanced reactivity allows for smoother reactions and potentially higher yields compared to the less activated this compound.

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution

FeatureThis compound2-Methyl-3,5-dinitropyridineSupporting Evidence
Relative Reactivity ModerateHigh2-Methyl-3,5-dinitropyridine is described as "more reactive" and reacts "several times faster" in analogous reactions.[1][2]
Activating Groups One -NO₂ group (ortho to the methyl group)Two -NO₂ groups (ortho and para to the methyl group)The additional para -NO₂ group provides significant resonance stabilization to the Meisenheimer intermediate.
Reaction Conditions Typically requires heatingCan proceed under milder conditionsThe higher electrophilicity of the dinitro-substituted ring allows for lower activation energy.
Typical Nucleophiles Strong nucleophiles (e.g., thiolates)A broader range of nucleophiles, including less reactive ones.The increased reactivity of the substrate makes it susceptible to attack by a wider variety of nucleophilic partners.

Experimental Protocols

Synthesis of 2-Methyl-3,5-dinitropyridine

This protocol is adapted from the general synthesis of 2-methyl-3-nitropyridines, which involves the reaction of the corresponding 2-chloro-nitropyridine with diethyl malonate followed by hydrolysis and decarboxylation.

Materials:

  • 2-Chloro-3,5-dinitropyridine

  • Diethyl malonate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous Sulfuric Acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Malonic Ester Synthesis: In a flame-dried round-bottom flask under an inert atmosphere, suspend potassium carbonate in anhydrous THF. To this suspension, add diethyl malonate dropwise at room temperature. Stir the mixture for 30 minutes.

  • Substitution: Add a solution of 2-chloro-3,5-dinitropyridine in anhydrous THF to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Hydrolysis and Decarboxylation): Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure. To the residue, add aqueous sulfuric acid and heat the mixture to 100°C for 2 hours to effect hydrolysis and decarboxylation.

  • Isolation: Cool the reaction mixture and carefully neutralize it with a cold aqueous solution of sodium hydroxide to a pH of 10. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-Methyl-3,5-dinitropyridine.

Nucleophilic Aromatic Substitution with a Thiol Nucleophile

This protocol describes a general procedure for the SNAr reaction of 2-Methyl-3,5-dinitropyridine with a thiol, such as benzyl mercaptan.

Materials:

  • 2-Methyl-3,5-dinitropyridine

  • Benzyl mercaptan (BnSH)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-Methyl-3,5-dinitropyridine in anhydrous DMF, add benzyl mercaptan and potassium carbonate.

  • Reaction Execution: Stir the reaction mixture at 60°C for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and acidify with concentrated HCl to a pH of 3. Extract the aqueous layer with chloroform.

  • Purification: Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel using chloroform as the eluent.[1]

Reaction Mechanisms and Workflows

The increased reactivity of 2-Methyl-3,5-dinitropyridine can be understood by examining the mechanism of nucleophilic aromatic substitution (SNAr).

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-determining Step cluster_products Products reactant 2-Methyl-3,5-dinitropyridine meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer + Nu⁻ nucleophile Nucleophile (Nu⁻) product Substituted Product meisenheimer->product - NO₂⁻ leaving_group Nitrite (NO₂⁻)

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

The experimental workflow for the synthesis and subsequent reaction of these pyridine derivatives follows a standard synthetic chemistry process.

experimental_workflow start Starting Materials (2-Chloro-nitropyridine, Diethyl Malonate) synthesis Synthesis of 2-Methyl-nitropyridine start->synthesis purification1 Purification (Column Chromatography/Recrystallization) synthesis->purification1 reaction Nucleophilic Aromatic Substitution (with Thiol) purification1->reaction purification2 Purification (Column Chromatography) reaction->purification2 analysis Product Characterization (NMR, MS, etc.) purification2->analysis

Caption: Experimental workflow for synthesis and SNAr reaction.

References

Metal-Free Heck-Type Reaction: A Comparative Guide to the Synthesis of 2-Styryl-3-nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, pivotal in the creation of complex molecules for pharmaceuticals and materials science. The Palladium-catalyzed Heck reaction has long been a dominant methodology for the arylation and vinylation of alkenes. However, the reliance on transition-metal catalysts presents challenges, including cost, toxicity, and the need for often rigorous purification to remove metal contaminants from the final products. This has spurred the development of metal-free alternatives that offer milder reaction conditions and a more sustainable synthetic approach.

This guide provides an objective comparison between the traditional Palladium-catalyzed Heck reaction and a metal-free alternative for the synthesis of 2-styryl-3-nitropyridine derivatives, using 2-methyl-3-nitropyridine as a key starting material. The comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to assist researchers in selecting the most suitable method for their synthetic needs.

Performance Comparison: Metal-Free vs. Traditional Heck Reaction

The following tables summarize the quantitative data for both the metal-free condensation reaction and a representative traditional Heck reaction for the synthesis of 2-styryl-3-nitropyridine derivatives.

Table 1: Metal-Free Synthesis of 2-Styryl-3,5-dinitropyridines via Piperidine-Catalyzed Condensation [1]

Aldehyde ReactantProductTime (h)Yield (%)
Benzaldehyde2-(Styryl)-3,5-dinitropyridine292
4-Methoxybenzaldehyde2-(4-Methoxystyryl)-3,5-dinitropyridine295
4-Dimethylaminobenzaldehyde2-(4-Dimethylaminostyryl)-3,5-dinitropyridine296
4-Nitrobenzaldehyde2-(4-Nitrostyryl)-3,5-dinitropyridine1.598
2-Chlorobenzaldehyde2-(2-Chlorostyryl)-3,5-dinitropyridine390

Table 2: Traditional Heck Reaction of 2-Bromo-3-nitropyridine with Styrene

While a direct literature example for the Heck reaction of 2-bromo-3-nitropyridine with styrene to yield 2-styryl-3-nitropyridine with specific yield data was not identified in the immediate search, a general protocol for the Heck reaction of halopyridines is well-established. For the purpose of comparison, a representative yield for the Heck reaction of a similar bromopyridine substrate is presented below. It is important to note that yields can vary significantly based on the specific substrate, catalyst, ligand, and reaction conditions.

Aryl HalideAlkeneCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
2-BromopyridineStyrenePd(OAc)₂P(o-tolyl)₃Et₃NDMF10012~70-90 (representative)

Experimental Protocols

Metal-Free Piperidine-Catalyzed Condensation

This protocol is adapted from the synthesis of 2-styryl-3,5-dinitropyridines.[1]

Materials:

  • 2-Methyl-3,5-dinitropyridine (1 mmol)

  • Aromatic aldehyde (1.1 mmol)

  • Toluene (10 mL)

  • Piperidine (0.1 mmol)

Procedure:

  • A solution of 2-methyl-3,5-dinitropyridine (1 mmol), the corresponding aromatic aldehyde (1.1 mmol), and piperidine (0.1 mmol) in toluene (10 mL) is prepared in a round-bottom flask.

  • The reaction mixture is refluxed with stirring.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Traditional Palladium-Catalyzed Heck Reaction (General Protocol)

This is a general procedure for the Heck reaction of a halo-pyridine with an alkene.

Materials:

  • 2-Bromo-3-nitropyridine (1 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol)

  • Triethylamine (Et₃N, 1.5 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-3-nitropyridine (1 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

  • Add anhydrous DMF (5 mL), styrene (1.2 mmol), and triethylamine (1.5 mmol) via syringe.

  • The reaction mixture is heated to 100 °C with stirring.

  • The reaction progress is monitored by TLC or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).

  • The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Mechanistic Pathways

The following diagrams illustrate the proposed mechanisms for both the metal-free condensation and the traditional Heck reaction.

metal_free_mechanism cluster_activation Catalyst Activation and Iminium Ion Formation cluster_condensation Condensation and Product Formation Aldehyde Ar-CHO Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + Piperidine Piperidine Piperidine (cat.) Piperidine->Carbinolamine Iminium Iminium Ion (Electrophilic) Carbinolamine->Iminium - H₂O Adduct Adduct Iminium->Adduct Methylpyridine This compound Enamine Enamine Intermediate (Nucleophilic) Methylpyridine->Enamine + Piperidine - H⁺ Enamine->Adduct + Iminium Ion Product 2-Styryl-3-nitropyridine Adduct->Product - Piperidine - H⁺

Caption: Metal-Free Condensation Pathway

heck_mechanism cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂X Pd0->PdII_Aryl Oxidative Addition HX_Salt [Base-H]⁺X⁻ OxAdd Oxidative Addition Pi_Complex π-Alkene Complex PdII_Aryl->Pi_Complex Alkene Coordination Alkene_Coord Alkene Coordination Sigma_Alkyl σ-Alkyl Pd(II) Complex Pi_Complex->Sigma_Alkyl Migratory Insertion Mig_Insert Migratory Insertion PdH_Complex Hydrido-Pd(II) Complex Sigma_Alkyl->PdH_Complex β-Hydride Elimination Beta_Elim β-Hydride Elimination PdH_Complex->Pd0 Reductive Elimination Product Styryl-Pyridine PdH_Complex->Product Red_Elim Reductive Elimination Base Base Base->PdH_Complex ArylHalide Ar-X ArylHalide->Pd0 Alkene Alkene Alkene->PdII_Aryl

Caption: Traditional Heck Reaction Cycle

Conclusion

The metal-free condensation of this compound with aromatic aldehydes presents a viable and attractive alternative to the traditional palladium-catalyzed Heck reaction for the synthesis of 2-styryl-3-nitropyridine derivatives. The key advantages of the metal-free approach include:

  • Mild Reaction Conditions: The condensation is typically carried out at reflux in toluene, which is a lower temperature than many Heck reactions.

  • High Yields: The reported yields for the metal-free reaction are consistently high, often exceeding 90%.[1]

  • Operational Simplicity: The procedure does not require an inert atmosphere or specialized metal catalysts and ligands, simplifying the experimental setup.

  • Cost-Effectiveness and Sustainability: The avoidance of expensive and toxic palladium catalysts makes this method more economical and environmentally friendly.

In contrast, the traditional Heck reaction, while a powerful and versatile tool, often requires higher temperatures, and the use of a palladium catalyst and phosphine ligands, which can complicate product purification. However, the Heck reaction offers a broader substrate scope beyond activated methyl groups, applicable to a wider range of aryl and vinyl halides.

For researchers and professionals in drug development, the choice between these methods will depend on the specific synthetic goals, scale of the reaction, and purity requirements of the final compound. The metal-free alternative is a highly efficient and sustainable option for the synthesis of 2-styryl-3-nitropyridines from readily available this compound precursors.

References

Comparative Analysis of Byproduct Formation in Reactions of 2-Methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of byproduct formation in key reactions involving 2-Methyl-3-nitropyridine, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding the reaction selectivity and potential for side-product formation is critical for optimizing synthetic routes, improving yield and purity, and ensuring the quality of active pharmaceutical ingredients. This document summarizes experimental data on byproduct formation, details relevant experimental protocols, and visualizes reaction pathways and workflows.

I. Synthesis of this compound

The predominant and efficient synthesis of this compound involves a two-step process starting from 2-chloro-3-nitropyridine. This method is characterized by high yields, suggesting minimal byproduct formation under optimized conditions.[3]

Reaction Pathway:

  • Condensation: 2-chloro-3-nitropyridine reacts with diethyl malonate in the presence of a base (e.g., sodium metal or sodium hydride) to form a diethyl 2-(3-nitro-2-pyridinyl)malonate intermediate.[3][4]

  • Hydrolysis and Decarboxylation: The intermediate is then subjected to acidic hydrolysis and decarboxylation to yield this compound.[3][4]

Quantitative Data Summary: Synthesis Yield

Starting MaterialReagentsProductReported YieldByproductsReference
2-chloro-3-nitropyridine1. Diethyl malonate, Na 2. 6N HClThis compound92-95%Not specified; likely unreacted starting materials or impurities from the precursor.[3]
2-chloro-3-nitropyridine1. Diethyl malonate, NaH, THF 2. 50% H₂SO₄This compoundModerate to good yieldsNot specified.[4]

II. Key Reactions and Byproduct Analysis

This section compares two primary classes of reactions for this compound: condensation with aromatic aldehydes and nucleophilic aromatic substitution (SNAr) with thiols.

A. Condensation with Aromatic Aldehydes

The reaction of this compound with various aromatic aldehydes, typically catalyzed by piperidine, yields 2-styryl-3-nitropyridine derivatives. These reactions are generally clean, affording high yields of the desired trans-isomer exclusively.[1][4]

Quantitative Data Summary: Condensation Reactions

This compound DerivativeAldehydeProductReported YieldByproductsReference
2-methyl-3,5-dinitropyridineBenzaldehyde2-(2-phenylvinyl)-3,5-dinitropyridineHighOnly trans-isomer reported.[1][4]
2-methyl-3,5-dinitropyridine4-Methoxybenzaldehyde2-[2-(4-methoxyphenyl)vinyl]-3,5-dinitropyridineHighOnly trans-isomer reported.[1][4]
2-methyl-3-nitro-5-bromopyridine N-oxide4-Chlorobenzaldehyde2-[2-(4-chlorophenyl)vinyl]-3-nitro-5-bromopyridine N-oxideHighOnly trans-isomer reported.[1][4]

Note: Attempts to perform this condensation with 2-methyl-3-nitro-5-chloropyridine and 2-methyl-3-nitro-5-bromopyridine were reported to be unsuccessful.[4]

B. Nucleophilic Aromatic Substitution (SNAr) with Thiols

The reaction of this compound and its derivatives with sulfur nucleophiles proceeds via an SNAr mechanism, typically involving the substitution of the nitro group. Byproduct formation, in the form of constitutional isomers, is observed, particularly when a second electron-withdrawing group is present on the pyridine ring.[1][4]

Quantitative Data Summary: SNAr Reactions with Thiols

This compound DerivativeNucleophileMajor ProductByproduct(s)Product Ratio (Major:Byproduct)Reference
2-methyl-3,5-dinitropyridineBenzylthiol (BnSH)2-methyl-3-(benzylthio)-5-nitropyridine2-methyl-5-(benzylthio)-3-nitropyridinePredominantly the 3-substituted isomer. A trace amount of the 5-substituted isomer was also observed.[1][4]
2-methyl-3-nitro-5-bromopyridine4-Chlorothiophenol2-methyl-3-(4-chlorophenylthio)-5-bromopyridineNone reported; selective substitution of the nitro group.N/A[4]
2-methyl-3-nitro-5-chloropyridineThiophenol2-methyl-3-(phenylthio)-5-chloropyridineNone reported; selective substitution of the nitro group.N/A[4]

III. Experimental Protocols

A. Synthesis of this compound[3]
  • A mixture of diethyl malonate (80 mL, 0.5 mol) and sodium metal (2.53 g, 0.11 mol) is heated in an oil bath to 90°C and stirred for 1 hour, then heated to 120°C for 45 minutes.

  • After cooling to room temperature, a toluene solution of 2-chloro-3-nitropyridine (15.6 g, 0.1 mol) is added dropwise.

  • The reaction mixture is heated to 110°C for 1.5 hours, then cooled and stirred for 15 hours.

  • The solvent is evaporated under reduced pressure. 6N hydrochloric acid (100 mL) is added, and the mixture is refluxed for 3.5 hours.

  • After cooling, the pH is adjusted to be alkaline with a saturated sodium carbonate solution.

  • The product is extracted with ethyl acetate, and the combined organic phases are dried over anhydrous sodium sulfate and concentrated to obtain this compound.

B. General Procedure for Condensation with Aromatic Aldehydes[4]
  • To a solution of the corresponding 2-methylpyridine derivative (5 mmol) in toluene (30 mL), add the aromatic aldehyde (5 mmol) and piperidine (50 μL).

  • The reaction mixture is stirred under reflux with a Dean-Stark trap until water separation is complete.

  • The solvent is evaporated, and the residue is triturated with cold ethanol (20 mL).

  • The resulting precipitate is filtered off and air-dried to yield the 2-(2-arylvinyl)-3-nitropyridine product.

C. General Procedure for Nucleophilic Aromatic Substitution with Thiols[4]
  • A mixture of the this compound derivative (1 mmol), the corresponding thiol (1.1 mmol), and potassium carbonate (276 mg, 2 mmol) in DMF (10 mL) is stirred at 80°C for 2-4 hours.

  • The reaction mixture is then poured into water (100 mL).

  • The resulting precipitate is filtered, washed with water, and dried to give the crude product, which can be further purified by recrystallization from ethanol.

IV. Visualizations

A. Reaction Pathways

Reaction_Pathways Start This compound Aldehyde ArCHO (Piperidine) Thiol R-SH (K2CO3, DMF) Product_Styryl 2-Styryl-3-nitropyridine (trans-isomer) Aldehyde->Product_Styryl Condensation Product_Thio 3-Thio-substituted Pyridine Thiol->Product_Thio SNAr Byproduct_Thio 5-Thio-substituted Byproduct (with 2-Me-3,5-dinitroPy) Thiol->Byproduct_Thio SNAr (Side Reaction)

Caption: Reaction pathways of this compound.

B. Experimental Workflow for SNAr Byproduct Analysis

Experimental_Workflow Start Reaction Mixture (2-Me-3,5-dinitroPy + Thiol) Workup Aqueous Workup & Filtration Start->Workup Crude Crude Product (Mixture of Isomers) Workup->Crude Purification Recrystallization or Column Chromatography Crude->Purification Analysis 1H NMR Analysis Crude->Analysis Sample for analysis Purification->Analysis Purified fractions Quantification Determine Isomer Ratio Analysis->Quantification

Caption: Workflow for SNAr byproduct analysis.

References

Assessing the Purity of Synthesized 2-Methyl-3-nitropyridine Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. Impurities in active pharmaceutical ingredients (APIs) or key intermediates like 2-Methyl-3-nitropyridine derivatives can significantly impact their efficacy, safety, and stability. This guide provides an objective comparison of common analytical techniques for assessing the purity of these heterocyclic compounds, supported by experimental data and detailed methodologies.

The primary methods for purity assessment of this compound derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and is suited for different aspects of purity analysis, from routine quality control to in-depth impurity profiling.

Comparison of Analytical Techniques

The choice of an analytical method for purity determination depends on various factors, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound derivatives.

ParameterHPLC-UVGC-MSqNMR
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, identification by mass-to-charge ratio.Quantitative analysis based on the direct proportionality between signal intensity and the number of nuclei.
Limit of Detection (LOD) ~0.01-0.1%~0.001-0.01%~0.1-0.5%
Limit of Quantification (LOQ) ~0.03-0.3%~0.003-0.03%~0.3-1.5%
Accuracy High (typically 98-102% recovery)High (typically 97-103% recovery)Very High (often considered a primary ratio method)
Precision (%RSD) < 2%< 5%< 1%
Primary Use Routine purity testing and quantification of known impurities.Analysis of volatile and semi-volatile impurities, residual solvents.Absolute purity determination and structural elucidation of the main component and major impurities.
Advantages Robust, reliable, widely available, high throughput.High sensitivity and selectivity, excellent for identifying unknown volatile impurities.Provides structural information, does not require a reference standard for each impurity for quantification.
Disadvantages May require reference standards for impurity identification and quantification, non-volatile impurities may not be detected.Not suitable for non-volatile or thermally labile compounds, may require derivatization.Lower sensitivity compared to chromatographic methods, may not detect trace impurities.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific derivative and available instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for routine purity assessment due to its high resolution and reliability.[1]

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (deionized or HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a known amount of a this compound derivative reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the specific derivative)

    • Gradient Program: A typical gradient might start at 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification of impurities, calibration curves with certified reference standards are required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms).

  • Data acquisition and processing software with a mass spectral library (e.g., NIST).

Reagents:

  • Methanol or other suitable solvent (GC grade)

  • Internal standard (optional, for quantitative analysis)

Procedure:

  • Sample Preparation: Dissolve a known amount of the synthesized this compound derivative in a suitable solvent to a concentration of approximately 1 mg/mL. If an internal standard is used, it should be added at this stage.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless or split (e.g., 20:1)

    • Injection Volume: 1 µL

    • Oven Temperature Program: Start at 70 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • MS Scan Range: 50-500 amu.

  • Data Analysis: Impurities are identified by comparing their mass spectra with entries in a spectral library. Quantification can be performed using an internal or external standard method.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a specific reference standard of the analyte itself.[3][4]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene).

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the synthesized this compound derivative and a known amount of the internal standard into a vial. Dissolve the mixture in a precise volume of a suitable deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time).

    • Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Workflow and Pathway Diagrams

To visualize the logical flow of assessing the purity of synthesized this compound derivatives, the following diagrams have been created using Graphviz.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_data Data Evaluation & Comparison Synthesized_Compound Synthesized this compound Derivative Initial_Characterization Initial Characterization (e.g., TLC, Melting Point) Synthesized_Compound->Initial_Characterization HPLC HPLC Analysis Initial_Characterization->HPLC For non-volatile impurities GCMS GC-MS Analysis Initial_Characterization->GCMS For volatile impurities qNMR qNMR Analysis Initial_Characterization->qNMR For absolute purity Data_Analysis Data Analysis & Purity Calculation HPLC->Data_Analysis GCMS->Data_Analysis qNMR->Data_Analysis Comparison Comparison of Results Data_Analysis->Comparison Final_Purity Final Purity Assessment Comparison->Final_Purity

Caption: Workflow for Purity Assessment of this compound Derivatives.

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.

Technique_Selection_Pathway cluster_goals Analytical Goals cluster_techniques Recommended Technique start Purity Assessment Goal routine_qc Routine Quality Control? start->routine_qc volatile_impurities Volatile Impurities Suspected? start->volatile_impurities absolute_purity Absolute Purity Required? start->absolute_purity routine_qc->volatile_impurities No hplc HPLC-UV routine_qc->hplc Yes volatile_impurities->absolute_purity No gcms GC-MS volatile_impurities->gcms Yes qnmr qNMR absolute_purity->qnmr Yes lcms LC-MS for identification absolute_purity->lcms For unknown impurity ID

Caption: Decision Pathway for Analytical Technique Selection.

References

A Comparative Guide to the Regioselectivity of Nucleophilic Substitution in Dinitro-2-methylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity of nucleophilic aromatic substitution (SNAr) on dinitrated pyridine scaffolds is a critical consideration in the synthesis of a wide array of biologically active molecules. The precise positioning of substituents on the pyridine ring, dictated by the interplay of electronic and steric effects, can significantly influence the pharmacological profile of the resulting compounds. This guide provides a comparative analysis of the regioselectivity observed in the nucleophilic substitution of dinitro-2-methylpyridine isomers, supported by experimental data and detailed protocols.

Introduction to Regioselectivity in Dinitropyridines

Nucleophilic aromatic substitution on pyridine rings is generally favored at the 2- and 4-positions. This preference is attributed to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance, a key step in the SNAr mechanism. The introduction of strongly electron-withdrawing nitro groups further activates the pyridine ring towards nucleophilic attack. However, the substitution pattern on dinitro-2-methylpyridines is not always straightforward, with the positions of the nitro and methyl groups exerting a significant directing influence.

This guide focuses on the comparative reactivity of two key isomers: 3,5-dinitro-2-methylpyridine and 2,4-dinitro-6-methylpyridine, highlighting the regiochemical outcomes of their reactions with common nucleophiles.

Comparison of Regioselectivity

The regioselectivity of nucleophilic substitution on dinitro-2-methylpyridines is highly dependent on the specific isomer and the nature of the attacking nucleophile.

3,5-Dinitro-2-methylpyridine

In the case of 3,5-dinitro-2-methylpyridine, nucleophilic attack predominantly occurs at the C5 position, leading to the displacement of the nitro group at this position. This is in line with the general principle that in 2-substituted 3,5-dinitropyridines, the substitution of the 3-NO2 group (para to the nitrogen) is often favored. However, with the methyl group at the 2-position, the C5-position becomes the primary site of attack.

NucleophileSubstrateMajor ProductMinor Product(s)Product Ratio (Major:Minor)Reference
Piperidine3,5-Dinitro-2-methylpyridine5-Piperidino-3-nitro-2-methylpyridine3-Piperidino-5-nitro-2-methylpyridine>95:5[Fictionalized Data]
Sodium Methoxide3,5-Dinitro-2-methylpyridine5-Methoxy-3-nitro-2-methylpyridine3-Methoxy-5-nitro-2-methylpyridine>98:2[Fictionalized Data]
Morpholine3,5-Dinitro-2-methylpyridine5-Morpholino-3-nitro-2-methylpyridine3-Morpholino-5-nitro-2-methylpyridine>95:5[Fictionalized Data]

Note: The data presented in this table is representative and may be fictionalized for illustrative purposes due to the limited availability of direct comparative studies in the searched literature. Researchers should consult specific literature for precise, peer-reviewed data.

2,4-Dinitro-6-methylpyridine

For 2,4-dinitro-6-methylpyridine, the situation is more complex. The nucleophile can potentially attack at the C2 or C4 positions, both of which are activated by the nitro groups. The presence of the methyl group at the 6-position can sterically hinder attack at the adjacent C2 position to some extent.

NucleophileSubstrateMajor ProductMinor Product(s)Product Ratio (Major:Minor)Reference
Piperidine2,4-Dinitro-6-methylpyridine4-Piperidino-2-nitro-6-methylpyridine2-Piperidino-4-nitro-6-methylpyridine~ 80:20[Fictionalized Data]
Sodium Methoxide2,4-Dinitro-6-methylpyridine4-Methoxy-2-nitro-6-methylpyridine2-Methoxy-4-nitro-6-methylpyridine~ 90:10[Fictionalized Data]
Morpholine2,4-Dinitro-6-methylpyridine4-Morpholino-2-nitro-6-methylpyridine2-Morpholino-4-nitro-6-methylpyridine~ 85:15[Fictionalized Data]

Note: The data presented in this table is representative and may be fictionalized for illustrative purposes due to the limited availability of direct comparative studies in the searched literature. Researchers should consult specific literature for precise, peer-reviewed data.

Reaction Mechanisms and Directing Effects

The observed regioselectivity can be rationalized by considering the stability of the Meisenheimer intermediates formed upon nucleophilic attack at different positions.

G cluster_0 Nucleophilic Attack on 3,5-Dinitro-2-methylpyridine Start_1 3,5-Dinitro-2-methylpyridine + Nucleophile Intermediate_C5 Meisenheimer Intermediate (Attack at C5) Start_1->Intermediate_C5 Favored Pathway Intermediate_C3 Meisenheimer Intermediate (Attack at C3) Start_1->Intermediate_C3 Disfavored Pathway Product_C5 5-Substituted-3-nitro-2-methylpyridine (Major) Intermediate_C5->Product_C5 Product_C3 3-Substituted-5-nitro-2-methylpyridine (Minor) Intermediate_C3->Product_C3 G cluster_1 Nucleophilic Attack on 2,4-Dinitro-6-methylpyridine Start_2 2,4-Dinitro-6-methylpyridine + Nucleophile Intermediate_C4 Meisenheimer Intermediate (Attack at C4) Start_2->Intermediate_C4 Less Steric Hindrance Intermediate_C2 Meisenheimer Intermediate (Attack at C2) Start_2->Intermediate_C2 More Steric Hindrance Product_C4 4-Substituted-2-nitro-6-methylpyridine (Major) Intermediate_C4->Product_C4 Product_C2 2-Substituted-4-nitro-6-methylpyridine (Minor) Intermediate_C2->Product_C2

Safety Operating Guide

Proper Disposal of 2-Methyl-3-nitropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Methyl-3-nitropyridine is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. The primary directive from safety data sheets (SDS) is that this compound must be disposed of as hazardous waste through an approved and licensed waste disposal service in accordance with all local, state, and federal regulations.[1][2][3][4]

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.

Personal Protective Equipment (PPE): Personnel handling this compound for disposal must wear appropriate PPE. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles or a face shield, and a laboratory coat.[3][5] In situations where vapors or aerosols may be generated, a NIOSH-approved respirator is necessary.[1][6]

Engineering Controls: All handling of this compound should occur in a well-ventilated area, preferably within a certified laboratory chemical fume hood to prevent the inhalation of vapors.[3][5] Eyewash stations and safety showers must be readily accessible in the immediate work area.[7]

Key Safety Information for Disposal

For quick reference, the following table summarizes crucial safety data for the handling and disposal of this compound.

ParameterInformationSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles/face shield, lab coat, NIOSH-approved respirator (if needed).[1][3][5][6]
Engineering Controls Work in a well-ventilated area or a chemical fume hood. Ensure easy access to eyewash stations and safety showers.[3][5][7]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[1] Store waste separately from these materials.[1][7]
Spill Cleanup For small spills, use an inert, non-combustible absorbent material (e.g., sand, vermiculite).[3] Collect the absorbed material in a sealed container for disposal as hazardous waste.[3][7]
Fire Extinguishing Media Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[1][6][1][6]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be conducted systematically to ensure safety and regulatory compliance.

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[3]

  • Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents or acids.[3]

Step 2: Waste Collection and Containerization

  • Collect this compound waste in a designated, compatible, and properly sealed hazardous waste container.[3][7] Suitable containers are typically made of glass or high-density polyethylene.[5]

  • The container must be clearly and accurately labeled as "Hazardous Waste: this compound".[3] The label should also indicate the associated hazards, such as "Flammable" and "Toxic".[3]

Step 3: Waste Storage

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.[3][5]

  • The storage area should be cool and away from sources of ignition, such as heat, sparks, or open flames.[5][7]

Step 4: Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal company to arrange for the pickup and disposal of the waste.[3][6]

  • Never pour this compound down the drain or dispose of it with regular trash.[5]

  • Provide the waste disposal service with a complete and accurate description of the waste, including its composition and any known hazards.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Do not mix with incompatibles) ppe->segregate container Collect in Labeled, Sealed, Compatible Container segregate->container storage Store in Designated Secure Area container->storage contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and regulatory compliance within their research and development activities.

References

Essential Safety and Logistics for Handling 2-Methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides comprehensive, step-by-step guidance for the safe use, storage, and disposal of 2-Methyl-3-nitropyridine, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] It is also a combustible liquid.[1] Adherence to appropriate safety protocols is therefore essential.

Summary of Hazards:

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, Oral (Category 4)
Causes skin irritationSkin irritation (Category 2)[2][3][4]
Causes serious eye irritationSerious eye irritation (Category 2A)[2][3][4]
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory system[1][2][3][4][5]
Flammable liquid and vaporFlammable liquids (Category 4)[1]

Recommended Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.[1][2][3][6]

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles meeting ANSI Z87.1 standards.[7] A face shield should be worn in addition to goggles when there is a splash hazard.[7][8][9]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[8] A lab coat or chemical-resistant apron must be worn.[10] For significant exposure risk, a chemical-resistant suit may be necessary.[10]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors should be used.[1]
Footwear Closed-toe shoes are required. Chemical-resistant boots are recommended when handling larger quantities.[8][10]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental success.

1. Preparation and Engineering Controls:

  • Ensure a calibrated chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[1]

  • Prepare all necessary equipment and reagents before handling the chemical.

  • Keep the container of this compound tightly closed when not in use.[1][6]

2. Donning PPE:

  • Put on a lab coat or apron.

  • Wear chemical safety goggles and a face shield if necessary.

  • Don the appropriate chemical-resistant gloves.

3. Handling the Chemical:

  • Conduct all work involving this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with the skin and eyes.[5]

  • Do not eat, drink, or smoke in the laboratory area.[2]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1]

4. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix with other incompatible waste streams.

2. Disposal Procedure:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.[1][6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container should be disposed of in accordance with institutional guidelines.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_ppe Assemble PPE prep_safety_equipment->prep_ppe prep_reagents Prepare Reagents & Equipment prep_ppe->prep_reagents handling_don_ppe Don Appropriate PPE prep_reagents->handling_don_ppe handling_in_hood Work in Fume Hood handling_don_ppe->handling_in_hood handling_avoid_contact Avoid Skin/Eye Contact handling_in_hood->handling_avoid_contact handling_no_ignition Keep from Ignition Sources handling_avoid_contact->handling_no_ignition post_decontaminate Decontaminate Work Area handling_no_ignition->post_decontaminate post_doff_ppe Doff PPE Correctly post_decontaminate->post_doff_ppe post_wash_hands Wash Hands Thoroughly post_doff_ppe->post_wash_hands disposal_collect Collect Waste in Labeled Container post_wash_hands->disposal_collect disposal_store Store Waste Securely disposal_collect->disposal_store disposal_dispose Dispose via Licensed Vendor disposal_store->disposal_dispose

Caption: Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.